molecular formula C8H4FNO B1591950 2-Cyano-4-fluorobenzaldehyde CAS No. 77532-90-2

2-Cyano-4-fluorobenzaldehyde

Cat. No.: B1591950
CAS No.: 77532-90-2
M. Wt: 149.12 g/mol
InChI Key: BCALQXIOWJBFIQ-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H4FNO and its molecular weight is 149.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCALQXIOWJBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604778
Record name 5-Fluoro-2-formylbenzonitrile
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Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-90-2
Record name 5-Fluoro-2-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77532-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-formylbenzonitrile
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Foundational & Exploratory

2-Cyano-4-fluorobenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyano-4-fluorobenzaldehyde: A Strategic Intermediate in Modern Synthesis

Introduction

This compound is a trifunctional aromatic compound that has emerged as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a cyano group, and a fluorine atom strategically positioned on a benzene ring, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, designed for researchers and professionals in drug development.

The significance of fluorinated aromatic aldehydes as a class of synthetic intermediates cannot be overstated. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity influences the electronic landscape of the aromatic ring, modulating the reactivity of the aldehyde group and the ring's susceptibility to nucleophilic or electrophilic attack.[1] This often translates to enhanced metabolic stability and improved bioavailability in drug candidates.[1] The aldehyde group is a versatile functional handle for numerous transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.[1] In this compound, these features are augmented by the cyano group, which can undergo hydrolysis or participate in cycloadditions, further expanding its synthetic utility.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems directly from the interplay of its three functional groups. The electron-withdrawing nature of the aldehyde (-CHO) and cyano (-CN) groups, combined with the inductive and mesomeric effects of the fluorine (-F) atom, creates a distinct electronic profile on the aromatic ring. This influences the molecule's reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr) and the electrophilicity of the aldehyde's carbonyl carbon.

Table 1: Core Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 77532-90-2[1][2]
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
Appearance Solid
InChI Key BCALQXIOWJBFIQ-UHFFFAOYSA-N
SMILES String Fc1ccc(C=O)c(c1)C#N
Structural Visualization

The spatial arrangement of the functional groups is key to understanding the molecule's behavior in chemical reactions.

2_Cyano_4_fluorobenzaldehyde_Structure cluster_molecule C1 C C2 C C1->C2 C3 C C2->C3 Cyano_C C C2->Cyano_C C4 C C3->C4 C5 C C4->C5 Fluorine F C4->Fluorine C6 C C5->C6 C6->C1 Aldehyde_C C C6->Aldehyde_C Aldehyde_H H Aldehyde_C->Aldehyde_H Aldehyde_O O Aldehyde_C->Aldehyde_O Cyano_N N Cyano_C->Cyano_N

Caption: Molecular structure of this compound.

Reactivity and Synthetic Pathways

This compound is a versatile precursor for advanced organic molecules, especially biologically active heterocyclic compounds.[1] Its utility is derived from the distinct reactivity of its functional groups.

  • Aldehyde Group: Serves as a primary site for condensation reactions, enabling the construction of larger molecular frameworks. It readily participates in Knoevenagel condensations, Wittig reactions, and reductive aminations.

  • Fluorine Atom: The fluorine at position 4 is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols) to build molecular diversity.

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, providing another avenue for molecular elaboration.

Established Synthetic Pathways

The synthesis of this compound can be accomplished via several routes, often starting from more common precursors like halogenated benzaldehydes or fluorobenzonitriles. A common laboratory-scale approach involves nucleophilic aromatic substitution (SNAr) on a di-halogenated benzaldehyde, where one halogen is more readily displaced than the other.[1]

G start Halogenated Benzonitrile or Benzaldehyde Precursor step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) (e.g., with CuCN) start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Functional Group Interconversion / Oxidation intermediate->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable starting material for synthesizing compounds with significant biological activity.

Synthesis of Kinase Inhibitors

A notable application is in the synthesis of kinase inhibitors. For example, it has been used as a key starting material for creating 2-arylbenzimidazoles, a scaffold found in numerous kinase-inhibiting drugs.[1] The aldehyde allows for the initial condensation reaction to form the imidazole ring, while the cyano and fluoro groups can be retained or modified to fine-tune the molecule's binding affinity and pharmacokinetic properties.

DPP-IV Inhibitors

Research has also demonstrated its use in the development of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes. A series of 2-cyano-4-fluoro-1-thiovalylpyrrolidine analogues have been synthesized, showing long-lasting activity in preclinical models.[3]

Multicomponent Reactions

The compound is highly effective in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. For instance, it can react with β-ketonitriles and secondary cyclic amines in a three-component reaction involving a Knoevenagel condensation followed by SNAr to produce highly functionalized molecules.[1]

G cluster_applications Synthetic Applications start This compound app1 Kinase Inhibitor Scaffolds (e.g., 2-Arylbenzimidazoles) start->app1 app2 DPP-IV Inhibitors (e.g., Cyanopyrrolidines) start->app2 app3 Heterocycle Synthesis via Multicomponent Reactions start->app3 bio_target Bioactive Molecules & Therapeutic Agents app1->bio_target app2->bio_target app3->bio_target

Caption: Key applications of this compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data sheets for structurally similar compounds like 4-fluorobenzaldehyde, the following precautions should be observed.

Table 2: Summary of Safety Information

Hazard TypeDescription & Precautionary StatementsReference(s)
Acute Toxicity Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4][5]
Eye Irritation Causes serious eye irritation. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Fire Hazard Combustible material. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]
Storage Store in a well-ventilated place. Keep cool. Keep containers tightly closed in a dry, cool place.[4][6]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[4][7]

Exemplary Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for a Knoevenagel condensation, a common reaction utilizing the aldehyde functionality of this compound to form a new carbon-carbon double bond, as demonstrated in multicomponent reactions.[8]

Objective: To synthesize an α-arylidene-β-ketonitrile derivative.

Materials:

  • This compound

  • A β-ketonitrile (e.g., benzoylacetonitrile)

  • A basic catalyst (e.g., piperidine or a secondary amine)

  • Solvent (e.g., acetonitrile or ethanol)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the β-ketonitrile (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).

  • Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., piperidine, ~0.1 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-arylidene-β-ketonitrile product. Chromatographic purification is generally not required for this type of reaction.[8]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. The strategic combination of an aldehyde, a cyano group, and a fluorine atom provides multiple reactive handles for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors, DPP-IV inhibitors, and various heterocyclic systems underscores its importance to the drug discovery and development pipeline. A thorough understanding of its chemical properties, reactivity, and handling requirements enables chemists to fully leverage its synthetic potential in the creation of novel and impactful molecules.

References

  • PubMed. (2008). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Available from: [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Available from: [Link]

Sources

Synthesis pathways for 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-fluorobenzaldehyde

Abstract

This compound (CAS No: 77532-90-2) is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably PARP inhibitors and kinase inhibitors.[1][2] Its trifunctional aromatic scaffold, featuring an aldehyde, a nitrile, and a fluorine atom, offers a versatile platform for constructing complex heterocyclic systems. The strategic placement of these groups, however, presents unique challenges in synthesis, demanding careful selection of pathways to manage regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the core synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective merits for research and process development professionals.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a prime example of a fluorinated building block, where the fluorine atom's high electronegativity modulates the electronic environment of the aromatic ring. This influences the reactivity of both the aldehyde and cyano groups, making it a powerful tool for molecular construction.[1]

The primary challenge in its synthesis lies in the precise installation of the three functional groups onto the benzene ring, avoiding unwanted side reactions such as hydrolysis of the nitrile or side-reactions at the aldehyde. This guide will explore the most prevalent and effective synthetic pathways, offering insights into the causal factors behind procedural choices to empower researchers in their synthetic endeavors.

Comparative Overview of Synthetic Pathways

Several distinct strategies have been developed to access this compound. The choice of pathway often depends on the availability of starting materials, scalability requirements, and safety considerations (particularly concerning cyanide reagents).

Pathway Starting Material Key Transformation Typical Yield Advantages Disadvantages
Route A: Nucleophilic Cyanation 3-Bromo-4-fluorobenzaldehydeRosenmund–von Braun Reaction75-85%High yield, direct conversion.Requires high temperatures and stoichiometric copper(I) cyanide (toxic).
Route B: The Sandmeyer Reaction 2-Amino-4-fluorobenzaldehydeDiazotization followed by Cyanation60-75%Classic, reliable method for amine conversion.Diazonium salts can be unstable; multi-step process from aniline precursor.
Route C: Formylation of a Nitrile 5-Bromo-2-fluorobenzonitrileGrignard formation followed by Formylation~50-60%Avoids direct use of metal cyanides in the final step.Grignard formation can be sensitive; requires anhydrous conditions.

Pathway A: Nucleophilic Cyanation of 3-Bromo-4-fluorobenzaldehyde

This is one of the most direct and widely reported methods for industrial-scale production. The core of this synthesis is the Rosenmund–von Braun reaction, which involves the nucleophilic substitution of an aryl halide with a copper(I) cyanide reagent.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is critical. These solvents effectively solvate the copper(I) cation, enhancing the nucleophilicity of the cyanide anion. The high temperature is necessary to overcome the activation energy for the displacement of the bromide from the relatively electron-rich aromatic ring.

Experimental Protocol

Reaction: Synthesis of this compound from 3-Bromo-4-fluorobenzaldehyde.[2]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq, e.g., 100 g, 0.49 mol)

  • Copper(I) cyanide (CuCN) (1.15 eq, e.g., 50.6 g, 0.56 mol)

  • N-Methyl-2-pyrrolidone (NMP) (approx. 4 mL per gram of starting material)

  • Ethyl acetate

  • Diatomaceous earth (Celite)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-bromo-4-fluorobenzaldehyde (100 g) in NMP (400 mL).

  • Add copper(I) cyanide (50.6 g) to the solution.

  • Heat the reaction mixture to 170°C and stir vigorously overnight. The progress of the reaction should be monitored by HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a small amount of diatomaceous earth and stir for 15 minutes to aid in the filtration of fine copper salts.

  • Filter the mixture. The filtrate is then partitioned between water (400 mL) and ethyl acetate (500 mL).

  • Separate the layers. Wash the organic phase twice with water, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • The resulting crude residue can be recrystallized from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield the pure product as a light-yellow solid.[2] Expected Yield: 76.1% reported.[2]

Visualization of Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Bromo-4-fluorobenzaldehyde in NMP B Add Copper(I) Cyanide A->B C Heat to 170°C Stir Overnight B->C D Cool & Filter C->D E Liquid-Liquid Extraction (EtOAc/Water) D->E F Dry & Evaporate E->F G Recrystallize F->G H Final Product G->H

Caption: Workflow for the Nucleophilic Cyanation Pathway.

Pathway B: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including nitriles.[3][4] This pathway involves the transformation of a primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) catalyst.[5]

Mechanistic Rationale

The reaction occurs in two distinct stages:

  • Diazotization: The primary amine (e.g., 2-amino-4-fluorobenzaldehyde) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately.

  • Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas.[5] This radical then reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[5]

G A Ar-NH₂ (Aryl Amine) B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂/H⁺ C Ar• (Aryl Radical) + N₂ B->C Cu(I) e⁻ transfer D Ar-CN (Benzonitrile) C->D [Cu(II)CN]

Caption: Simplified Mechanism of the Sandmeyer Cyanation.

Conceptual Protocol

Procedure Outline:

  • Diazotization: Dissolve the starting amine in aqueous HCl and cool to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous KCN or NaCN, also cooled to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for an hour to ensure complete reaction. Cool, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Pathway C: Formylation of 5-Bromo-2-fluorobenzonitrile

This route reverses the order of functional group installation compared to Pathway A. It begins with a commercially available benzonitrile and introduces the aldehyde group in the final step.[6]

Mechanistic Rationale

This synthesis utilizes a Grignard reaction for the formylation step.

  • Grignard Reagent Formation: 5-Bromo-2-fluorobenzonitrile is reacted with a Grignard reagent like isopropylmagnesium bromide. This undergoes a halogen-metal exchange to form the aryl Grignard reagent, 3-cyano-4-fluorophenylmagnesium bromide.

  • Formylation: The newly formed Grignard reagent, a powerful nucleophile, is then reacted with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of DMF.

  • Hydrolysis: The resulting intermediate is hydrolyzed with aqueous acid during work-up to yield the final aldehyde product.

Experimental Protocol

Reaction: Synthesis of this compound from 5-Bromo-2-fluorobenzonitrile.[6]

Materials:

  • 5-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Isopropylmagnesium bromide (solution in THF) (1.0-1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (>1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous HCl (e.g., 1M)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-fluorobenzonitrile in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the isopropylmagnesium bromide solution dropwise, maintaining the temperature between 0-20°C. Stir for approximately 2 hours.

  • In a separate flask, prepare a solution of anhydrous DMF in anhydrous THF and cool to 0°C.

  • Transfer the prepared Grignard solution via cannula into the cold DMF solution.

  • Allow the reaction to stir for 3 hours, gradually warming to room temperature.

  • Quench the reaction by carefully adding 1M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify via column chromatography.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. For directness and high yield, the nucleophilic cyanation of 3-bromo-4-fluorobenzaldehyde (Pathway A) is often the method of choice in a process chemistry setting, despite the use of toxic reagents and high temperatures.[2] The Sandmeyer reaction (Pathway B) offers a classic and versatile alternative, particularly if the corresponding aniline precursor is readily available.[7] Finally, the formylation of a benzonitrile precursor via a Grignard reaction (Pathway C) provides a valuable route that avoids the direct handling of metal cyanides in the final step, which can be advantageous from a safety and handling perspective.[6] The optimal choice will ultimately be dictated by the specific constraints and objectives of the research or development program, including scale, cost, safety protocols, and available starting materials.

References

  • Google Patents. (2021). CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Cyano-4-fluorobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block. Retrieved from [Link]

  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Molbase. (n.d.). 99% Purity Commercial production 3-Cyano-4-fluorobenzaldehyde 218301-22-5 with Cheapest Price. Retrieved from [Link]

  • ChemBK. (2024). 3-Cyano-4-fluorobenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₈H₄FNO; Molecular Weight: 149.12 g/mol ), a key substituted benzaldehyde derivative utilized in organic synthesis and drug development.[1] As experimental spectra for this specific compound are not widely published, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to present a robust, predicted dataset for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as an authoritative reference for researchers, scientists, and quality control professionals, detailing not only the expected spectral data but also the underlying chemical principles and validated experimental protocols for its acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with an aldehyde (-CHO), a cyano (-C≡N), and a fluorine (-F) group. The relative positions of these functional groups (aldehyde at C1, cyano at C2, and fluorine at C4) create a unique electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. All three substituents are electron-withdrawing, which deactivates the aromatic ring and significantly impacts the chemical shifts of its constituent atoms.

Accurate structural verification and purity assessment are paramount in chemical synthesis.[2] Spectroscopic techniques like NMR, FT-IR, and MS provide a detailed "fingerprint" of the molecule, enabling unambiguous identification and characterization. This guide explains how to acquire and interpret this fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[3] The electron-withdrawing nature of the aldehyde, cyano, and fluorine substituents deshields the aromatic protons and carbons, shifting their resonance signals downfield in the NMR spectrum.[3][4]

Logical Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~10-20 mg of sample in ~0.7 mL of CDCl3 Filter Filter into NMR tube Prep->Filter Lock Lock & Shim Spectrometer Filter->Lock H1 Acquire ¹H Spectrum Lock->H1 C13 Acquire ¹³C Spectrum (proton decoupled) Lock->C13 Process Fourier Transform, Phase, & Baseline Correction H1->Process C13->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks & Analyze Coupling Integrate->Assign

Caption: Standardized workflow for NMR sample analysis.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[3] Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[3]

  • Data Acquisition: Acquire the spectrum using standard parameters, typically a 30° or 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H~10.4s-1H
H-6~8.1ddJ_H-H_ ≈ 8.5, J_H-F_ ≈ 5.51H
H-3~7.8ddJ_H-F_ ≈ 8.5, J_H-H_ ≈ 2.51H
H-5~7.6dddJ_H-H_ ≈ 8.5, J_H-H_ ≈ 2.5, J_H-F_ ≈ 2.51H

Interpretation of the ¹H NMR Spectrum

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet far downfield around 10.4 ppm.[5] This is a characteristic resonance for aromatic aldehydes.

  • Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear in the downfield region of the aromatic spectrum (typically >7.5 ppm) due to the strong electron-withdrawing effects of all three substituents.[4]

    • H-6: This proton is ortho to the aldehyde group and will be significantly deshielded. It will appear as a doublet of doublets, coupling to H-5 (ortho coupling, ~8.5 Hz) and the fluorine atom (meta coupling, ~5.5 Hz).

    • H-3: This proton is ortho to the cyano group and para to the fluorine. It is expected to appear as a doublet of doublets due to coupling with the fluorine atom (ortho coupling, ~8.5 Hz) and H-5 (meta coupling, ~2.5 Hz).

    • H-5: This proton is ortho to the fluorine atom. It will exhibit the most complex splitting, appearing as a doublet of doublet of doublets, coupling to H-6 (ortho, ~8.5 Hz), H-3 (meta, ~2.5 Hz), and the fluorine atom (meta, ~2.5 Hz).

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition Parameters: Employ a standard single-pulse experiment with broadband proton decoupling.[6] Due to the low natural abundance of ¹³C and the presence of quaternary carbons, an increased number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to achieve an adequate signal-to-noise ratio.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~189
C4-F~168 (d, ¹J_C-F_ ≈ 260 Hz)
C6~135
C1~133
C2-CN~125 (d, ²J_C-F_ ≈ 25 Hz)
C≡N (Cyano)~115
C5~112 (d, ²J_C-F_ ≈ 22 Hz)
C3~105 (d, ³J_C-F_ ≈ 10 Hz)

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, around 189 ppm.

  • Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-125 ppm range.[7]

  • Aromatic Carbons:

    • C4 (Fluorine-bearing): The carbon directly attached to the fluorine atom will show a very large chemical shift (~168 ppm) and will appear as a doublet due to strong one-bond coupling (¹J_C-F_) of approximately 260 Hz.[8]

    • Quaternary Carbons (C1, C2): The carbons bearing the aldehyde and cyano groups are quaternary and will likely show weaker signals. Their chemical shifts are influenced by the attached groups and their position relative to the fluorine. C2 will appear as a doublet due to two-bond coupling to fluorine.

    • Protonated Carbons (C3, C5, C6): These carbons will resonate in the aromatic region, with their specific shifts influenced by the neighboring substituents. C3 and C5 will appear as doublets due to coupling with the fluorine atom. Aromatic carbons generally absorb in the 120-150 ppm range.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][10]

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.[11]

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~2230Strong, SharpC≡N Stretch (Nitrile)
~1705Strong, SharpC=O Stretch (Conjugated Aldehyde)
~1600, ~1480MediumAromatic C=C Ring Stretch
~1250StrongC-F Stretch

Interpretation of the FT-IR Spectrum

  • Nitrile Stretch (C≡N): A very strong and sharp absorption band around 2230 cm⁻¹ is highly characteristic of the nitrile functional group.[7][12] Its position indicates conjugation with the aromatic ring.[12]

  • Carbonyl Stretch (C=O): A strong, sharp peak around 1705 cm⁻¹ is definitive for the aldehyde's carbonyl group.[13] The frequency is lower than that of a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[13][14]

  • Aldehyde C-H Stretch: The presence of an aldehyde is further confirmed by two weak but characteristic bands near 2850 cm⁻¹ and 2750 cm⁻¹.[13][15] The latter is particularly diagnostic as few other absorptions appear in this region.[16]

  • Aromatic Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the ring are observed in the 1600-1450 cm⁻¹ region.[15][16]

  • Carbon-Fluorine Stretch (C-F): A strong absorption band corresponding to the C-F bond stretch is expected in the 1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern after ionization.[17]

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ionization chamber. This ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ions are unstable and fragment into smaller, characteristic charged ions and neutral radicals.[17]

  • Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Fragmentation

m/zProposed Ion FragmentNotes
149[C₈H₄FNO]⁺•Molecular Ion (M⁺•)
148[C₈H₃FNO]⁺Loss of H• radical from the aldehyde
121[C₇H₄FN]⁺•Loss of CO radical
120[C₇H₃FN]⁺Loss of CHO• radical (formyl radical)
94[C₆H₃F]⁺Loss of HCN from the [C₇H₃FN]⁺ ion

Interpretation of the Mass Spectrum

  • Molecular Ion Peak (M⁺•): The peak at m/z 149 corresponds to the molecular weight of this compound, confirming its elemental formula.[1]

  • Primary Fragmentation Pathways: The fragmentation is driven by the functional groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom or the entire formyl radical.[18][19]

    • [M-1]⁺: Loss of the aldehydic hydrogen radical gives a stable acylium ion at m/z 148.

    • [M-29]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO, 29 mass units), leading to a peak at m/z 120.[20]

    • [M-28]⁺: Loss of a neutral carbon monoxide (CO) molecule from the [M-1] ion can also occur, yielding a fragment at m/z 121.

Visualization of Key Fragmentation Pathway

M [C₈H₄FNO]⁺• m/z = 149 (Molecular Ion) M_minus_H [C₈H₃FNO]⁺ m/z = 148 M->M_minus_H - H• M_minus_CHO [C₇H₃FN]⁺ m/z = 120 M->M_minus_CHO - •CHO

Sources

A Technical Guide to the Solubility and Stability of 2-Cyano-4-fluorobenzaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Physicochemical Characterization in Drug Development

2-Cyano-4-fluorobenzaldehyde is a substituted benzaldehyde derivative whose unique electronic properties, conferred by the electron-withdrawing cyano (-C≡N) and fluoro (-F) groups, make it a valuable building block in medicinal chemistry.[1] The aldehyde group provides a reactive handle for a multitude of synthetic transformations, while the cyano and fluoro moieties can modulate a target molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Understanding the fundamental properties of this intermediate is not merely an academic exercise; it is a prerequisite for efficient and robust process development. Poor solubility can lead to challenges in reaction kinetics, purification, and isolation, impacting yield and purity. Similarly, instability can result in the formation of degradation products, compromising the quality and safety of the active pharmaceutical ingredient (API).[2]

This document serves as a technical guide for establishing the solubility profile and intrinsic stability of this compound. It outlines a systematic approach to generating the necessary data to inform solvent selection, optimize reaction conditions, and define appropriate storage and handling procedures.

Part 1: Solubility Profiling of this compound

Solubility is a critical attribute that dictates how a compound will behave in various stages of the drug development lifecycle, from synthesis to formulation. A comprehensive understanding of solubility in a range of organic solvents is essential for developing scalable and reproducible manufacturing processes.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound offers clues to its solubility characteristics.

  • Polarity: The molecule possesses significant polarity due to the electronegative oxygen, nitrogen, and fluorine atoms. The cyano and aldehyde groups are strong electron-withdrawing groups, creating a dipole moment.

  • Hydrogen Bonding: The aldehyde oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

  • "Like Dissolves Like": Based on these features, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, THF) and polar protic solvents (e.g., Methanol, Ethanol) compared to nonpolar solvents (e.g., Heptane, Toluene). Aromatic nitriles generally show higher solubility in water and polar solvents than their aliphatic counterparts.[3]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the isothermal shake-flask method .[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[4][5]

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, purity >98%)

  • Selected solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Heptane.

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps.

  • Orbital shaker with temperature control.

  • Analytical balance.

  • Syringe filters (e.g., 0.45 µm, PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., ~100 mg) to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a sufficient duration. A 24-hour period is common for thermodynamic solubility, but preliminary experiments should confirm that equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow solids to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution & Analysis: Prepare an appropriate dilution of the filtered saturated solution. Quantify the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated, representing the equilibrium state between the dissolved and undissolved solute.

  • Why constant temperature? Solubility is temperature-dependent. Isothermal conditions are crucial for reproducibility.

  • Why filtration? To prevent undissolved particles from artificially inflating the measured concentration. The filter material (PTFE) should be chemically compatible with the solvent.

  • Why a validated HPLC method? To ensure accurate and precise quantification of the analyte, free from interference.

Illustrative Solubility Data

The following table presents hypothetical yet scientifically plausible solubility data for this compound, as would be generated by the protocol above. This data is for illustrative purposes only.

SolventSolvent ClassPredicted Solubility at 25 °C ( g/100 mL)
HeptaneNonpolar< 0.1
TolueneNonpolar (Aromatic)1 - 5
Ethyl AcetatePolar Aprotic10 - 20
Tetrahydrofuran (THF)Polar Aprotic> 30
AcetonePolar Aprotic> 30
AcetonitrilePolar Aprotic20 - 30
IsopropanolPolar Protic5 - 15
EthanolPolar Protic10 - 20
MethanolPolar Protic15 - 25
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid (this compound) B Add known volume of organic solvent A->B C Agitate at constant T (e.g., 25°C, 24h) B->C D Allow solids to settle C->D E Filter supernatant (0.45 µm PTFE) D->E F Dilute sample E->F G Quantify via validated HPLC-UV F->G H H G->H Calculate Solubility (mg/mL) Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation A Prepare Stock Solution (1 mg/mL in ACN) B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at multiple time points B->G C->G D->G E->G F->G H Analyze all samples via Stability-Indicating LC-MS I Assess Peak Purity & Mass Balance H->I J Identify Degradants & Propose Pathways I->J K Establish Intrinsic Stability & Handling Guidelines J->K G->H

Fig. 2: Forced Degradation Study Workflow

Conclusion and Recommendations

A thorough characterization of the solubility and stability of this compound is a foundational activity in any drug development program utilizing this intermediate. The experimental frameworks provided in this guide offer a robust starting point for generating the critical data needed to support process chemistry, formulation development, and regulatory filings.

Key Recommendations:

  • Solvent Selection: Based on the solubility profile, polar aprotic solvents like THF or Acetone appear to be excellent candidates for reaction media, while less polar solvents like Toluene or Heptane may be suitable for crystallization or anti-solvent precipitation.

  • Handling and Storage: Given the potential for oxidation and hydrolysis, this compound should be stored in well-sealed containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. [7]Storage at reduced temperatures is also advisable.

  • pH Control: Reactions and processes involving this intermediate should be carefully controlled to avoid strongly basic conditions, which could promote both nitrile hydrolysis and the Cannizzaro reaction.

By systematically applying these principles and protocols, researchers can mitigate risks, optimize processes, and ensure the quality and consistency of this vital pharmaceutical building block.

References

  • Teasdale, A., Elder, D., & Nyland, R. (Eds.). (2018). ICH Quality Guidelines: An Implementation Guide. John Wiley & Sons. [URL: https://www.wiley.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [URL: https://veeprho.
  • Jain, R., & Singhai, A. K. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research, 3(2), 51-60. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3475949/]
  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%2012/RJPTONLINE_12_12_53.pdf]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A_R2__Guideline.pdf]
  • Alsante, K. M., et al. (2007). Forced Degradation: A Roadmap. Pharmaceutical Technology, 31(3), 60-74. [URL: https://www.pharmtech.
  • Glomme, A., & Bergström, C. A. (2005). Measurement of aqueous solubility. In Methods and principles in medicinal chemistry. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527605923]
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [URL: https://enamine.net/adme-tox/phys-chem-profiling/shake-flask-solubility-assay]
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [URL: https://www.wiley.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Fluorobenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/128376]
  • Stephenson, G. A., & Forbes, R. A. (2013). Characterization of the solid state: quantitative techniques. In Developing solid oral dosage forms: pharmaceutical theory and practice (pp. 201-236). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/B978012802447800008X]

Sources

An In-Depth Technical Guide to the Reactivity of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyano-4-fluorobenzaldehyde is a bifunctional aromatic compound of significant interest in synthetic chemistry, particularly as a precursor for complex heterocyclic molecules in pharmaceutical and materials science research.[1] This guide provides a detailed examination of the molecule's reactivity, focusing on the distinct chemical behaviors of the aldehyde and cyano functional groups. We will explore the profound influence of the ortho-cyano and para-fluoro substituents on the electrophilicity of the carbonyl carbon, detail specific reaction classes with validated protocols, and discuss the potential for chemoselective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block.

Introduction: Molecular Architecture and Electronic Profile

This compound, with a molecular weight of 149.12 g/mol , presents a unique electronic landscape.[2] The benzene ring is substituted with three distinct functional groups: an aldehyde (-CHO), a cyano (-C≡N), and a fluorine (-F) atom. The strategic placement of these groups dictates the molecule's overall reactivity.

The aldehyde and cyano groups are both powerful electron-withdrawing groups (EWGs). They deactivate the aromatic ring towards electrophilic substitution by pulling electron density through both inductive (-I) and resonance (-M) effects.[3][4][5] Concurrently, the para-fluoro substituent also exerts a strong inductive pull (-I) but a weaker, opposing resonance donation (+M). The net effect of this substitution pattern is a significantly electron-deficient aromatic system. This electronic configuration has two primary consequences:

  • Enhanced Carbonyl Electrophilicity : The collective electron withdrawal dramatically increases the partial positive charge (δ+) on the carbonyl carbon of the aldehyde group, making it a highly activated site for nucleophilic attack.[1][3]

  • Activated Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring, combined with the presence of a good leaving group (fluorine), makes the C4 position susceptible to SNAr reactions under specific conditions.[1][6]

The following diagram illustrates the key electronic influences within the molecule.

Caption: Dominant electronic effects enhancing carbonyl reactivity.

Reactivity of the Aldehyde Group

The aldehyde functional group is typically the most reactive site in this compound.[1] Its heightened electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring; however, the potent EWGs on this molecule overcome this effect, rendering it more reactive than unsubstituted benzaldehyde.[3][7][8]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound to an aldehyde, followed by dehydration.[9] The enhanced electrophilicity of this compound facilitates this reaction, often leading to high yields in short reaction times, even with mild basic catalysts.[10][11]

The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde.[12][13] The resulting aldol-type adduct readily eliminates water to form a stable α,β-unsaturated product.

Data Summary: Knoevenagel Condensation Yields

The following table summarizes typical yields for Knoevenagel condensations with structurally similar 4-fluorobenzaldehyde, which serves as a reliable proxy. Given the additional electron-withdrawing cyano group, reaction times for this compound can be expected to be shorter or yields higher under identical conditions.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
MalononitrileNi(NO₃)₂·6H₂OWaterRoom Temp10 min96[12]
Ethyl CyanoacetateDABCO / [HyEtPy]ClWater50 °C40 min97[11][12]
Diethyl MalonatePiperidine/AcOHTolueneReflux4-8 h80-90[13]

Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorobenzylidene)malononitrile

This protocol describes a representative Knoevenagel condensation.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask and stir until the solids are partially dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol) to the mixture. An immediate color change and slight exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The product will begin to precipitate as a solid.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with 20 mL of cold ethanol, and then with 20 mL of cold water.

  • Drying: Dry the resulting crystalline solid under vacuum to yield the final product.

G start Reactants: This compound Malononitrile Ethanol catalyst Add Piperidine (Catalyst) start->catalyst react Stir at Room Temp (1-2 hours) catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool in Ice Bath monitor->workup Complete filter Vacuum Filtration workup->filter wash Wash with Cold Ethanol & Water filter->wash dry Dry Under Vacuum wash->dry product Final Product: 2-(2-Cyano-4-fluorobenzylidene)malononitrile dry->product

Caption: Experimental workflow for a typical Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[14] The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[15][16]

The stereochemical outcome depends heavily on the nature of the ylide.[16]

  • Non-stabilized ylides (e.g., from alkyl halides) are more reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions.

  • Stabilized ylides (e.g., containing an adjacent carbonyl or ester group) are less reactive and thermodynamically favor the formation of (E)-alkenes.[16][17]

The high reactivity of this compound ensures it reacts readily with both stabilized and non-stabilized ylides.[3]

Experimental Protocol: Synthesis of 1-Cyano-3-fluoro-2-styrylbenzene (E-isomer favored)

This protocol uses a stabilized ylide to favor the E-isomer.

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise over 10 minutes. Stir the resulting deep orange-red mixture for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.49 g, 10 mmol) in 15 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up and Purification: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the alkene product.

Reactivity of the Cyano Group

The cyano group is a versatile functional group, though generally less reactive than the activated aldehyde in this molecule.[18] Key transformations include hydrolysis and reduction.

Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate.[19][20]

  • Acid-catalyzed hydrolysis: The nitrile is protonated, increasing its electrophilicity for attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.

A significant challenge with this compound is achieving selective hydrolysis of the cyano group without inducing side reactions at the highly reactive aldehyde, such as polymerization or Cannizzaro disproportionation under strong base.[5] Therefore, a two-step approach is often superior: first, protect the aldehyde (e.g., as an acetal), then hydrolyze the nitrile, and finally, deprotect the aldehyde. However, certain biocatalytic methods using nitrilase enzymes can achieve direct, selective hydrolysis of the cyano group in the presence of other functionalities.[21]

Reduction to Amine

The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure. However, these conditions will also readily reduce the aldehyde group to an alcohol. Selective reduction is not feasible with these standard reagents.

Chemoselective Transformations: Interplay and Control

The primary challenge and opportunity in the chemistry of this compound is controlling the chemoselectivity of reactions.

Selective Aldehyde Reduction

The aldehyde can be selectively reduced to a primary alcohol in the presence of the cyano group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, capable of reducing aldehydes and ketones but typically unreactive towards nitriles under standard conditions.

Experimental Protocol: Synthesis of (2-Cyano-4-fluorophenyl)methanol

  • Reaction Setup: Dissolve this compound (1.49 g, 10 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) slowly in small portions over 15 minutes, controlling any effervescence.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7. Remove the methanol under reduced pressure.

  • Extraction: Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alcohol, which can be further purified by recrystallization or chromatography if necessary.

G cluster_0 Selective Reduction Pathways start This compound path1 Aldehyde Reduction NaBH₄, MeOH start->path1 Selective path2 Aldehyde & Cyano Reduction LiAlH₄, THF start->path2 Non-selective prod1 (2-Cyano-4-fluorophenyl)methanol path1->prod1 prod2 (2-Aminomethyl-4-fluorophenyl)methanol path2->prod2

Caption: Chemoselective reduction of this compound.

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a predictable hierarchy of reactivity. The aldehyde group, activated by the potent electron-withdrawing effects of the ortho-cyano and para-fluoro substituents, serves as the primary site for nucleophilic attack and condensation reactions. The cyano group offers further opportunities for transformation, although its reactivity is secondary to the aldehyde. The key to unlocking the full synthetic potential of this molecule lies in the strategic application of chemoselective reagents and reaction conditions, allowing chemists to precisely target one functional group while preserving the other. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile building block in complex molecular synthesis.

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  • Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ?. Sarthaks eConnect.
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  • This compound AldrichCPR. Sigma-Aldrich.
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  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
  • Hydrolysis of nitriles. Lumen Learning.
  • Hydrolysis of Nitriles to Carboxylic Acids.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

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The Strategic Utility of 2-Cyano-4-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds has become a cornerstone of rational drug design. 2-Cyano-4-fluorobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and powerful building block in this context. Its unique electronic properties and trifunctional nature—a reactive aldehyde, an electron-withdrawing cyano group, and a metabolically robust fluorine atom—provide medicinal chemists with a potent tool for the synthesis of complex, biologically active molecules. This technical guide delves into the core applications of this compound, elucidating its role in the generation of targeted therapeutics, with a particular focus on its utility in the synthesis of kinase inhibitors for oncology. We will explore the causality behind its synthetic applications, provide detailed experimental protocols, and present a logical workflow for leveraging this valuable intermediate in drug discovery programs.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid organic compound with the molecular formula C₈H₄FNO and a molecular weight of 149.12 g/mol . The strategic placement of the cyano and fluoro groups on the benzaldehyde ring significantly influences its reactivity and the properties of its derivatives. The fluorine atom can enhance metabolic stability and binding affinity of downstream compounds, while the cyano group can participate in various chemical transformations or act as a key interacting moiety with biological targets.

While several synthetic routes to this compound exist, a common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol. For industrial-scale production, various methods are employed, often starting from more readily available precursors.

Core Application: A Gateway to Potent Kinase Inhibitors

A significant and compelling application of this compound in medicinal chemistry is its use as a key starting material for the synthesis of 2-arylbenzimidazoles, a class of heterocyclic compounds that have demonstrated potent and selective inhibition of various protein kinases. One of the most critical targets in this domain is Checkpoint Kinase 2 (Chk2) , a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Dysregulation of Chk2 is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.

The benzimidazole scaffold, readily accessible from this compound, serves as a privileged structure for kinase inhibition due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Logical Workflow for the Synthesis of 2-Arylbenzimidazole-based Chk2 Inhibitors

The synthesis of 2-arylbenzimidazole derivatives from this compound follows a logical and efficient workflow, as depicted in the diagram below. This process highlights the key condensation reaction that forms the core heterocyclic scaffold.

G A This compound C Condensation Reaction (e.g., in Ethanol with Na2S2O5) A->C B o-Phenylenediamine Derivative B->C D 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole (Core Scaffold) C->D E Further Functionalization (e.g., N-alkylation, amide coupling) D->E F Library of Chk2 Inhibitor Candidates E->F G Biological Evaluation (Chk2 Inhibition Assay, Cell-based Assays) F->G H Lead Optimization & SAR Studies G->H

Figure 1: Synthetic workflow for Chk2 inhibitors.

Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole

This protocol details the synthesis of the core benzimidazole scaffold from this compound. This intermediate is a crucial stepping stone for the generation of a library of potential Chk2 inhibitors.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of o-phenylenediamine (1.0 equivalent) in ethanol, add this compound (1.0 equivalent).

  • In a separate flask, dissolve sodium metabisulfite (1.5 equivalents) in water.

  • Add the aqueous sodium metabisulfite solution to the ethanolic mixture of reactants.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole.

Rationale for Experimental Choices:

  • Sodium metabisulfite: This reagent acts as a mild oxidizing agent in situ, facilitating the cyclization and aromatization of the intermediate Schiff base to form the stable benzimidazole ring.

  • Ethanol/Water solvent system: This mixture provides good solubility for the reactants and reagents while being environmentally benign.

Structure-Activity Relationship (SAR) and Biological Data

The 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been a focal point for the development of potent Chk2 inhibitors. Structure-activity relationship studies have revealed key insights into the molecular features required for high-affinity binding.

Compound IDR1 (Position 5/6 on Benzimidazole)R2 (Position 1 on Benzimidazole)Chk2 IC₅₀ (nM)
A HH>1000
B ClH150
C H-CH₂CH₂OH50
D Cl-CH₂CH₂OH15

Note: The data presented in this table is representative and intended to illustrate SAR trends. Actual IC₅₀ values can be found in the cited literature.

The data suggests that substitution on the benzimidazole ring, particularly at the 5 or 6 position, can significantly impact potency. Furthermore, derivatization of the benzimidazole nitrogen (N-1) with polar side chains, such as a hydroxyethyl group, often leads to a substantial increase in inhibitory activity. This is likely due to the formation of additional hydrogen bonds within the active site of Chk2.

Mechanism of Action: Targeting the DNA Damage Response

Chk2 inhibitors derived from this compound act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Chk2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the cell's ability to arrest the cell cycle in response to DNA damage, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.

G A DNA Damage B ATM Kinase Activation A->B C Chk2 Activation (Phosphorylation) B->C D Cell Cycle Arrest (G2/M Checkpoint) C->D F Apoptosis C->F E DNA Repair D->E G 2-Arylbenzimidazole Inhibitor (from this compound) G->C Inhibits

Figure 2: Simplified Chk2 signaling pathway and inhibition.

Future Perspectives and Conclusion

This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent Chk2 inhibitors for cancer therapy is a testament to its strategic importance. The synthetic accessibility of the 2-arylbenzimidazole scaffold, coupled with the tunable nature of its substitution patterns, provides a fertile ground for further lead optimization and the development of next-generation kinase inhibitors.

Future research will likely focus on expanding the therapeutic applications of derivatives of this compound to other kinase targets and disease areas. The inherent properties of this scaffold, including its metabolic stability and potential for forming key biological interactions, ensure its continued relevance in the ongoing quest for novel and effective medicines. This technical guide provides a foundational understanding for researchers and drug development professionals to harness the full potential of this remarkable chemical entity.

The Fulcrum of Innovation: 2-Cyano-4-fluorobenzaldehyde as a Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design, particularly in the realms of medicinal chemistry and advanced materials science. Among the panoply of fluorinated synthons, 2-Cyano-4-fluorobenzaldehyde has emerged as a uniquely versatile and powerful building block. Its trifunctional nature, presenting an electrophilic aldehyde, a versatile cyano group, and a strategically positioned fluorine atom on an aromatic scaffold, offers a rich tapestry of synthetic possibilities. This in-depth technical guide provides an authoritative exploration of the synthesis, physicochemical properties, reactivity, and diverse applications of this compound. We will delve into the causality behind experimental choices in key transformations and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable intermediate.

Introduction: The Strategic Advantage of Fluorine and the Rise of a Key Synthon

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, thereby affecting the reactivity of the aldehyde group and the susceptibility of the ring to nucleophilic or electrophilic attack. This modulation of properties is a key driver for its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. For instance, the presence of fluorine can enhance metabolic stability and bioavailability in drug candidates.

This compound (CAS No: 77532-90-2) stands out as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups. The aldehyde facilitates a myriad of classical C-C and C-N bond-forming reactions, the cyano group can be transformed into a variety of other functionalities or participate in cycloadditions, and the fluorine atom is amenable to nucleophilic aromatic substitution (SNAr). This confluence of reactivity in a single, readily accessible molecule makes it a powerful tool for the construction of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValueReference
IUPAC Name 5-Fluoro-2-formylbenzonitrile[2]
CAS Number 77532-90-2[2]
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
Appearance Solid
Melting Point 120-122 °C
Boiling Point 286.3±25.0 °C (Predicted)
Density 1.25±0.1 g/cm³ (Predicted)
SMILES C1=CC(=C(C=C1F)C#N)C=O[2]
InChI 1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[3][4]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound provides valuable insights into potential impurities and alternative synthetic strategies. A common approach involves the formylation of a suitable precursor, such as 2-bromo-5-fluorobenzonitrile.

Illustrative Synthetic Pathway: Formylation of 2-Bromo-5-fluorobenzonitrile

This method involves a halogen-metal exchange followed by quenching with a formylating agent.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product A 2-Bromo-5-fluorobenzonitrile B 1. n-BuLi, THF, -78 °C 2. DMF A->B Halogen-Metal Exchange C This compound B->C Formylation G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C Base (e.g., Piperidine) Solvent (e.g., Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D α,β-Unsaturated Product C->D Knoevenagel Condensation

Sources

Methodological & Application

Topic: Knoevenagel Condensation Reaction with 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive technical guide for performing the Knoevenagel condensation with 2-Cyano-4-fluorobenzaldehyde. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds to produce α,β-unsaturated compounds.[1][2][3] The resulting products, bearing both cyano and fluoro moieties, are of significant interest as key intermediates in the development of pharmaceuticals, particularly in oncology and materials science.[4][5] We will explore the mechanistic underpinnings of the reaction, provide detailed, validated protocols for various active methylene partners, discuss the rationale behind experimental choices, and offer guidance on troubleshooting and optimization.

Introduction: Scientific & Strategic Context

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction to yield a new C=C bond.[1][3] The choice of this compound as the carbonyl partner is strategic. The presence of two potent electron-withdrawing groups—the cyano group at the C2 position and the fluorine atom at the C4 position—synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation facilitates nucleophilic attack, often allowing the reaction to proceed under milder conditions and with higher efficiency compared to less activated benzaldehydes.

The products of this reaction are valuable scaffolds in drug discovery. The α,β-unsaturated nitrile system can act as a Michael acceptor, enabling covalent interactions with biological targets, a mechanism frequently exploited in the design of targeted therapeutics.[5]

The Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation is typically catalyzed by a weak base to avoid the self-condensation of the aldehyde.[3] The mechanism can proceed through two primary pathways depending on the catalyst employed.

Pathway A: Direct Enolate Formation A weak base (e.g., ammonium acetate, potassium carbonate) deprotonates the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate is subsequently dehydrated to yield the final product.[1][2]

Pathway B: Iminium Ion Catalysis (Amine Catalysis) When a primary or secondary amine like piperidine is used, it first reacts with the aldehyde to form an intermediate iminium ion. This iminium ion is a significantly more potent electrophile than the original aldehyde, which accelerates the rate of nucleophilic attack by the enolate.[1]

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Z1_CH2_Z2 Z¹-CH₂-Z² (Active Methylene) Enolate [Z¹-CH-Z²]⁻ (Enolate Ion) Z1_CH2_Z2->Enolate Deprotonation Enolate_ref Enolate Base Base BaseH Base-H⁺ Aldehyde Ar-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Aldol Aldol Adduct Intermediate->Aldol Protonation Enolate_ref->Intermediate Attack on Carbonyl Product α,β-Unsaturated Product (Z¹-C(Ar)=C-Z²) Aldol->Product Dehydration H2O H₂O Experimental_Workflow Standard Experimental Workflow A Reagent Setup Combine aldehyde, active methylene compound, and solvent in a flask. B Catalyst Addition Introduce the specified catalyst to the reaction mixture. A->B C Reaction Stir at the designated temperature (room temp. or with heating). B->C D Monitoring Track progress via Thin-Layer Chromatography (TLC) until aldehyde is consumed. C->D E Work-up & Isolation Quench the reaction (e.g., with cold water) and collect the solid product by vacuum filtration. D->E F Purification Recrystallize from a suitable solvent (e.g., ethanol) or perform column chromatography. E->F G Characterization Confirm structure and purity via NMR, IR, MS, and Melting Point analysis. F->G

References

Application Notes and Protocols for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Motif in Medicinal Chemistry

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] Consequently, derivatives of quinazolin-4(3H)-one exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimalarial, and antibacterial properties.[3][4][5] Notably, several approved drugs, such as the kinase inhibitors Gefitinib and Vandetanib, feature this core structure, underscoring its therapeutic relevance.[3]

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[2][4] In particular, substitutions at the 2-position have been extensively explored, leading to the development of potent and selective therapeutic agents.[3][6] This guide provides a detailed overview of established and modern protocols for the synthesis of 2-substituted quinazolin-4(3H)-ones, offering insights into the underlying mechanisms and practical experimental guidance for researchers in drug discovery and development.

Synthetic Strategies: A Comparative Overview

The construction of the 2-substituted quinazolin-4(3H)-one scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted methodologies. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

I. Classical Condensation Approaches

First described in 1895, the Niementowski synthesis is a foundational method for preparing quinazolin-4(3H)-ones.[7] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[1][8] The reaction typically requires high temperatures (130–150°C) and can be time-consuming.[1][9]

Mechanism: The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final quinazolin-4(3H)-one product.[1][10]

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate Acylation -H2O Amide + Amide (R-C(O)NH2) Quinazolinone 2-Substituted Quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization -H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Protocol 1: Conventional Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one

  • Materials: Anthranilic acid, Benzamide.

  • Procedure:

    • A mixture of anthranilic acid (10 mmol) and benzamide (20 mmol) is heated at 180-200°C for 4-5 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solidified mass is triturated with a saturated sodium bicarbonate solution to remove unreacted anthranilic acid.

    • The crude product is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2-phenylquinazolin-4(3H)-one.

A versatile and widely used approach involves the condensation of 2-aminobenzamide (anthranilamide) with aldehydes.[11][12] This method is often carried out in the presence of an oxidizing agent to facilitate the final aromatization step.

Mechanism: The reaction initiates with the formation of a Schiff base between the amino group of 2-aminobenzamide and the aldehyde. This is followed by an intramolecular cyclization of the amide nitrogen onto the imine carbon, forming a dihydroquinazolinone intermediate. Subsequent oxidation of this intermediate furnishes the desired 2-substituted quinazolin-4(3H)-one.

Aminobenzamide_Route Aminobenzamide 2-Aminobenzamide Schiff_Base Schiff Base Intermediate Aminobenzamide->Schiff_Base Condensation -H2O Aldehyde + Aldehyde (R-CHO) Dihydroquinazolinone Dihydroquinazolinone Intermediate Schiff_Base->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone 2-Substituted Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation

Caption: Synthesis from 2-Aminobenzamide and an Aldehyde.

Protocol 2: One-Pot Synthesis of 2-Aryl-quinazolin-4(3H)-ones from 2-Aminobenzamide [6][11]

  • Materials: 2-Aminobenzamide, substituted aromatic aldehyde, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-aminobenzamide (1 mmol) in DMSO (5 mL), add the desired aromatic aldehyde (1.1 mmol).

    • The reaction mixture is heated at 120°C for 2-4 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

II. Modern Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[9][13] In the context of quinazolinone synthesis, microwave irradiation significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating.[14][15]

Advantages:

  • Rapid reaction rates.[15]

  • Higher yields.[9]

  • Reduced side product formation.

  • Energy efficiency.

Protocol 3: Microwave-Assisted Niementowski Synthesis [9][15]

  • Materials: Anthranilic acid, Formamide, Montmorillonite K-10 clay (optional catalyst).

  • Procedure:

    • A mixture of anthranilic acid (5 mmol) and formamide (25 mmol) is prepared. Optionally, a catalytic amount of Montmorillonite K-10 can be added.

    • The mixture is subjected to microwave irradiation (e.g., 60-150 W) in a dedicated microwave reactor.

    • The reaction is typically complete within 5-15 minutes.

    • After cooling, the product is isolated by adding water and filtering the resulting precipitate.

    • The crude product can be purified by recrystallization.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception.[16][17] Copper-catalyzed reactions, in particular, have gained significant attention due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[16][18]

Copper-Catalyzed Synthesis from 2-Halobenzamides and Nitriles: This method provides a convergent route to 2-substituted quinazolin-4(3H)-ones from readily available starting materials.[19][20]

Mechanism: The reaction proceeds via a copper-catalyzed nucleophilic addition of the 2-halobenzamide to the nitrile, followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction to form the quinazolinone ring.[20]

Copper_Catalyzed_Synthesis Halobenzamide 2-Halobenzamide Adduct Copper-catalyzed Adduct Halobenzamide->Adduct Cu(I) catalyst Base Nitrile + Nitrile (R-CN) Quinazolinone 2-Substituted Quinazolin-4(3H)-one Adduct->Quinazolinone Intramolecular SNAr

Caption: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones.

Protocol 4: Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones [20]

  • Materials: 2-Iodobenzamide, Nitrile, Copper(I) acetate (Cu(OAc)), Potassium tert-butoxide (t-BuOK), tert-Butanol (t-BuOH).

  • Procedure:

    • A mixture of 2-iodobenzamide (1 mmol), the desired nitrile (1.2 mmol), Cu(OAc) (10 mol%), and t-BuOK (2 mmol) in t-BuOH (5 mL) is placed in a sealed tube.

    • The reaction mixture is heated at 120°C for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired product.

Data Summary: Comparison of Synthetic Protocols

Protocol Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yields
Niementowski Anthranilic acid, AmideHigh temperature (180-200°C)Simple, atom-economicalHarsh conditions, long reaction times40-70%
From 2-Aminobenzamide 2-Aminobenzamide, AldehydeDMSO, 120°CReadily available starting materials, good functional group toleranceRequires an oxidant in some variations60-90%[11]
Microwave-Assisted Anthranilic acid, FormamideMicrowave irradiationVery fast, high yields, cleaner reactionsRequires specialized equipment70-95%[15]
Copper-Catalyzed 2-Halobenzamide, NitrileCu(I) catalyst, BaseMild conditions, good for diverse substitutionsCatalyst and ligand cost, potential metal contamination50-85%[20]

Conclusion and Future Perspectives

The synthesis of 2-substituted quinazolin-4(3H)-ones is a well-established field with a rich history and a vibrant present. While classical methods like the Niementowski synthesis remain relevant, modern techniques involving microwave assistance and transition metal catalysis offer significant advantages in terms of efficiency, mildness, and substrate scope. The choice of synthetic strategy will ultimately be guided by the specific target molecule and the resources available. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the construction of the quinazolinone scaffold will undoubtedly remain a key focus for researchers in organic and medicinal chemistry.

References

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  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )-ones as Potential Antileukemic Agents. (n.d.). ResearchGate.
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega.
  • Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. (n.d.). PMC.
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  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents. (2025). PubMed.
  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). (2023). Bentham Science.
  • One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. (n.d.). Journal of Chemical Research.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). RSC Publishing.
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  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI.
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  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC.
  • An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst. (2021). Bentham Science.
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  • Yb(OTf) 3 -CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. (2025). ResearchGate.
  • Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. (n.d.). ResearchGate.
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The Strategic Application of 2-Cyano-4-fluorobenzaldehyde in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition and Precision Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular response to DNA damage. Their inhibition has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept of "synthetic lethality" has led to the development and approval of several potent PARP inhibitors, including Olaparib, for the treatment of various cancers.[1] The efficacy of these targeted therapies is intrinsically linked to the precise molecular architecture of the inhibitor, which necessitates sophisticated and efficient synthetic methodologies.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Cyano-4-fluorobenzaldehyde as a key starting material in the synthesis of phthalazinone-based PARP inhibitors, with a focus on a synthetic route towards Olaparib. We will delve into the rationale behind the selection of this fluorinated building block, provide detailed, step-by-step protocols, and offer insights into the causality of experimental choices, thereby providing a comprehensive resource for the synthesis of this important class of therapeutic agents.

The Rationale for Employing this compound: A Molecular Architect's Perspective

The selection of this compound as a starting material is a deliberate choice driven by the desire to imbue the final PARP inhibitor with advantageous pharmacological properties. The strategic placement of the cyano and fluoro groups on the benzaldehyde scaffold offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine into the molecular framework can significantly enhance the metabolic stability of the drug, leading to a longer in vivo half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: The high electronegativity of the fluorine atom can modulate the electronic properties of the molecule, potentially leading to more favorable interactions with the amino acid residues in the PARP enzyme's active site. This can translate to increased binding affinity and potency of the inhibitor.

  • Synthetic Versatility: The aldehyde and cyano functionalities serve as versatile handles for subsequent chemical transformations. The aldehyde is a prime substrate for carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, while the cyano group is a precursor to the carboxylic acid necessary for the formation of the phthalazinone ring system.[2]

Synthetic Workflow Overview: From Benzaldehyde to PARP Inhibitor

The synthetic strategy detailed herein outlines a multi-step process to construct the core phthalazinone structure of Olaparib, commencing with this compound. The key transformations include a Horner-Wadsworth-Emmons olefination, followed by hydrolysis and cyclization with hydrazine to form the central heterocyclic scaffold.

G A This compound C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate Ylide Formation B->C D 2-Fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile C->D Formation of Stilbene Intermediate E Base Hydrolysis D->E F Cyclization with Hydrazine Hydrate E->F Formation of Phthalazinone Core G 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid F->G H Amide Coupling G->H I Olaparib H->I Final Product Synthesis

Caption: Synthetic workflow for a PARP inhibitor from this compound.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate for Olaparib, starting from this compound.

Part 1: Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile

This initial phase of the synthesis involves a Horner-Wadsworth-Emmons reaction to couple this compound with a phosphonate ylide derived from 2-formylbenzoic acid.[3][4]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
2-Formylbenzoic acid119-67-5150.131.0
Diethyl phosphite762-04-9138.101.1
Sodium methoxide124-41-454.021.1
Methanol67-56-132.04Solvent
This compound77532-90-2149.121.0
Tetrahydrofuran (THF)109-99-972.11Solvent

Protocol:

  • Phosphonate Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formylbenzoic acid (1.0 eq.) in anhydrous methanol.

  • Add diethyl phosphite (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium methoxide (1.1 eq.) in methanol.

  • Allow the reaction to stir at room temperature for 2 hours to ensure the formation of the stabilized phosphorus ylide intermediate.

  • Horner-Wadsworth-Emmons Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the benzaldehyde solution to 0 °C and slowly add the freshly prepared phosphonate ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile.

Causality and Experimental Insights:

  • The Horner-Wadsworth-Emmons reaction is employed due to its high stereoselectivity, predominantly forming the thermodynamically more stable E-alkene.[5] This is crucial for establishing the correct geometry of the intermediate.

  • The use of a stabilized phosphonate ylide ensures a smooth and efficient reaction with the aldehyde.

  • Anhydrous conditions are essential to prevent the quenching of the phosphonate carbanion.

Part 2: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This part of the synthesis involves the hydrolysis of the benzonitrile intermediate followed by cyclization with hydrazine hydrate to form the core phthalazinone structure.[3][6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
2-Fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile763114-25-6279.251.0
Sodium hydroxide (NaOH)1310-73-240.00Excess
Water7732-18-518.02Solvent
Hydrazine hydrate7803-57-850.061.2
Hydrochloric acid (HCl)7647-01-036.46For acidification

Protocol:

  • Hydrolysis: Suspend 2-fluoro-5-[(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC). This step hydrolyzes both the nitrile and the lactone.

  • Cyclization: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq.) dropwise.

  • Heat the mixture to reflux for an additional 8-12 hours. The phthalazinone ring will form during this step.

  • Work-up and Purification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired product.

Causality and Experimental Insights:

  • The initial basic hydrolysis opens the lactone and converts the nitrile to a carboxylic acid.

  • The subsequent addition of hydrazine hydrate leads to a condensation reaction and intramolecular cyclization to form the stable phthalazinone ring system.[7]

  • Acidification is necessary to protonate the carboxylate and precipitate the final product.

Part 3: Final Assembly of Olaparib

The final step involves the amide coupling of the phthalazinone carboxylic acid with a suitable piperazine derivative.

G A 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E Amide Coupling Reaction A->E B 1-(Cyclopropylcarbonyl)piperazine B->E C Amide Coupling Reagent (e.g., HBTU) C->E D Base (e.g., DIPEA) D->E F Olaparib E->F Formation of Final Product

Caption: Final amide coupling step in the synthesis of Olaparib.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid763114-26-7314.281.0
1-(Cyclopropylcarbonyl)piperazine102555-52-8154.211.1
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)94790-37-1379.241.2
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.242.0
Dimethylformamide (DMF)68-12-273.09Solvent

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq.) in anhydrous DMF.

  • Add 1-(cyclopropylcarbonyl)piperazine (1.1 eq.), HBTU (1.2 eq.), and DIPEA (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into water and stir to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure Olaparib.

Causality and Experimental Insights:

  • HBTU is a common and efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the piperazine amine.

  • DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction and facilitate the coupling process.

  • The choice of solvent and recrystallization method is critical for obtaining a high-purity final product suitable for pharmaceutical applications.

Conclusion

The synthetic route detailed in this application note demonstrates the strategic utility of this compound as a valuable starting material for the efficient construction of complex PARP inhibitors like Olaparib. By leveraging the unique properties of its functional groups and employing robust and well-established chemical transformations, researchers can access this important class of therapeutic agents. The provided protocols, along with the rationale behind the experimental choices, are intended to empower scientists in the field of drug discovery and development to further innovate and refine the synthesis of next-generation targeted therapies.

References

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]

  • Process for the preparation of olaparib and polymorphs thereof. (2017).
  • The role of fluorine in medicinal chemistry. (2015). PubMed. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017). Organic Process Research & Development. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega. [Link]

  • Preparation method of 2-fluoro-5-formylbenzonitrile. (2022).
  • The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Phthalazinone. (n.d.). University of Salahaddin. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). Biomedicines. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. [Link]

  • Synthesis of new phthalazinedione derivatives. (n.d.). SciForum. [Link]

  • Heterocyclic derivates,preparation processes and medical uses thereof. (2012).
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). National Institutes of Health. [Link]

  • HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. (1995). HETEROCYCLES. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). University of California, Irvine. [Link]

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Application Note & Protocol: Strategic Synthesis via Nucleophilic Aromatic Substitution of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup for the nucleophilic aromatic substitution (SNAr) of 2-Cyano-4-fluorobenzaldehyde. This substrate is an exceptionally valuable building block in medicinal chemistry and materials science due to its dual electron-withdrawing groups positioned optimally to activate the aryl fluoride for displacement.[1][2] We provide an in-depth exploration of the SNAr mechanism, a detailed, field-proven experimental protocol, characterization data, and a troubleshooting guide to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of this compound in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings.[3] Unlike electrophilic substitutions that rely on electron-rich arenes, SNAr reactions are effective on electron-poor systems, allowing for the introduction of a diverse range of nucleophiles.[4][5] The substrate, this compound, is purpose-built for this transformation. The fluorine atom serves as an excellent leaving group, and the aromatic ring is powerfully activated by two strong electron-withdrawing groups (EWGs): a cyano group (-CN) ortho to the leaving group and an aldehyde group (-CHO) para to it.[6] This specific arrangement is critical for high reactivity and selectivity, making this molecule a preferred precursor for complex molecular architectures.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons.[4] Instead, it follows a two-step addition-elimination pathway.[7][8]

  • Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step of the reaction.[9] The high electronegativity of the fluorine atom renders this carbon highly electrophilic, facilitating the attack.[4] This addition temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6]

  • Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is the key to the success of the SNAr reaction. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen of the para-aldehyde and the nitrogen of the ortho-cyano group.[6][7][8] This stabilization, which is only possible when EWGs are in the ortho and/or para positions, lowers the activation energy of the first step.[5]

  • Leaving Group Expulsion (Elimination): In the final, rapid step, the leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[1] Contrary to substitution reactions at aliphatic centers, fluoride is an excellent leaving group in SNAr reactions because the strength of the C-F bond is irrelevant in the slow, rate-determining addition step.[4][9]

SNAr_Mechanism Figure 1: S-N-Ar Mechanism on this compound sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer 1. Addition (Rate-Determining Step) nuc Nucleophile (Nu:⁻) prod Substituted Product meisenheimer->prod 2. Elimination (Fast) lg Fluoride (F⁻)

Caption: SNAr Addition-Elimination Mechanism.

Experimental Protocol: Synthesis of 2-Cyano-4-(phenylamino)benzaldehyde

This protocol provides a representative procedure using aniline as the nucleophile. The principles can be readily adapted for other primary/secondary amines, alcohols, or thiols.

Overview and Workflow

The reaction involves the direct displacement of the fluoride atom of this compound with aniline in the presence of a non-nucleophilic base to scavenge the generated hydrogen fluoride. The product is then isolated via an aqueous work-up and purified by column chromatography.

Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup (Flask under N₂, add substrate & solvent) B 2. Reagent Addition (Add base, then add nucleophile) A->B C 3. Reaction (Heat and stir at 80 °C) B->C D 4. Monitoring (Track via TLC or LC-MS) C->D E 5. Aqueous Work-up (Quench, extract with EtOAc, wash) D->E F 6. Purification (Silica gel column chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for SNAr reactions.
Materials and Equipment
Reagents & Materials Equipment
This compound (1.0 eq)Round-bottom flask with stir bar
Aniline (Nucleophile, 1.2 eq)Condenser and heating mantle
Potassium Carbonate (K₂CO₃, Base, 2.0 eq)Inert atmosphere setup (Nitrogen/Argon)
Dimethylformamide (DMF, anhydrous)Syringes and needles
Ethyl acetate (EtOAc)Separatory funnel
Deionized waterRotary evaporator
Brine (saturated NaCl solution)Thin-Layer Chromatography (TLC) plate
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for column chromatography
Silica gel for column chromatographyNMR Spectrometer, IR Spectrometer, Mass Spectrometer
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.49 g, 10.0 mmol, 1.0 eq) and potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq). The use of a fine powder of K₂CO₃ is crucial for maximizing surface area and reaction efficiency.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is essential to prevent potential side reactions of the aldehyde with oxygen at elevated temperatures.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (40 mL) via syringe. Stir the suspension for 5 minutes. Then, add aniline (1.12 g, 1.1 mL, 12.0 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously. The elevated temperature is necessary to overcome the activation energy barrier for the nucleophilic attack.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) or LC-MS until the starting material is fully consumed (typically 4-8 hours).[10]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of deionized water. This step quenches the reaction and precipitates the crude product while dissolving the DMF and inorganic salts.[11]

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Cyano-4-(phenylamino)benzaldehyde.[11]

Safety Precautions
  • This compound: Harmful if swallowed and causes serious eye irritation.[12][13] Avoid inhalation and contact with skin and eyes.

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.

  • DMF: A high-boiling solvent that is a suspected teratogen. Handle in a well-ventilated fume hood.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] All operations should be performed in a certified chemical fume hood.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity. For the representative product, 2-Cyano-4-(phenylamino)benzaldehyde, the following data would be expected.

Analysis Technique Expected Observation
Infrared (IR) Presence of N-H stretch (~3350 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=O aldehyde stretch (~1695 cm⁻¹). Disappearance of the C-F bond vibration.[15]
¹H NMR (400 MHz, CDCl₃) Aldehyde proton singlet (δ ≈ 9.9 ppm), N-H proton broad singlet, and distinct signals in the aromatic region (δ ≈ 7.0-8.0 ppm) corresponding to both aromatic rings.[15]
¹³C NMR (100 MHz, CDCl₃) Aldehyde carbonyl carbon (δ ≈ 190 ppm), nitrile carbon (δ ≈ 117 ppm), and aromatic carbons with the C4 carbon (attached to nitrogen) showing a significant upfield shift compared to the starting material's C-F carbon.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₁₄H₁₀N₂O (m/z = 222.08).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Insufficient activation (low temperature).2. Inactive base (e.g., old K₂CO₃).3. Poor quality solvent (not anhydrous).1. Increase reaction temperature in 10 °C increments.2. Use freshly ground, dried K₂CO₃ or a stronger base like DBU if compatible.3. Use a freshly opened bottle of anhydrous solvent.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Decomposition of the aldehyde.1. Extend the reaction time.2. Perform additional extractions from the aqueous layer.3. Run the reaction at a lower temperature for a longer time; ensure a robust inert atmosphere.[11]
Multiple Products/Side Reactions 1. The nucleophile is reacting with the aldehyde.2. Bis-arylation if the nucleophile has multiple reactive sites.1. Protect the aldehyde group if necessary, though SNAr is typically much faster.2. Use a nucleophile with a single reactive site or control stoichiometry carefully.
Difficulty in Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product and starting material have similar polarity.1. Ensure thorough washing during work-up; consider azeotropic removal with toluene under vacuum.[11]2. Optimize the eluent system for column chromatography; try different solvent systems (e.g., DCM/Methanol).

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and high-yield reaction for synthesizing diverse molecular scaffolds. The powerful activating effects of the ortho-cyano and para-aldehyde groups make this substrate highly reactive towards a broad range of nucleophiles. By following the detailed protocol and understanding the underlying mechanism, researchers can effectively leverage this versatile building block for applications in pharmaceutical discovery and advanced materials development.

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Iwai, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions of aryl fluorides. Retrieved from [Link]

  • DeLuca, R. J., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]

  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

Sources

The Strategic Application of 2-Cyano-4-fluorobenzaldehyde in the Synthesis of Advanced Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer therapeutics with enhanced efficacy and specificity is a paramount objective. The strategic incorporation of unique chemical moieties into molecular scaffolds is a cornerstone of this endeavor. Among the versatile building blocks available to synthetic chemists, 2-Cyano-4-fluorobenzaldehyde has emerged as a synthon of significant interest. Its distinct electronic properties, conferred by the electron-withdrawing cyano and fluoro groups, render it a valuable precursor for the construction of complex heterocyclic systems, particularly those targeting key signaling pathways implicated in oncogenesis. This technical guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of potent anticancer agents, with a specific focus on the rationale behind its use and detailed protocols for the synthesis of clinically relevant compounds. We will delve into the synthesis of quinazoline-based kinase inhibitors, illustrating the pivotal role of this fluorinated benzaldehyde derivative in creating covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a validated target in non-small cell lung cancer and other malignancies.

Introduction: The Rationale for Fluorinated Cyano-Benzaldehydes in Oncology Drug Discovery

The design of contemporary anticancer agents is increasingly guided by a deep understanding of the molecular drivers of cancer. Kinase inhibitors, in particular, have revolutionized the treatment of various cancers by targeting the enzymatic machinery that governs cell growth, proliferation, and survival. Within this class of therapeutics, the quinazoline scaffold has proven to be a privileged structure, forming the core of several FDA-approved drugs.[1]

The utility of this compound and its analogs in this context stems from several key features:

  • Electrophilic Reactivity: The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, and cyclizations, which are fundamental to the assembly of heterocyclic cores like quinazolines.

  • Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Fluorine's high electronegativity and small size allow it to form favorable interactions with biological targets and resist metabolic degradation.

  • Strategic Substitution: The cyano (-C≡N) group is a potent electron-withdrawing group that can influence the reactivity of the aromatic ring and participate in key binding interactions within the target protein. In the context of quinazoline-based inhibitors, the cyano group has been shown to be a crucial element for covalent bond formation with specific cysteine residues in the kinase domain of EGFR.

This guide will focus on a key application: the synthesis of irreversible EGFR inhibitors, exemplified by the structural class of drugs that includes Afatinib.

Application Showcase: Synthesis of a Quinazoline-Based Irreversible EGFR Inhibitor

A prime example of the strategic use of a cyano-substituted aromatic precursor is in the synthesis of Afatinib, a potent second-generation, irreversible inhibitor of the ErbB family of receptors, including EGFR.[3] While the direct starting material in some patented syntheses is a more elaborated aniline derivative, the core synthetic logic relies on the reactivity of a cyano-substituted phenyl ring to construct the quinazoline core and orient the key functionalities for covalent inhibition.[1]

The following section outlines a representative synthetic approach to a key intermediate for Afatinib, illustrating the principles of quinazoline synthesis where a cyano-aniline precursor, conceptually derived from this compound, is employed.

Synthetic Workflow for Quinazoline Core Formation

The construction of the 4-anilinoquinazoline core is a critical step in the synthesis of many EGFR inhibitors. This process typically involves the reaction of an anthranilic acid derivative or a related compound with a formylating agent, followed by cyclization and subsequent functionalization. The presence of the cyano group on the precursor is instrumental in the final drug's mechanism of action.

G cluster_0 Precursor Synthesis cluster_1 Quinazoline Core Synthesis cluster_2 Final Assembly A 2-Cyano-4-fluoroaniline (Conceptual Precursor) B Elaborated Cyano-Aniline Intermediate A->B Multi-step functionalization C Cyclization with N,N-dimethylformamide dimethyl acetal B->C D Intermediate (V) C->D E Cyclization with 3-chloro-4-fluoroaniline D->E F Afatinib (Final Product) E->F

Caption: Synthetic workflow for Afatinib.

Detailed Experimental Protocol: Synthesis of the Quinazoline Core

The following protocol is a representative example of the cyclization step to form the quinazoline ring, as described in patent literature for the synthesis of Afatinib.[1]

Reaction: Cyclization of an elaborated 2-cyanoaniline derivative with 3-chloro-4-fluoroaniline.

Materials:

  • N'-[5-cyano-4-[4-(N,N-dimethylformamidinyl)amino-2-[(S)-(tetrahydrofuran-3-yl)oxy]phenyl]-4-(N,N-dimethylamino)-2-butenamide (Intermediate V)

  • 3-chloro-4-fluoroaniline

  • Anhydrous Acetic Acid

  • Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve the elaborated 2-cyanoaniline intermediate (Intermediate V) in a mixture of anhydrous acetic acid and toluene in a round-bottom flask.

  • Add 3-chloro-4-fluoroaniline to the reaction mixture.

  • Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude Afatinib product.

  • The crude product is then purified by column chromatography or recrystallization to obtain the final, pure compound.

Causality Behind Experimental Choices:

  • Solvent System: The use of a high-boiling solvent mixture like acetic acid and toluene allows the reaction to be conducted at a temperature sufficient to drive the cyclization to completion. Acetic acid also acts as a catalyst for the reaction.

  • Reactants: The elaborated 2-cyanoaniline contains the necessary functional groups for both the cyclization to form the quinazoline ring and the subsequent attachment of the acrylamide "warhead" that is crucial for the drug's irreversible binding to EGFR. The 3-chloro-4-fluoroaniline provides the key anilino side chain that is essential for high-affinity binding to the ATP-binding pocket of EGFR.

  • Reaction Monitoring: TLC is a rapid and effective technique to monitor the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's endpoint.

Mechanism of Action: Covalent Inhibition of EGFR

The anticancer activity of Afatinib and other irreversible quinazoline-based inhibitors is derived from their ability to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of EGFR signaling and subsequent inhibition of tumor cell growth and proliferation.

G cluster_0 ATP Binding Site EGFR EGFR ATP ATP Downstream Downstream Signaling EGFR->Downstream Phosphorylation (Blocked) Afatinib Afatinib Afatinib->EGFR Binds to ATP pocket Cys797 Cys797 Afatinib->Cys797 Forms Covalent Bond (Michael Addition) ATP->EGFR Competitive Binding Proliferation Tumor Cell Proliferation Downstream->Proliferation Signal Transduction

Caption: Covalent inhibition of EGFR by Afatinib.

The cyano group on the quinazoline ring, a feature introduced through the use of a 2-cyano-substituted precursor, plays a critical role in this process. It acts as an electron-withdrawing group that activates the acrylamide moiety for a Michael addition reaction with the thiol group of the cysteine residue.

Quantitative Data: Biological Activity of Quinazoline-Based EGFR Inhibitors

The potency of quinazoline-based EGFR inhibitors is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The following table summarizes representative data for Afatinib, highlighting its potent and irreversible inhibitory activity.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Afatinib EGFR (wild-type)0.5NCI-H1975 (L858R/T790M)10[3]
ErbB2 (HER2)14SK-BR-3 (HER2+)8[3]

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

Troubleshooting and Optimization

Challenge: Low yield in the quinazoline cyclization step. Potential Cause: Incomplete reaction or side product formation. Solution:

  • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Optimize the reaction temperature and time. A higher temperature or longer reaction time may be required to drive the reaction to completion.

  • Consider the use of a different catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization.

Challenge: Difficulty in purifying the final product. Potential Cause: Presence of closely related impurities. Solution:

  • Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient.

  • Optimize the recrystallization solvent system to improve the separation of the desired product from impurities.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in the synthesis of advanced anticancer agents. Their unique electronic and steric properties enable the construction of complex heterocyclic scaffolds, such as the quinazoline core of irreversible EGFR inhibitors. The strategic incorporation of the cyano and fluoro moieties contributes significantly to the potency, selectivity, and pharmacokinetic properties of the final drug molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage the potential of this important class of chemical intermediates in the development of next-generation cancer therapeutics.

References

  • Revealed in the present invention is a method for preparing Afatinib (I): using 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)- (tetrahydrofuran-3-yl)oxy]aniline (II) and 4-fluoro-3-chloroaniline (III) as starting materials, and respectively performing a condensation and cyclization reaction with N,N-dimethylformamide dimethyl acetal (IV) to prepare Afatinib (I), wherein the method significantly reduces the manufacturing steps of Afatinib and greatly lower the costs. (WO2014180271A1 - Method for preparing afatinib and intermediate thereof - Google Patents).
  • Quinazolinones, essential quinazoline derivatives, exhibit diverse biological activities with applications in pharmaceuticals and insecticides. Some derivatives have already been developed as commercial drugs. (Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC). URL: [Link]

  • A simple, controlled, robust and scalable three-stage manufacturing process of Afatinib Dimaleate was assessed and optimized leading to improved yield and quality. (A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate - SyncSci Publishing). URL: [Link]

  • The properties of quinazoline derivatives are strongly influenced by the extent of conjugation and the nature and positioning of substituents on the benzene and pyrimidine rings. (Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC). URL: [Link]

  • A series of quinazolinone derivatives (7a–7h) were synthesized as antiproliferative agents. (Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH). URL: [Link]

  • This paper describes a practical process for the preparation of antitumor drug dacomitinib. (Synthetic process of antitumor drug dacomitinib - ResearchGate). URL: [Link]

  • Compared to the existing literature route to the lapatinib, a greener sequence has been developed as a representative example showcasing the technologies that are available today for applications to targets in the fine chemicals industry. (An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing)). URL: [Link]

  • Recent studies identified WRN as a synthetic lethal target in cancers. (Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives). URL: [Link]

  • The invention discloses a lapatinib preparation method. (Lapatinib preparation method (2015) | Cheng Chu | 1 Citations - SciSpace). URL: [Link]

  • Synthesis of Lapatinib Ditosylate. (Synthesis of Lapatinib Ditosylate. | Download Scientific Diagram - ResearchGate). URL: [Link]

  • The invention discloses a synthesis method of an EGFR (epidermal growth factor receptor) inhibitor Dacomitinib. (CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents).
  • The target compound, N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, was synthesized in two steps from N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine by a nucleophilic aromatic substitution, yielding N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine which was characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS. (7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI). URL: [Link]/M1958)

Sources

Application Note: A Step-by-Step Guide to the Regioselective Formylation of 3-Fluoro-benzonitrile via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the regioselective formylation of 3-fluoro-benzonitrile to synthesize 2-cyano-6-fluorobenzaldehyde. Due to the electron-withdrawing nature of both the nitrile and fluoro substituents, the aromatic ring is significantly deactivated towards classical electrophilic aromatic substitution. This guide details a robust strategy employing directed ortho-metalation, a powerful technique that leverages the fluorine atom as a directing group to achieve high regioselectivity and yield. We will explore the mechanistic underpinnings of this choice, provide a detailed step-by-step experimental procedure, safety protocols, and expected analytical characterization of the final product. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable method for accessing this valuable synthetic intermediate.

Introduction: The Challenge of Formylating Deactivated Arenes

3-Fluorobenzonitrile is a versatile building block in modern organic synthesis, finding applications in the development of pharmaceuticals and advanced materials.[1][2] The introduction of a formyl (-CHO) group onto its aromatic ring unlocks a vast potential for further molecular elaboration. Specifically, the target molecule, 2-cyano-6-fluorobenzaldehyde, is a key precursor for various heterocyclic compounds and complex molecular architectures.

However, the formylation of 3-fluoro-benzonitrile presents a significant synthetic challenge. The combined electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups render the benzene ring highly electron-deficient. Consequently, traditional electrophilic formylation methods, such as the Vilsmeier-Haack[3][4], Gattermann, or Duff reactions[5][6], which rely on an electron-rich aromatic substrate, are generally ineffective or provide negligible yields. To overcome this obstacle, a more sophisticated strategy is required.

Mechanistic Rationale: Directed Ortho-Metalation (DoM)

The chosen strategy is Directed ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic rings that are otherwise unreactive. This method exploits the ability of certain functional groups to direct a strong organolithium base to deprotonate a specific, adjacent ortho-position.

In the case of 3-fluoro-benzonitrile, the fluorine atom serves as an effective directed metalation group (DMG). The protocol proceeds through the following key steps:

  • Directed Deprotonation: A strong, sterically hindered base, Lithium diisopropylamide (LDA), is used. LDA is chosen over other bases like n-butyllithium to minimize the risk of nucleophilic attack on the nitrile group. The lone pairs on the fluorine atom coordinate to the lithium ion of LDA, delivering the base to the C2 position for selective deprotonation. This generates a highly reactive aryllithium intermediate.[7]

  • Electrophilic Quench: The nucleophilic aryllithium intermediate is then treated with an electrophile, in this case, N,N-dimethylformamide (DMF). The carbon of the aryllithium attacks the carbonyl carbon of DMF.

  • Hydrolysis: An acidic aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired product, 2-cyano-6-fluorobenzaldehyde.

The overall mechanism is depicted below.

Directed Ortho-Metalation Mechanism cluster_0 Step 1: Directed Deprotonation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Hydrolysis Reactant 3-Fluorobenzonitrile Intermediate1 Aryllithium Intermediate Reactant->Intermediate1 + LDA Base LDA in THF, -78°C Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + DMF Electrophile DMF Product 2-Cyano-6-fluorobenzaldehyde Intermediate2->Product + H₃O⁺ Workup Aqueous HCl Experimental Workflow start Start: Assemble Dry Glassware under Argon Atmosphere prep_lda Prepare LDA Solution: 1. Add THF and Diisopropylamine 2. Cool to -78°C 3. Add n-BuLi dropwise start->prep_lda prep_sub Prepare Substrate Solution: Dissolve 3-Fluorobenzonitrile in Anhydrous THF start->prep_sub reaction Metalation & Formylation: 1. Cool substrate to -78°C 2. Add LDA solution dropwise 3. Stir for 1 hour 4. Add Anhydrous DMF dropwise prep_lda->reaction prep_sub->reaction warm_quench Warm & Quench: 1. Slowly warm to 0°C 2. Quench with 1M HCl reaction->warm_quench workup Aqueous Workup: 1. Extract with Ethyl Acetate (x3) 2. Wash with Brine 3. Dry over MgSO₄ warm_quench->workup purify Purification: 1. Filter and Concentrate 2. Purify via Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: High-level workflow for the synthesis of 2-cyano-6-fluorobenzaldehyde.

Procedure:

  • Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • LDA Preparation: In a separate flame-dried flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.8 mL of 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Substrate Addition: In the main reaction flask, dissolve 3-fluoro-benzonitrile (1.21 g, 10.0 mmol) in anhydrous THF (40 mL). Cool this solution to -78 °C.

  • Ortho-Metalation: Transfer the freshly prepared LDA solution from step 2 into the substrate solution via cannula or syringe, dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation (Electrophilic Quench): Slowly add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture. The deep color of the aryllithium should fade. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour. Quench the reaction by carefully adding 1 M HCl (20 mL). Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Product Characterization

The final product, 2-cyano-6-fluorobenzaldehyde (CAS: 887266-95-7), is expected to be a solid. [8]The expected yield is typically in the range of 70-85% based on similar literature procedures.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.4 (s, 1H, -CHO), 7.8-7.6 (m, 2H, Ar-H), 7.4-7.3 (m, 1H, Ar-H). The aldehydic proton appears as a characteristic singlet at a low field.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~187.0 (d, C=O), 164.0 (d, J≈250 Hz, C-F), 136.0 (d), 130.0, 118.0 (d), 115.0 (CN), 114.0 (d). Note the large carbon-fluorine coupling constant for the carbon directly attached to the fluorine atom.

  • FTIR (ATR): ν (cm⁻¹) ~2230 (C≡N stretch), ~1700 (C=O aldehyde stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch).

  • Mass Spectrometry (EI): m/z (%) 149 (M⁺), 121, 94.

Note: Exact spectral values may vary slightly based on the solvent and instrument used. The data provided is representative and based on analogous structures and predictive models. [9][10]

Conclusion

This application note details a robust and regioselective method for the formylation of the deactivated 3-fluoro-benzonitrile. By leveraging the principles of directed ortho-metalation, this protocol circumvents the limitations of classical electrophilic substitution reactions, providing reliable access to 2-cyano-6-fluorobenzaldehyde. The detailed experimental steps, safety considerations, and characterization data provide researchers with a comprehensive guide for the successful synthesis of this valuable chemical intermediate.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Chem-Online. (n.d.). 3-Fluorobenzonitrile(403-54-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • NROChemistry via YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluorobenzonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-FORMYLBENZOTRIAZOLE. Retrieved from [Link]

  • Chemdad. (n.d.). 2-CYANO-6-FLUOROBENZALDEHYDE. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-fluorobenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

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The Strategic Application of 2-Cyano-4-fluorobenzaldehyde in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Compounds

The rising prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, alongside the significant impact of ischemic stroke, underscores the urgent need for novel and effective neuroprotective therapies. A key strategy in the development of such agents is the synthesis of small molecules that can modulate the activity of critical cellular targets, including protein kinases. Kinase inhibitors have emerged as a promising class of therapeutics due to their ability to interfere with signaling pathways implicated in neuronal apoptosis, inflammation, and oxidative stress. Within this context, the benzimidazole scaffold has garnered considerable attention as a privileged structure in medicinal chemistry, owing to its diverse biological activities. This document provides a detailed guide on the utilization of 2-Cyano-4-fluorobenzaldehyde as a versatile intermediate for the synthesis of benzimidazole-based neuroprotective compounds.

This compound: A Versatile Building Block

This compound is a trifunctional aromatic compound possessing an aldehyde, a cyano group, and a fluorine atom. This unique combination of reactive sites makes it an exceptionally valuable precursor in the synthesis of complex heterocyclic molecules.

  • The aldehyde group serves as a primary reactive handle for condensation reactions, most notably with ortho-diaminobenzenes to form the core benzimidazole ring structure.

  • The cyano group offers opportunities for further chemical modifications or can act as a crucial pharmacophore, contributing to the binding affinity of the final compound to its biological target.

  • The strategically placed fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug candidate, a common strategy in modern drug design.

The interplay of these functional groups allows for the construction of diverse molecular architectures with the potential for potent and selective biological activity.

Application Focus: Synthesis of 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole

This section details the synthesis of a novel benzimidazole derivative, 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole, a potential kinase inhibitor with neuroprotective properties. The synthetic strategy is based on the classical condensation reaction between an o-phenylenediamine and an aromatic aldehyde.

Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₄FNO149.12Solid77532-90-2
o-PhenylenediamineC₆H₈N₂108.14Solid95-54-5
Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole

This protocol outlines a reliable method for the synthesis of the target benzimidazole derivative.

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Dichloromethane

  • Diethyl ether

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

  • Addition of Catalyst: In a separate container, prepare a solution of sodium metabisulfite (1.5 equivalents) in water and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/diethyl ether/methanol) to afford the pure 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole.

Expected Yield: Based on similar reactions, yields in the range of 85-95% can be anticipated.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole Condensation->2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole

Caption: Synthetic workflow for 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole.

Mechanism of Action and Neuroprotective Signaling Pathways

Benzimidazole derivatives have been shown to exert their neuroprotective effects through the inhibition of various protein kinases.[2][3] These kinases are key components of intracellular signaling cascades that regulate cell survival, apoptosis, and inflammation. For instance, the inhibition of specific mitogen-activated protein kinases (MAPKs) can prevent neuronal cell death triggered by oxidative stress or excitotoxicity.

Illustrative Signaling Pathway: Kinase Inhibition in Neuroprotection

SignalingPathway Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., Oxidative Stress) Kinase_Activation Kinase Activation (e.g., MAPK) Neurotoxic_Stimulus->Kinase_Activation Apoptotic_Cascade Apoptotic Cascade Kinase_Activation->Apoptotic_Cascade Neuronal_Cell_Death Neuronal Cell Death Apoptotic_Cascade->Neuronal_Cell_Death Benzimidazole_Inhibitor 2-(2-Cyano-4-fluorophenyl) -1H-benzo[d]imidazole Benzimidazole_Inhibitor->Kinase_Activation Inhibition

Caption: Inhibition of a pro-apoptotic kinase signaling pathway by the benzimidazole derivative.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate in the synthesis of novel neuroprotective compounds. The straightforward and efficient synthesis of benzimidazole derivatives, such as 2-(2-Cyano-4-fluorophenyl)-1H-benzo[d]imidazole, provides a promising avenue for the development of potent kinase inhibitors. Further structure-activity relationship (SAR) studies on this scaffold could lead to the discovery of next-generation neuroprotective agents with improved efficacy and safety profiles, offering new hope for the treatment of devastating neurodegenerative diseases.

References

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]

  • Benzimidazole derivatives as kinase inhibitors. PubChem. [Link]

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Introduction: The Critical Role of Purity for Benzaldehyde Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of 2-Cyano-4-fluorobenzaldehyde and its derivatives, designed for chemists and researchers in pharmaceutical and materials science. This document provides an in-depth analysis of primary purification techniques, including recrystallization, column chromatography, and specialized extractions, grounded in the principles of organic chemistry.

This compound and its related structures are pivotal intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The presence of impurities, even in trace amounts, can drastically reduce the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Impurities can arise from starting materials, synthetic by-products, or degradation products, such as the common oxidation of the aldehyde to a carboxylic acid.[1][2] Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

The choice of purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities present.[3] This guide details the most effective and commonly employed techniques, providing both the theoretical basis and practical, step-by-step protocols to empower researchers to achieve the highest possible purity for their compounds.

Chapter 1: Strategic Approach to Purification

A successful purification campaign begins with a strategic assessment of the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the complexity of the mixture, guiding the selection of the most appropriate purification technique.

The following decision tree illustrates a logical workflow for selecting a purification strategy based on the initial assessment of the crude product.

Purification_Strategy start Crude Product (this compound derivative) tlc_analysis Analyze by TLC/NMR start->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid recrystallization Primary Method: Recrystallization is_solid->recrystallization  Yes impurity_type What is the nature of impurities? is_solid->impurity_type No / Recrystallization Failed   check_purity1 Check Purity (TLC, MP, NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product  Pure check_purity1->impurity_type Not Pure   acidic_basic Acidic/Basic Impurities (e.g., Benzoic Acid) impurity_type->acidic_basic Ionic neutral_polar Neutral Impurities with Different Polarity impurity_type->neutral_polar Polarity Differs acid_base_extraction Acid-Base Extraction acidic_basic->acid_base_extraction column_chromatography Column Chromatography neutral_polar->column_chromatography acid_base_extraction->is_solid Re-evaluate column_chromatography->check_purity1 Re-evaluate

Caption: Decision workflow for selecting the appropriate purification method.

Chapter 2: Purification by Recrystallization

Recrystallization is the premier technique for purifying solid organic compounds.[4] It operates on the principle of differential solubility: an impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out in a pure form, leaving impurities behind in the solution.[5][6]

Causality Behind Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures but poor solvency at room or cold temperatures.[7]

  • A boiling point below the melting point of the compound to prevent the substance from "oiling out."[7]

  • Inertness , meaning it does not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals.

For this compound derivatives, which are moderately polar, common and effective solvents include ethanol, isopropanol, or mixtures like ethanol/water and ethyl acetate/hexanes.[7][8]

Protocol 1: Single-Solvent Recrystallization

This protocol details the purification of a solid crude product using a single appropriate solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils and the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.[7]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.[9]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[7]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove all residual solvent.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the compound is very impure.Use a lower-boiling solvent or a solvent mixture. Consider pre-purifying by column chromatography to remove bulk impurities.[7]
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If too soluble, partially evaporate the solvent or add an "anti-solvent" (a solvent in which the compound is insoluble).[10]
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Use a heated funnel for filtration. Always wash crystals with ice-cold solvent.[7]

Chapter 3: Purification by Flash Column Chromatography

When recrystallization is ineffective or the crude product is an oil, flash column chromatography is the method of choice.[7] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[11]

Principle of Separation

Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are quickly eluted by a non-polar mobile phase. More polar compounds, like the benzaldehyde derivatives of interest, adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[12] By gradually increasing the polarity of the mobile phase, a mixture can be separated into its individual components.

Column_Chromatography_Workflow start Crude Mixture tlc 1. Develop TLC (Find Solvent System, Rf ≈ 0.3) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute Column (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purifying a this compound derivative.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the target compound from impurities. The ideal system will give the target compound a Retention Factor (Rf) value between 0.25 and 0.35.[13]

  • Column Preparation: Select a glass column of appropriate size (a silica gel to crude product ratio of 70:1 is often optimal for difficult separations).[14] Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack the column with the slurry, ensuring no air bubbles are trapped. Add a protective layer of sand on top.[7][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. For compounds with poor solubility, use "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]

  • Elution and Fraction Collection: Begin elution with the low-polarity mobile phase, applying gentle air pressure.[14] If necessary, gradually increase the eluent polarity (gradient elution). Collect the eluent in a series of test tubes (fractions).[13]

  • Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[13]

Chapter 4: Specialized Extractive Purification

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[16] For benzaldehyde derivatives, this technique is exceptionally useful for removing specific types of impurities through chemical modification.

Protocol 3: Acid-Base Extraction for Carboxylic Acid Removal

Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.[2] This acidic impurity can be easily removed with a basic wash.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2]

  • Stopper the funnel and shake vigorously, periodically venting to release any CO₂ pressure that builds up.

  • Allow the layers to separate. The acidic impurity is deprotonated to its water-soluble carboxylate salt and partitions into the aqueous layer.[17]

  • Drain the lower aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with water and then with a saturated brine solution to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to recover the purified aldehyde.

Acid_Base_Extraction cluster_0 cluster_1 start Crude Mixture in Ether R-CHO (Product) R-COOH (Impurity) add_base + NaHCO₃ (aq) sep_funnel Separatory Funnel Organic Layer (Ether) Aqueous Layer R-CHO R-COO- Na+ organic_final Organic Layer R-CHO (Wash, Dry, Evaporate) sep_funnel:org->organic_final Separate Layers aqueous_waste Aqueous Layer R-COO- Na+ (Discard) sep_funnel:aq->aqueous_waste pure_product Pure R-CHO organic_final->pure_product

Caption: Workflow for removing an acidic impurity via acid-base extraction.

Protocol 4: Sodium Bisulfite Wash for Aldehyde Removal

In some cases, the goal may be to remove an unreacted aldehyde from a reaction mixture. A wash with sodium bisulfite (NaHSO₃) is highly effective, as it forms a water-soluble adduct with the aldehyde.[2]

  • Dissolve the crude mixture in a suitable organic solvent in a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake vigorously and allow the layers to separate. The aldehyde-bisulfite adduct will move into the aqueous layer.

  • Drain the lower aqueous layer. The organic layer now contains the purified, non-aldehyde product.

  • Wash the organic layer with water and brine, then dry and concentrate as previously described.

Chapter 5: Purity Assessment

Purification is only complete upon verification. A combination of analytical techniques should be employed to confirm the purity and identity of the final product.[18][19]

TechniquePurposeIndication of Purity
Thin-Layer Chromatography (TLC) Rapidly assess the number of components in a sample.A single spot.
High-Performance Liquid Chromatography (HPLC) Quantify purity with high precision.[20]A single major peak, allowing for purity calculation (e.g., >99%).
Gas Chromatography (GC) Quantify purity, especially for volatile compounds.[18]A single major peak.
Nuclear Magnetic Resonance (NMR) Confirm the chemical structure and detect impurities.[19]A clean spectrum matching the expected structure with no significant impurity signals.
Melting Point (MP) Assess the purity of a solid compound.[5]A sharp, narrow melting range close to the literature value.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.A molecular ion peak matching the calculated mass.

Summary Comparison of Purification Methods

ParameterRecrystallizationFlash Column ChromatographyExtractive Purification
Typical Purity >98.5%[7]>99%[7]N/A (Removes specific impurities)
Typical Yield 60-85%[7]70-90%[7]>95%
Scale Grams to kilograms[7]Milligrams to grams[7]Milligrams to kilograms
Time Consumption Moderate (requires cooling)[7]High (can be several hours)[7]Low
Primary Application Purifying solid final products.Separating complex mixtures or oils.Removing specific acidic, basic, or aldehyde impurities.

References

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.
  • Unknown. Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Allen Institute. Purification of Organic Compounds- Purification Methods in Chemistry.
  • BYJU'S. (2019, October 16). Methods of purification of organic compounds.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Unknown. (2024, June 19). What are the methods of separation and purification of organic compounds?.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Unknown. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Unknown. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Magritek. Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. Acid-Base Extraction.
  • Unknown. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Cyano-4-fluorobenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of synthetic pathways to novel bioactive scaffolds is of paramount importance. This compound has emerged as a uniquely versatile starting material for the construction of a diverse array of heterocyclic compounds.[1] Its trifunctional nature—an electrophilic aldehyde, a cyano group amenable to various transformations, and a fluorine atom activated for nucleophilic aromatic substitution (SNAr)—provides a powerful toolkit for medicinal chemists. The fluorine substituent, in particular, is a celebrated feature in contemporary drug design, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]

This technical guide provides an in-depth exploration of synthetic routes to medicinally relevant heterocycles, such as quinazolines and other nitrogen-containing ring systems, originating from this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into experimental design and execution. Each protocol is presented as a self-validating system, grounded in established chemical transformations and supported by authoritative literature.

Core Synthetic Strategies and Applications

The synthetic utility of this compound is primarily centered around three key reaction types:

  • Condensation Reactions: The aldehyde functionality serves as a classical electrophile for condensation with a variety of nucleophiles, most notably amines, to form Schiff bases (imines) as key intermediates for subsequent cyclization.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the adjacent cyano and aldehyde groups activates the fluorine atom for displacement by nucleophiles, such as amines or alkoxides. This allows for the introduction of diverse substituents at the C4 position.

  • Multicomponent Reactions (MCRs): The concurrent reactivity of the aldehyde and the activated aromatic ring allows for the design of elegant one-pot syntheses where three or more reactants combine to form complex heterocyclic products with high atom economy.[2]

These strategies have been successfully employed to generate libraries of compounds for screening against various biological targets, including protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile: A Key Intermediate for Kinase Inhibitors

Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The following protocol details a robust synthesis of a highly functionalized quinazolinone intermediate from this compound. This approach leverages the aldehyde for an initial condensation and cyclization, while preserving the reactive cyano and fluoro groups for further diversification.

Synthetic Workflow

G A This compound C Reaction Vessel (Formic Acid) A->C B Formamide B->C D Heating (Reflux) C->D E Cyclization D->E F Precipitation & Filtration E->F G 7-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile F->G

Caption: Workflow for the synthesis of a quinazolinone intermediate.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, as reagent and solvent)

  • Formic acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 149.1 mg) and formamide (10 mL).

  • Add a catalytic amount of formic acid (0.1 mmol, 3.8 µL).

  • Heat the reaction mixture to reflux (approximately 195-215 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired product, 7-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Causality and Insights: This one-pot reaction is a classic example of a condensation-cyclization strategy. Formamide serves as both a reactant (the source of the two nitrogen atoms in the pyrimidine ring) and the solvent. The initial step is the condensation of the aldehyde with formamide to form an N-formyl imine intermediate. Under the high-temperature conditions, this intermediate undergoes an intramolecular cyclization, with the cyano group participating in the formation of the pyrimidine ring, followed by tautomerization to the stable quinazolinone scaffold. The catalytic formic acid facilitates the initial condensation step.

Multicomponent Synthesis of a Bioactive 2-Amino-4-aryl-7-fluoroquinoline-3-carbonitrile Derivative

Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, allowing for the rapid construction of complex molecules in a single step.[3] The following protocol outlines a proposed three-component reaction for the synthesis of a substituted quinoline, a heterocycle known for its diverse biological activities. This reaction utilizes the aldehyde group for a Knoevenagel condensation and the activated fluoro-group for a subsequent nucleophilic aromatic substitution.

Logical Relationship of the Multicomponent Reaction

G A This compound D One-Pot Reaction (Base Catalyst) A->D B Malononitrile B->D C Aniline Derivative C->D E Knoevenagel Condensation D->E F Michael Addition E->F G Intramolecular Cyclization (Thorpe-Ziegler) F->G H Tautomerization & Aromatization G->H I 2-Amino-4-aryl-7-fluoroquinoline-3-carbonitrile H->I

Caption: Logical steps in the one-pot synthesis of a substituted quinoline.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • A substituted aniline (e.g., 4-methoxyaniline) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (1.0 mmol, 149.1 mg), malononitrile (1.0 mmol, 66.1 mg), and the substituted aniline (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol, 9.9 µL).

  • Stir the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Causality and Insights: This MCR is a domino reaction sequence. It is initiated by a piperidine-catalyzed Knoevenagel condensation between this compound and malononitrile to form a highly electrophilic dicyano-olefin intermediate. This is followed by a Michael addition of the aniline derivative to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization via a Thorpe-Ziegler reaction, where the amino group attacks one of the cyano groups, leading to the formation of the quinoline ring system after tautomerization and aromatization. The fluorine atom at the 7-position remains for potential further functionalization.

Data Presentation: Representative Bioactive Heterocycles

The following table summarizes the classes of bioactive heterocycles that can be synthesized from this compound and their potential biological activities.

Heterocyclic ScaffoldSynthetic StrategyPotential Biological Activity
QuinazolinonesCondensation-CyclizationKinase Inhibitors, Anticancer
QuinolinesMulticomponent ReactionAntimalarial, Antibacterial, Anticancer
BenzimidazolesSNAr followed by CyclizationAntiviral, Anticancer, Antihypertensive

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive heterocycles. The strategic interplay of its aldehyde, cyano, and activated fluoro groups allows for the application of diverse synthetic methodologies, from classical condensation-cyclization reactions to elegant multicomponent strategies. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to harness the full potential of this valuable starting material in their quest for novel therapeutic agents.

References

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • PubMed. (2023). Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • K.L. (2017). Multicomponent Reactions | Synthesis of Bioactive Heterocycles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2), a key intermediate in the development of novel pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in synthesizing this valuable compound, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your synthetic success.

I. Introduction to the Synthetic Challenge

This compound, also known by its IUPAC name 5-fluoro-2-formylbenzonitrile, possesses a unique combination of functional groups that make it a versatile building block.[1] However, the interplay between the electron-withdrawing cyano and formyl groups, and the inductively withdrawing but mesomerically donating fluorine atom, presents specific challenges in its synthesis. Achieving high yields requires careful control of reaction conditions to prevent the formation of isomeric and oxidation byproducts. This guide will explore the two primary synthetic routes and provide expert guidance on overcoming common obstacles.

II. Primary Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways are commonly considered for the preparation of this compound:

  • The Sandmeyer Reaction: This classic transformation introduces the cyano group onto the aromatic ring via a diazonium salt intermediate. It is a robust and well-established method in aromatic chemistry.[2]

  • Formylation of a Benzonitrile Precursor: This approach involves the introduction of the aldehyde group onto a pre-existing fluorobenzonitrile scaffold. This can be achieved through methods such as ortho-lithiation followed by quenching with a formylating agent.

The choice of route often depends on the availability of starting materials, scalability, and the specific purity requirements of the final product.

III. Troubleshooting Guide & FAQs: The Sandmeyer Reaction Route

The Sandmeyer reaction is a powerful tool for the synthesis of aryl nitriles from aryl amines.[2] The general workflow involves the diazotization of an appropriate amino-fluorobenzonitrile precursor, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Diagram: The Sandmeyer Reaction Workflow

Sandmeyer_Workflow Start 2-Amino-5-fluorobenzonitrile Diazotization Diazotization (NaNO2, aq. acid) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Cyanation (CuCN) Diazonium->Sandmeyer Product This compound Sandmeyer->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final Pure Product Purification->Final

Caption: General workflow for the Sandmeyer synthesis of this compound.

Q1: My Sandmeyer reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Sandmeyer cyanations can often be attributed to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive. Ensure the reaction is maintained at 0-5 °C. An excess of nitrous acid can lead to undesired side reactions, while an insufficient amount will result in unreacted starting material.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. The addition of the diazonium salt solution to the copper(I) cyanide solution should be done portion-wise, maintaining a controlled temperature.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryl compounds or reaction with the solvent.

  • Hydrolysis of the Diazonium Salt: If the diazonium salt is exposed to water at elevated temperatures, it can hydrolyze to form the corresponding phenol, which in this case would be 4-fluoro-2-hydroxybenzonitrile.

Q2: I am observing a significant amount of a dark, tarry byproduct. How can I minimize this?

A2: Tar formation is a common issue in Sandmeyer reactions and is often due to the formation of polymeric materials from the decomposition of the diazonium salt. To mitigate this:

  • Maintain Low Temperatures: Strictly control the temperature during both diazotization and the addition to the copper cyanide solution.

  • Ensure Efficient Stirring: Good agitation prevents localized overheating and ensures rapid reaction of the diazonium salt with the copper cyanide.

  • Use of Freshly Prepared Reagents: Ensure your sodium nitrite and copper(I) cyanide are of high quality and freshly prepared if possible.

Q3: My final product is contaminated with a byproduct that has a similar polarity, making column chromatography difficult. What could it be and how can I remove it?

A3: A likely isomeric byproduct is 3-cyano-4-fluorobenzaldehyde. This can arise if the starting material contains isomeric impurities. It is crucial to start with high-purity 2-amino-5-fluorobenzonitrile. If the impurity is present, careful optimization of the mobile phase for column chromatography, potentially using a different solvent system or a high-performance liquid chromatography (HPLC) system, may be necessary for separation.[3]

Another potential impurity is the corresponding carboxylic acid, 2-cyano-4-fluorobenzoic acid, formed by air oxidation of the aldehyde. This can typically be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution.

IV. Troubleshooting Guide & FAQs: The Formylation Route

Formylation of 3-fluorobenzonitrile, typically via ortho-lithiation, offers an alternative route. This method relies on the directing effect of the fluorine atom to achieve lithiation at the ortho position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4]

Diagram: The Ortho-Lithiation and Formylation Workflow

Formylation_Workflow Start 3-Fluorobenzonitrile Lithiation ortho-Lithiation (e.g., n-BuLi, LDA) Start->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Formylation Formylation (DMF) Aryllithium->Formylation Product This compound Formylation->Product Quench Aqueous Quench & Extraction Product->Quench Purification Purification (Chromatography/Recrystallization) Quench->Purification Final Pure Product Purification->Final

Caption: General workflow for the ortho-lithiation and formylation synthesis.

Q4: I am struggling to achieve regioselective formylation of 3-fluorobenzonitrile. What factors are critical for success?

A4: Regioselectivity in ortho-lithiation is paramount. Key factors include:

  • Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium are often preferred to minimize nucleophilic attack on the nitrile group.

  • Temperature Control: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organolithium intermediate.

Q5: My reaction is giving a complex mixture of products, including what appears to be addition to the nitrile group. How can I avoid this?

A5: The nitrile group is also electrophilic and can react with the organolithium base or the aryllithium intermediate. To minimize this:

  • Use a Hindered Base: As mentioned, a sterically bulky base like LDA is less likely to add to the nitrile.

  • Inverse Addition: Adding the organolithium base slowly to the solution of 3-fluorobenzonitrile can help to keep the concentration of the base low at any given time.

  • Low Temperature: Maintaining a very low reaction temperature throughout the addition and reaction time is crucial.

Q6: What are the common byproducts in this formylation route?

A6: Besides addition to the nitrile, other potential byproducts include:

  • Unreacted Starting Material: Incomplete lithiation will lead to recovery of 3-fluorobenzonitrile.

  • Isomeric Products: While the fluorine atom is a good ortho-directing group, some lithiation at other positions may occur, leading to isomeric benzaldehydes upon formylation.

  • Products from Reaction with Solvent: At higher temperatures, the aryllithium intermediate can react with the solvent (e.g., deprotonation of THF).

V. Experimental Protocols

The following protocols are provided as a detailed guide. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)

This protocol is based on established Sandmeyer reaction procedures.[5]

Step A: Diazotization of 2-Amino-5-fluorobenzonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step B: Sandmeyer Cyanation

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the copper cyanide solution, ensuring the temperature does not exceed 10 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Cool the mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound

Method A: Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The optimal eluent should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.25-0.35 for the product.[6]

  • Carefully load the adsorbed crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Evaporate the solvent to yield the purified this compound.

Method B: Recrystallization

  • Perform small-scale solubility tests with various solvents to find a suitable recrystallization solvent. Good candidates include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[7]

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

VI. Data Presentation: Expected Yields and Purity

The following table provides an overview of expected outcomes for the synthesis of this compound. These values are representative and can vary based on reaction scale and optimization.

ParameterSandmeyer Reaction RouteOrtho-Lithiation/Formylation Route
Starting Material 2-Amino-5-fluorobenzonitrile3-Fluorobenzonitrile
Typical Yield 60-80%40-60%
Achievable Purity (Post-Purification) >98%>98%
Key Advantages Well-established, scalableFewer steps if starting material is readily available
Key Challenges Diazonium salt instability, tar formationRegioselectivity, reaction with nitrile group

VII. Conclusion

The synthesis of this compound, while presenting certain challenges, can be successfully optimized to achieve high yields and purity. Careful control of reaction parameters, particularly temperature, is crucial for both the Sandmeyer and formylation routes. This guide provides a framework for troubleshooting common issues and detailed protocols to assist researchers in their synthetic endeavors. By understanding the underlying chemical principles and potential pitfalls, scientists can confidently produce this valuable intermediate for their research and development needs.

VIII. References

  • Smolecule. (2023, August 19). Buy 3-Fluoro-4-(4-formylphenoxy)benzonitrile | 676494-55-6. Smolecule.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

  • University of Toronto. (n.d.). Recrystallization - Single Solvent.

  • ResearchGate. (n.d.). 3-Fluorobenzonitrile. Request PDF.

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2749-2783.

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.

  • Wikipedia. (2024, November 28). Vilsmeier–Haack reaction.

  • Wikipedia. (2024, November 22). Sandmeyer reaction.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Supporting Information. (n.d.).

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

  • Organic Chemistry @ CU Boulder. (n.d.). Formylation - Common Conditions.

  • Organic Chemistry @ CU Boulder. (n.d.). Example 7.

  • Wikipedia. (2024, October 22). Directed ortho metalation.

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

  • PubChem. (n.d.). 5-Fluoro-2-formylbenzonitrile.

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

  • U.S. Patent No. US6413431B1. (2002). HPLC method for purifying organic compounds.

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.

  • Ruhr-Universität Bochum. (n.d.). Sandmeyer Trifluoromethylthiolation.

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.

  • BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.

  • ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.

  • Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412.

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.

  • ChemicalBook. (n.d.). 4-CYANO-2-FLUOROBENZALDEHYDE(105942-10-7) 1H NMR spectrum.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block.

  • Chinese Patent No. CN102020587A. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

  • Royal Society of Chemistry. (n.d.). Analytical Methods.

  • Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27.

  • ResearchGate. (2025, August 6). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group.

  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde.

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Troubleshooting low yield in Knoevenagel condensation of fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Knoevenagel condensation, with a specific focus on reactions involving fluorobenzaldehydes.

Introduction

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from an active methylene compound and an aldehyde or ketone.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][3] Fluorobenzaldehydes are common substrates in this reaction due to the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon and often facilitates the reaction.[3] However, achieving high yields with these substrates can be challenging. This guide provides a structured approach to troubleshooting and optimizing your Knoevenagel condensation reactions.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, delving into the causality behind these challenges and offering actionable solutions.

Question 1: I am experiencing a significantly low yield in my Knoevenagel condensation of a fluorobenzaldehyde with an active methylene compound. What are the most likely causes?

Low yields in this reaction can be attributed to several factors, often interconnected. A systematic investigation is the most effective approach to pinpoint the issue.[4]

Possible Causes & Solutions:

  • Suboptimal Catalyst Activity: The basic catalyst is essential for deprotonating the active methylene compound to form the nucleophilic enolate ion.[2][3] If the catalyst is old, impure, or not sufficiently basic for the chosen active methylene compound, the reaction will be sluggish or incomplete.

    • Solution: Use a fresh or recently purified catalyst. Consider switching to a more effective catalyst for your specific substrates. While piperidine is a common choice, other weak bases like pyridine, ammonium salts (e.g., ammonium acetate), or even greener alternatives like L-proline can be highly effective.[4][5][6]

  • Unfavorable Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the reaction's success.[4][5]

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[5] However, excessive heat can promote side reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4]

      • Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.[4] Protic solvents like ethanol can be effective, while aprotic polar solvents such as DMF and acetonitrile have been shown to give high conversions in shorter times.[4][7] In some cases, solvent-free conditions or the use of water as a green solvent can be advantageous.[5][8]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[4][5]

    • Solution: Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark trap with a solvent like toluene or by adding molecular sieves to the reaction mixture.[9][10][11]

  • Impure Reactants: Impurities in the fluorobenzaldehyde or the active methylene compound can interfere with the reaction.[5]

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

Question 2: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the desired product.[4][5]

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Aldehyde: This is more likely to occur with stronger bases.

    • Mitigation: Use a weak base catalyst like piperidine or ammonium acetate.[4][5] Carefully control the stoichiometry and consider adding the aldehyde slowly to the reaction mixture.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor and react with another molecule of the deprotonated active methylene compound.[4] This is often favored by longer reaction times and higher temperatures.

    • Mitigation: Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed.[4] Optimizing the stoichiometry, sometimes by using a slight excess of the aldehyde, can also help.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Knoevenagel condensation of fluorobenzaldehydes.

Q1: Which catalyst is best for the Knoevenagel condensation of fluorobenzaldehydes?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, here is a comparison of commonly used catalysts:

CatalystAdvantagesDisadvantages
Piperidine Highly effective and widely used.[12][13]Can be toxic and requires careful handling. May lead to side reactions if not used in catalytic amounts.[5]
Pyridine A weaker base than piperidine, can be useful in preventing side reactions.[4]Often requires higher temperatures and longer reaction times.[13]
Ammonium Salts (e.g., NH4OAc) Mild, inexpensive, and often give clean reactions.[5][14]May require heating to achieve good reaction rates.
L-proline An environmentally friendly organocatalyst that can be highly effective.[6]May be more expensive than traditional amine catalysts.
Q2: How does the position of the fluorine atom on the benzaldehyde ring affect the reaction?

The electron-withdrawing nature of the fluorine atom generally activates the aldehyde towards nucleophilic attack.[3] However, the position can have steric implications. For example, an ortho-fluoro substituent might cause steric hindrance, potentially slowing down the reaction compared to a para-fluoro substituent.[5]

Q3: Can microwave irradiation be used to improve the yield and reaction time?

Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for the Knoevenagel condensation.[14][15][16] It can significantly reduce reaction times, often from hours to minutes, and improve yields, sometimes under solvent-free conditions.[15][17][18]

Q4: What is the general mechanism of the Knoevenagel condensation?

The reaction proceeds through a series of steps:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorobenzaldehyde.[3]

  • Aldol Addition Product: A tetrahedral intermediate is formed, which then gets protonated to yield an aldol-type addition product.[3]

  • Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[3]

When a secondary amine like piperidine is used, an iminium ion pathway may also be involved.[1][19]

Visualizing the Process

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base Base Base Fluorobenzaldehyde Fluorobenzaldehyde Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Fluorobenzaldehyde Aldol Adduct Aldol Adduct Tetrahedral Intermediate->Aldol Adduct + H+ Final Product Final Product Aldol Adduct->Final Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Check Catalyst - Fresh? - Appropriate pKa? Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions - Temperature optimized? - Reaction time sufficient? Check_Catalyst->Check_Conditions Check_Solvent 3. Assess Solvent Choice - Polarity suitable? - Solvent-free an option? Check_Conditions->Check_Solvent Check_Water 4. Consider Water Removal - Dean-Stark trap? - Molecular sieves? Check_Solvent->Check_Water Check_Purity 5. Verify Reactant Purity - Starting materials pure? Check_Water->Check_Purity Side_Reactions Analyze for Side Products - Self-condensation? - Michael addition? Check_Purity->Side_Reactions Optimize Systematically Optimize Conditions Side_Reactions->Optimize

Caption: A systematic approach to troubleshooting low yields.

Experimental Protocols

General Protocol for Knoevenagel Condensation using Piperidine
  • In a round-bottom flask, dissolve the fluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[5]

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).[5]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., reflux).[5]

  • Monitor the reaction's progress using TLC.[5]

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol).[4][5]

  • If no precipitate forms, remove the solvent under reduced pressure.[4]

  • Purify the crude product by recrystallization or column chromatography.[4]

Protocol for Water Removal using a Dean-Stark Trap
  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.[10][11][20]

  • To the flask, add the fluorobenzaldehyde, active methylene compound, catalyst, and a solvent that forms an azeotrope with water (e.g., toluene).[10][21]

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.

  • As the vapor condenses, the water and solvent will separate in the trap, with the water collecting at the bottom (if the solvent is less dense than water).[11]

  • The solvent will overflow from the side arm and return to the reaction flask.[11]

  • Continue the reaction until no more water is collected in the trap.[10]

References

Technical Support Center: A Researcher's Guide to the Purification of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-4-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. Impurities, whether from synthesis, storage, or degradation, can significantly impact the outcome of your reactions, leading to lower yields, complex product mixtures, and misleading biological data.

This document provides in-depth, field-proven insights into troubleshooting common purity issues and offers detailed protocols for the effective removal of impurities from this compound. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my batch of this compound?

A1: Impurities in this compound typically arise from the synthetic route or degradation over time. Based on common synthetic pathways for fluorinated benzaldehydes, you should be vigilant for the following:

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, especially during storage or workup procedures. This leads to the formation of the corresponding 2-Cyano-4-fluorobenzoic acid. This is often the most common impurity and can be detected by an acidic pH of the crude product.[1]

  • Synthesis-Related Byproducts: Depending on the specific manufacturing process, residual starting materials or byproducts from side reactions may be present. For instance, if the aldehyde is formed via formylation of a fluorobenzonitrile precursor, positional isomers could be a possibility.[1][2]

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of acidic or basic catalysts, resulting in a viscous or solidified product.[1]

  • Residual Solvents: Solvents used during synthesis and initial purification steps may be retained in the final product.

Q2: My reaction is failing or giving low yields. Could impurities in the this compound be the cause?

A2: Absolutely. The purity of your starting material is paramount. Acidic impurities like 2-Cyano-4-fluorobenzoic acid are particularly problematic in reactions that employ basic or nucleophilic reagents. For example:

  • Grignard & Organolithium Reactions: These strong bases will be quenched by the acidic proton of the carboxylic acid impurity, leading to a significant reduction in the effective concentration of your reagent and consequently, lower product yield.[2]

  • Wittig Reactions: The ylide used in a Wittig reaction is also basic and will be consumed by any acidic impurity, diminishing the yield of the desired alkene.[2]

Q3: My this compound has become a viscous liquid or a solid. What happened?

A3: This is a classic sign of polymerization.[1] This process can sometimes be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile monomeric aldehyde will distill, leaving the non-volatile polymer behind. The distilled product should be collected in a cooled receiver and immediately stabilized with an inhibitor if necessary, and stored under an inert atmosphere at a low temperature.[1]

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most effective methods to purify this compound. The choice of method depends on the nature of the impurities and the scale of your experiment.

Method 1: Recrystallization

Recrystallization is an excellent technique for removing small to moderate amounts of impurities, especially the common oxidation product, 2-Cyano-4-fluorobenzoic acid. The principle relies on the differential solubility of the desired compound and the impurity in a specific solvent system at varying temperatures.[3]

Workflow for Recrystallization

cluster_recrystallization Recrystallization Workflow A Solvent Selection (Test Tubes) B Dissolve Crude Solid in Minimal Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C D Hot Filtration to Remove Insolubles C->D E Slow Cooling to Induce Crystallization D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: General experimental workflow for purification by recrystallization.

Detailed Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is finding the right solvent. An ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product with various solvents. Common solvent systems for aromatic compounds include ethanol/water, hexane/ethyl acetate, and isopropanol.[1][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing recovery.[1]

  • Decolorization (Optional): If your solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.[1]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a temperature well below the melting point.[1]

Troubleshooting Recrystallization

ProblemPotential Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; Solution is too concentrated.Add more solvent; Switch to a lower-boiling point solvent or a different solvent system.
No Crystals Form Solution is not saturated; Compound is too soluble in the chosen solvent.Evaporate some solvent to increase concentration; Add a miscible "anti-solvent" in which the compound is insoluble; Scratch the inside of the flask with a glass rod; Add a seed crystal.[1]
Poor Recovery Too much solvent was used; Compound is significantly soluble in cold solvent; Crystals were washed with too much cold solvent.Ensure the solution is thoroughly cooled before filtering; Use the minimum amount of cold solvent for washing; Re-concentrate the mother liquor to recover more product.[1]
Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with different polarities, such as unreacted starting materials or byproducts.

Caution: Aldehydes can sometimes be sensitive to acidic silica gel, potentially leading to decomposition or acetal formation if alcohol solvents are used.[5] It is advisable to first run a small-scale trial on a TLC plate to ensure the compound is stable.

Workflow for Column Chromatography

cluster_chromatography Column Chromatography Workflow A Determine Eluent System via TLC Analysis (Rf ~0.3) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Dry or Wet Loading) B->C D Elute with Solvent System (Isocratic or Gradient) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent Under Reduced Pressure G->H

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Cyano-4-fluorobenzaldehyde (CAS 77532-90-2), a critical intermediate in the development of pharmaceuticals and advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning from laboratory-scale synthesis to industrial production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and process optimization strategies based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Q1: Which synthetic route is most viable for the industrial scale-up of this compound?

Several synthetic routes are reported for fluorinated benzaldehydes; however, for this compound, two primary pathways are commonly considered for scale-up, each with its own set of challenges.

  • Route A: Formylation of 3-Fluorobenzonitrile. This approach involves the introduction of a formyl group (-CHO) onto the 3-fluorobenzonitrile backbone.[2] While direct formylation of aromatic compounds can be achieved through various methods (e.g., Gattermann-Koch, Vilsmeier-Haack), these often require harsh conditions and specialized equipment, posing challenges for industrial application.[3] A significant hurdle is achieving the desired regioselectivity to obtain the 2-cyano-4-fluoro isomer.

  • Route B: Oxidation of 2-Cyano-4-fluorotoluene. This is often a more practical approach for large-scale synthesis.[4] The starting material, 2-cyano-4-fluorotoluene, can be synthesized from 3-fluoro-4-methylbenzonitrile. The subsequent oxidation of the methyl group to an aldehyde is a critical step. Common oxidizing agents include manganese dioxide (MnO₂) in the presence of sulfuric acid.[4]

Recommendation: For industrial scale-up, Route B (Oxidation of 2-Cyano-4-fluorotoluene) is generally preferred due to more readily available starting materials and more manageable reaction conditions compared to the regioselectivity challenges of formylating 3-fluorobenzonitrile.

Q2: During the oxidation of 2-Cyano-4-fluorotoluene, I'm observing low yields and the formation of 2-Cyano-4-fluorobenzoic acid. How can I mitigate this?

The over-oxidation of the aldehyde to the corresponding carboxylic acid is a common side reaction during the synthesis of benzaldehydes.[5]

Causality: This occurs when the reaction conditions are too harsh, the reaction time is prolonged, or an inappropriate oxidizing agent is used. The aldehyde intermediate is susceptible to further oxidation, especially at elevated temperatures.

Troubleshooting & Optimization:

  • Control of Reaction Temperature: Maintain the reaction temperature within the optimal range, typically between 40-80°C when using MnO₂/H₂SO₄.[4] Use of a temperature-controlled reactor is crucial for large-scale batches.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the consumption of the starting material and the formation of the product and byproduct. The reaction should be quenched as soon as the optimal conversion is reached.

  • Choice of Oxidizing Agent: While MnO₂ is effective, other milder oxidizing agents can be explored. However, for industrial scale, the cost-effectiveness of MnO₂ is a significant advantage.[4]

  • Stoichiometry of Oxidant: Carefully control the molar ratio of the oxidizing agent to the starting material. An excess of the oxidant can promote over-oxidation.

Q3: What are the common impurities encountered during the scale-up synthesis, and how can they be removed?

Impurities can arise from starting materials, side reactions, and degradation of the product.

ImpurityOriginRecommended Purification Method
Unreacted 2-Cyano-4-fluorotoluene Incomplete oxidation.Fractional distillation.
2-Cyano-4-fluorobenzoic acid Over-oxidation of the aldehyde.[5]Extraction with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt.
Isomeric Impurities Impurities in the starting 3-fluorobenzonitrile or during formylation.Column chromatography (less practical for large scale) or recrystallization.[5]
Polymeric materials Formed under harsh reaction conditions, particularly in formylation reactions using strong Lewis acids.[3]Filtration and washing of the desired product with a suitable solvent.
Q4: The product appears unstable and discolors upon storage. What are the best practices for handling and storage?

Aldehydes, in general, are prone to oxidation, especially in the presence of air and light, which can lead to the formation of the corresponding carboxylic acid.[5]

Best Practices:

  • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber-colored containers or store in a dark place to prevent light-induced degradation.

  • Temperature Control: Store at a low temperature (2-8°C) to slow down potential degradation pathways.

  • Purity: Ensure the final product is free from acidic or basic impurities that could catalyze degradation.

II. Synthetic Workflow & Key Considerations

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound via the oxidation of 2-Cyano-4-fluorotoluene.

G cluster_0 Starting Material Preparation cluster_1 Oxidation Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Final Product SM 3-Fluoro-4-methylbenzonitrile Reaction Oxidation of Methyl Group (e.g., MnO2, H2SO4) SM->Reaction Reagents Quench Reaction Quench (e.g., Water/Ice) Reaction->Quench In-process control Extraction Solvent Extraction (e.g., Dichloromethane) Quench->Extraction Wash Aqueous Wash (e.g., NaHCO3 solution) Extraction->Wash Removes acidic impurities Dry Drying (e.g., Na2SO4) Wash->Dry Concentration Solvent Removal Dry->Concentration Purification Purification (e.g., Distillation/Recrystallization) Concentration->Purification FP This compound Purification->FP Final Product Analysis (QC)

Caption: Workflow for the synthesis of this compound.

III. Experimental Protocol: Oxidation of 2-Cyano-4-fluorotoluene

This protocol provides a general methodology for the oxidation step. Note: This procedure should be optimized for specific equipment and scale.

Materials:

  • 2-Cyano-4-fluorotoluene

  • Manganese (IV) oxide (MnO₂)

  • Sulfuric acid (60-80% aqueous solution)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Condenser

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with 2-Cyano-4-fluorotoluene and manganese (IV) oxide. The typical molar ratio of substrate to MnO₂ is between 1:2 and 1:3.[4]

  • Initiation: Begin stirring and heat the mixture to the target temperature (e.g., 60°C).

  • Acid Addition: Slowly add the sulfuric acid solution via the addition funnel, maintaining the internal temperature within the desired range (e.g., 60-80°C).[4] An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and filter to remove the manganese salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any 2-Cyano-4-fluorobenzoic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system.

IV. Alternative Synthetic Approaches

While the oxidation of the corresponding toluene is a common industrial method, other synthetic strategies exist, such as the Rosenmund reduction.

Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[6][7] In this case, 2-Cyano-4-fluorobenzoyl chloride would be reduced to this compound.

G AC 2-Cyano-4-fluorobenzoyl chloride Ald This compound AC->Ald H2, Pd/BaSO4 (Rosenmund Catalyst) Alc 2-Cyano-4-fluorobenzyl alcohol Ald->Alc Over-reduction

Caption: The Rosenmund Reduction pathway.

Challenges in Scale-Up:

  • Catalyst Poisoning: The palladium catalyst must be partially deactivated (poisoned) with a substance like thiourea or quinoline-sulfur to prevent the over-reduction of the aldehyde to an alcohol.[7][8][9] Achieving consistent catalyst activity on a large scale can be challenging.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as acyl chlorides are sensitive to hydrolysis.[8]

  • Substrate Availability: The synthesis of the starting material, 2-Cyano-4-fluorobenzoyl chloride, adds an extra step to the overall process.

V. References

  • Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde. Retrieved from

  • Wikipedia. (2023). Rosenmund reduction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Rosenmund Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde. Retrieved from

  • BYJU'S. (n.d.). Rosenmund Reduction Mechanism. Retrieved from [Link]

  • Juniper Publishers. (2023). The Use of Rosenmund Reduction in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Fluorobenzonitrile: A Versatile Building Block. Retrieved from [Link]

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Stabilizing 2-Cyano-4-fluorobenzaldehyde during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Cyano-4-fluorobenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout storage and handling. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to mitigate degradation and ensure experimental success.

Understanding the Instability of this compound

This compound is a versatile building block in organic synthesis, valued for its reactive aldehyde functionality and the unique electronic properties imparted by the cyano and fluoro substituents. However, this reactivity also makes it susceptible to degradation, primarily through two pathways: oxidation and polymerization. The presence of strong electron-withdrawing groups (both fluorine and cyano) increases the electrophilicity of the carbonyl carbon, influencing its reactivity.[1]

Core Stability Challenges:
  • Oxidation: Exposure to atmospheric oxygen can lead to the autoxidation of the aldehyde to its corresponding carboxylic acid, 2-cyano-4-fluorobenzoic acid. This is a common degradation pathway for many benzaldehydes and proceeds via a free-radical chain mechanism.[2][3]

  • Polymerization: Like many aldehydes, this compound can undergo polymerization, especially in the presence of acidic or basic impurities, or upon prolonged storage. This can manifest as an increase in viscosity or the formation of a solid precipitate.[4]

  • Moisture Sensitivity: The presence of water can facilitate hydrolysis of the nitrile group, although this is generally a slower process under neutral conditions compared to oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and use of this compound in a direct question-and-answer format.

Q1: My previously clear, solid this compound has developed a yellowish tint. Is it still usable?

A yellowish discoloration is often an early indicator of degradation, likely due to minor oxidation or the formation of oligomers. While a slight color change may not significantly impact all applications, it is crucial to assess the purity of the material before use, especially in sensitive reactions.

  • Troubleshooting Steps:

    • Purity Assessment: Perform a quick purity check using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to a reference standard if available.

    • Reaction Compatibility: For less sensitive reactions, such as the formation of Schiff bases, the material might still be suitable. However, for high-stakes syntheses, purification is recommended.

Q2: I've observed a white crystalline solid forming in my stock of this compound. What is this, and how do I address it?

The formation of a white, crystalline solid is a strong indication of oxidation to 2-cyano-4-fluorobenzoic acid. Benzoic acids are generally less soluble in organic solvents than their corresponding aldehydes, leading to precipitation.[5]

  • Troubleshooting Steps:

    • Confirmation: The identity of the solid can be confirmed by its melting point or by spectroscopic methods (e.g., IR spectroscopy, which will show a broad O-H stretch and a characteristic carboxylic acid C=O stretch).

    • Purification: The carboxylic acid impurity can be removed by washing a solution of the aldehyde in an organic solvent (e.g., diethyl ether or ethyl acetate) with a mild aqueous base like sodium bicarbonate.[6] Refer to the detailed purification protocol in this guide.

Q3: The material in my bottle has become viscous and difficult to handle. What has happened?

An increase in viscosity is a tell-tale sign of polymerization.[4] This occurs when aldehyde molecules react with each other to form long chains. This process can be initiated by trace impurities or prolonged storage.

  • Troubleshooting Steps:

    • Monomer Regeneration: For some aldehydes, this polymerization is reversible. The monomer can sometimes be regenerated by a process known as "cracking," which involves careful heating of the polymer under vacuum. The more volatile monomer will distill, leaving the non-volatile polymer behind.[3] This should be performed with caution to avoid thermal decomposition.

    • Preventative Measures: To prevent recurrence, ensure the purified monomer is stored under an inert atmosphere and at the recommended temperature. The addition of a radical inhibitor, such as hydroquinone, can also be considered for long-term storage, though this may interfere with subsequent reactions.

Q4: My reaction yield is significantly lower than expected. Could the quality of my this compound be the cause?

Absolutely. The presence of impurities can significantly impact reaction outcomes. For example, the acidic 2-cyano-4-fluorobenzoic acid can neutralize basic reagents or catalysts, thereby inhibiting the desired reaction.

  • Troubleshooting Steps:

    • Reagent Purity Check: Always assess the purity of your starting material before commencing a reaction, especially if it has been stored for an extended period.

    • Stoichiometry Adjustment: If purification is not feasible, a slight excess of a basic reagent may be required to compensate for the acidic impurity. However, this is a less ideal solution as it can lead to side reactions.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount to maintaining the quality of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or stored in the darkMinimizes light-induced degradation.
Container Tightly sealed, appropriate materialPrevents ingress of moisture and air.
Handling Protocol: An Inert Atmosphere Workflow

Given its sensitivity to air and moisture, this compound should always be handled under an inert atmosphere.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Inerting the Container: Before opening, flush the outside of the septum-capped bottle with an inert gas.

  • Aliquotting: Use a syringe that has been purged with inert gas to withdraw the desired amount of the compound. If the compound is a solid, a glove box or glove bag is the preferred environment for handling.

  • Resealing: After use, ensure the container is tightly sealed. For septum-capped bottles, it is good practice to cover the punctured septum with paraffin film.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout your reaction setup, using a bubbler to monitor the gas flow.

Visualizing Degradation Pathways

The primary degradation pathways of this compound can be visualized as follows:

Degradation Pathways of this compound A This compound B 2-Cyano-4-fluorobenzoic Acid A->B Oxidation (O2, Air) C Polymer/Oligomer A->C Polymerization (Trace Acid/Base, Heat)

Caption: Primary degradation pathways of this compound.

Purification Protocol for Degraded this compound

This protocol outlines the removal of the primary degradation product, 2-cyano-4-fluorobenzoic acid, from this compound.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base and be extracted into the aqueous layer. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purification Workflow for this compound cluster_0 Liquid-Liquid Extraction cluster_1 Isolation A Dissolve impure aldehyde in organic solvent B Wash with aq. NaHCO3 A->B C Separate aqueous layer (contains acid salt) B->C D Wash organic layer with brine C->D E Dry organic layer (e.g., MgSO4) D->E F Filter to remove drying agent E->F G Remove solvent under reduced pressure F->G H Dry under high vacuum G->H I Store purified product under inert atmosphere at 2-8°C H->I

Caption: Step-by-step workflow for the purification of this compound.

References

  • Filo. (2025). what is auto oxidation give mechanism of oxidation of benzaldehyde. [Online] Available at: [Link]

  • Nature Communications. (2025). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Online] Available at: [Link]

  • Wikipedia. (2026). Benzaldehyde. [Online] Available at: [Link]

  • Controlled Radical Polymerization. (2000). HIGHLIGHT - Addition Polymers of Aldehydes. [Online] Available at: [Link]

  • PubMed. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-Cyano-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflows and achieve optimal results. Our focus is on providing practical, experience-driven advice grounded in established scientific principles.

Introduction to the Reactivity of this compound

This compound is a versatile trifunctional building block in organic synthesis. Its utility is derived from the distinct reactivity of its aldehyde, cyano, and fluoro groups. The electron-withdrawing nature of the cyano and aldehyde groups activates the aromatic ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr).[1] The aldehyde group readily participates in a variety of transformations, including reductions, condensations, and cross-coupling reactions. Understanding the interplay of these functional groups is crucial for successful catalyst selection and reaction optimization.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)

Question: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in Buchwald-Hartwig aminations involving this substrate can stem from several factors. The primary suspects are catalyst deactivation, suboptimal ligand choice, or competing side reactions.[3][4]

Causality and Recommended Actions:

  • Catalyst Deactivation: The aldehyde functionality can sometimes interfere with the palladium catalyst.

    • Troubleshooting Step: Consider protecting the aldehyde as an acetal before the cross-coupling reaction. This can be achieved by reacting this compound with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal can be easily deprotected after the C-N bond formation.

  • Ligand Selection: The choice of phosphine ligand is critical for efficient catalytic turnover.[3]

    • Troubleshooting Step: For sterically hindered amines or less reactive aryl halides, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often more effective than simpler phosphine ligands.[3] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3][5]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome.

    • Troubleshooting Step: Strong bases like sodium tert-butoxide are commonly used, but weaker bases such as cesium carbonate or potassium phosphate can sometimes be more effective and minimize side reactions.[3]

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Troubleshooting Step: Screen a range of temperatures, starting from 80 °C up to 120 °C. Aprotic polar solvents like dioxane or toluene are generally preferred.[4]

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the amine (1.2 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

troubleshooting_buchwald start Low Yield in Buchwald-Hartwig Amination q1 Is the catalyst deactivating? start->q1 a1 Protect aldehyde as an acetal. q1->a1 Yes q2 Is the ligand optimal? q1->q2 No a1->q2 a2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). q2->a2 No q3 Is the base appropriate? q2->q3 Yes a2->q3 a3 Try weaker bases (e.g., Cs2CO3, K3PO4). q3->a3 No q4 Are the reaction conditions optimized? q3->q4 Yes a3->q4 a4 Screen temperature and solvent. q4->a4 No end Improved Yield q4->end Yes a4->end

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Competing Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am observing a significant amount of the dehalogenated byproduct (2-cyanobenzaldehyde) in my Sonogashira coupling reaction. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich phosphine ligands and certain bases.[3] This occurs when the aryl-palladium intermediate reacts with a proton source instead of the desired coupling partner.

Causality and Recommended Actions:

  • Proton Source: The presence of water or other protic species can promote hydrodehalogenation.[3]

    • Troubleshooting Step: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base before use.

  • Base Strength: Stronger bases can facilitate protonolysis.

    • Troubleshooting Step: Switch to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Ligand Effects: While electron-rich ligands are often beneficial for the desired reaction, they can also promote hydrodehalogenation.

    • Troubleshooting Step: If hydrodehalogenation is severe, consider screening ligands that are less electron-rich or employ a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes influence side reactions.[6][7][8]

  • Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.

    • Troubleshooting Step: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3]

Data Presentation: Comparison of Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
Pd(PPh₃)₄ / CuIEt₃NTHF606525
PdCl₂(PPh₃)₂ / CuIK₂CO₃DMF808510
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10092<5

Issue 3: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with a weakly nucleophilic amine is very slow, and I am not getting complete conversion. How can I drive the reaction to completion?

Answer: While the fluorine atom in this compound is activated towards SNAr, weakly nucleophilic reagents may require more forcing conditions to achieve complete conversion.[1]

Causality and Recommended Actions:

  • Solvent Choice: The solvent plays a critical role in stabilizing the Meisenheimer complex intermediate.[9]

    • Troubleshooting Step: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the charged intermediate and accelerating the reaction.

  • Temperature: Higher temperatures provide the necessary activation energy for the reaction to proceed.

    • Troubleshooting Step: Increase the reaction temperature, potentially up to 150 °C. Microwave irradiation can also be a very effective method for accelerating these reactions.

  • Base: A base is often required to deprotonate the nucleophile or to act as a scavenger for the HF byproduct.

    • Troubleshooting Step: Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA).

  • Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues.

Visualization: SNAr Mechanism

sn_ar_mechanism reactant This compound + Nu-H intermediate Meisenheimer Complex (stabilized by electron-withdrawing groups) reactant->intermediate Nucleophilic Attack product Substituted Product + H-F intermediate->product Loss of Leaving Group (F-)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the selective reduction of the aldehyde group in this compound without affecting the cyano group?

A1: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of the aldehyde to a primary alcohol.[1] It is a mild reducing agent that will not typically reduce the nitrile group under standard conditions (e.g., in alcoholic solvents at room temperature).[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require careful temperature control (e.g., 0 °C) to avoid reduction of the cyano group.[1]

Q2: I am planning a Knoevenagel condensation with this compound. What are the recommended catalysts?

A2: The Knoevenagel condensation is typically catalyzed by a weak base.[10][11] Piperidine is a classic and effective catalyst for this reaction.[10] Other effective catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and ammonium salts like ammonium acetate.[10][12] The use of a strong base should be avoided as it can promote self-condensation of the aldehyde.[10]

Q3: Can I perform a Suzuki coupling with this compound? What should I be aware of?

A3: Yes, a Suzuki coupling is a viable reaction. However, as with other palladium-catalyzed cross-coupling reactions, you should be mindful of potential side reactions like hydrodehalogenation.[3] The choice of palladium precursor, ligand, base, and solvent will be crucial for success. Systems based on bulky, electron-rich phosphine ligands often give good results.[3]

Q4: How does the fluorine substituent influence the reactivity of the aldehyde group?

A4: The fluorine atom, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbon in the aldehyde.[2] This generally makes the aldehyde more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.[2] This enhanced reactivity is beneficial in reactions like Knoevenagel and Wittig condensations.[2][11]

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical reagent, you should consult the Safety Data Sheet (SDS) before use. This compound is a solid and should be handled in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

  • Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • EvitaChem. (n.d.). Buy 4-cyano-2-fluoro-N-methylbenzamide (EVT-8763261).
  • Benchchem. (n.d.). This compound | 77532-90-2.
  • Smolecule. (n.d.). Buy 4-Cyano-2-fluorobenzaldehyde | 105942-10-7.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Knoevenagel Condensation for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Wikipedia. (2023). Sonogashira coupling.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29699-29704.
  • PubMed. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes.
  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7846-7873.
  • PubChem. (n.d.). 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide.
  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
  • Benchchem. (n.d.). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Benchchem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles.
  • Chemical Communications. (n.d.). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
  • ResearchGate. (n.d.). Results of the biphasic reduction of 4-fluorobenzaldehyde with various hydrophobic ionic liquids.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts in 4-Fluorobenzaldehyde Reactions for Researchers and Drug Development Professionals.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Benchchem. (n.d.). Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis.
  • ChemicalBook. (n.d.). 4-CYANO-2-FLUOROBENZALDEHYDE CAS#: 105942-10-7.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. 2-Cyano-4-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The presence of even trace impurities can propagate through a synthetic sequence, compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₄FNO) is a deceptively simple molecule whose purity dictates the success of complex multi-step syntheses.[1] Common synthetic routes, such as the oxidation of the corresponding benzyl alcohol or the formylation of a fluorobenzonitrile precursor, can introduce a variety of process-related impurities.[2][3] These may include unreacted starting materials, over-oxidized products like 2-cyano-4-fluorobenzoic acid, or isomeric byproducts.[4]

The causality is clear: an inaccurately characterized intermediate leads to poorly controlled downstream reactions. This necessitates a reliable, validated analytical method to ensure batch-to-batch consistency and quality. While several techniques exist, reversed-phase HPLC (RP-HPLC) often provides the optimal balance of resolution, sensitivity, and robustness for this class of compounds.[5]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a moderately polar compound like this compound, a reversed-phase method using a C18 stationary phase is the logical starting point. This setup allows for excellent separation of the main analyte from both more polar impurities (e.g., the corresponding carboxylic acid) and less polar impurities (e.g., residual starting materials).

Causality in Method Development

The development of a robust HPLC method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

  • Column Choice: A C18 (octadecylsilyl) silica gel column is selected for its hydrophobic nature, which provides strong retention for aromatic compounds like our target analyte. The particle size (e.g., 3.5 µm or 5 µm) is a trade-off between efficiency and backpressure, with smaller particles yielding sharper peaks and better resolution.[7]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A, e.g., 0.1% formic acid in water) and an organic solvent (Mobile Phase B, e.g., acetonitrile) is superior to an isocratic method. A gradient allows for the effective elution of a wider range of impurities with varying polarities, ensuring that highly retained compounds are washed from the column while providing good resolution for early-eluting peaks.[8]

  • Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is ideal. The aromatic nature and conjugated system of this compound result in strong UV absorbance. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification. A wavelength of 254 nm is a common choice for aromatic compounds.

  • System Suitability: Before any analysis, the system's suitability must be confirmed according to pharmacopeial standards like USP <621>.[9][10] This involves injecting a standard solution to verify parameters such as peak asymmetry (tailing factor), theoretical plates (column efficiency), and reproducibility of injections (RSD%). This practice ensures the trustworthiness of the generated data.

HPLC Workflow Diagram

The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep 1. Prepare Sample (e.g., 1 mg/mL in ACN) StandardPrep 2. Prepare Standard (Certified Reference Material) MobilePhase 3. Prepare Mobile Phase (A: H₂O+0.1% FA, B: ACN) SystemEquil 4. Equilibrate HPLC System (Initial Gradient Conditions) SST 5. Perform System Suitability Test (SST) (Inject Standard) SystemEquil->SST InjectSample 6. Inject Sample (Begin Gradient Elution) SST->InjectSample Integration 7. Integrate Chromatogram (Identify & Quantify Peaks) InjectSample->Integration PurityCalc 8. Calculate Purity (% Area Normalization) Integration->PurityCalc Report 9. Generate Report (Include Chromatograms & Results) PurityCalc->Report

Caption: Logical workflow for HPLC purity assessment of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via a different physicochemical principle. This multi-faceted approach provides a higher degree of confidence in the purity value. Here, we compare HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).[11]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation in a liquid mobile phase based on polarity.[12]Separation in a gaseous mobile phase based on volatility/boiling point.[12]Signal intensity is directly proportional to the number of atomic nuclei.[13]
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for this compound and its non-volatile impurities (e.g., benzoic acid derivative).[14]Best for volatile and thermally stable compounds. Suitable for the main analyte but may not detect non-volatile impurities.[15]Applicable to any soluble compound with NMR-active nuclei. Provides a holistic purity profile.[16]
Quantification Relative (Area %); requires a reference standard for absolute quantification.Relative (Area %); requires a reference standard for absolute quantification.Absolute quantification without a matching analyte standard (uses an internal calibrant of known purity).[17][18]
Sensitivity High (ppm to ppb range, detector dependent).[15]Very High (ppb to ppt range), especially with Mass Spec (MS) detection.Lower sensitivity (typically requires mg of sample). Not ideal for trace impurity detection.
Impurity Detection Broadly applicable to a wide range of process-related impurities.Excellent for volatile organic impurities (e.g., residual solvents) but blind to non-volatile ones.[19]Detects all proton-containing impurities above the detection limit, but signals may overlap.
Validation Well-established validation protocols (ICH Q2(R1)).[20][21]Well-established validation protocols (ICH Q2(R1)).[22]Requires specialized validation; can be more complex.
Field-Proven Insights
  • HPLC is the workhorse: For routine quality control and release testing of this compound batches, a validated HPLC method is the industry standard. Its ability to resolve and quantify the primary non-volatile impurities makes it indispensable.[23]

  • GC is for specifics: GC-MS is best employed as a complementary technique, specifically for identifying and quantifying volatile impurities or residual solvents that HPLC might miss.

  • qNMR is the ultimate arbiter: When an absolute, metrologically traceable purity value is required (e.g., for qualifying a new reference standard), qNMR is the gold standard.[24] It provides a direct measurement of purity by mass, independent of the analyte's response factor, which is a significant advantage over chromatographic techniques.[13]

Experimental Protocols

The following protocols are provided as a robust starting point and must be fully validated in accordance with internal SOPs and regulatory guidelines like ICH Q2(R1).[25][26]

Detailed HPLC Protocol

Objective: To determine the purity of synthesized this compound by area normalization.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Chromatography Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 10.0 mL with acetonitrile to obtain a 1.0 mg/mL solution.

    • Vortex to ensure complete dissolution and transfer to an HPLC vial.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Perform system suitability injections using a reference standard.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of pharmaceutical development and manufacturing. While HPLC stands out as the primary, most versatile technique for routine analysis, a truly comprehensive characterization leverages the strengths of orthogonal methods. The combination of HPLC for general purity and non-volatile impurities, GC for volatile impurities, and qNMR for absolute purity assignment provides an unassailable, self-validating system. This multi-technique approach, grounded in sound scientific principles and rigorous validation, embodies the trustworthiness and expertise required in modern drug development.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Pharmacopeial Forum. <621> CHROMATOGRAPHY. USP. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • BioGlobaX. 〈621〉 Chromatography. BioGlobaX. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). UIC Pharmacognosy Institute. Available from: [Link]

  • Pauli, G. F., et al. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available from: [Link]

  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. Available from: [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. Chromatography Today. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

  • News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News-Medical.Net. Available from: [Link]

  • Agilent Technologies. Universal Analytical Method Development for Various HPLC Systems. Agilent. Available from: [Link]

  • Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • PrepChem. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem. Available from: [Link]

  • National Institutes of Health. Development of a HPLC-FL method to determine benzaldehyde. NIH. Available from: [Link]

  • PubChem. 5-Fluoro-2-formylbenzonitrile. PubChem. Available from: [Link]

  • Google Patents. A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • ChemBK. 3-Cyano-4-fluorobenzaldehyde. ChemBK. Available from: [Link]

Sources

A Comparative Analysis of the Reactivity of 2-Cyano-4-fluorobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted benzaldehydes are a cornerstone of this molecular toolbox, offering a versatile handle for a myriad of chemical transformations. Among these, 2-Cyano-4-fluorobenzaldehyde stands out as a highly activated and synthetically valuable intermediate. This guide provides an in-depth comparison of the reactivity of this compound with other common benzaldehydes, supported by established principles of physical organic chemistry and available experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the unique reactivity of this compound.

The Electronic Landscape of Substituted Benzaldehydes: A Primer

The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[1] These substituents modulate the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects. A quantitative framework for understanding these effects is provided by the Hammett equation, which correlates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives.[1]

The Hammett equation is expressed as: log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects.[1]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (EWGs), while a negative ρ value indicates that the reaction is favored by electron-donating groups (EDGs).[1]

This compound: A Highly Activated Electrophile

This compound is adorned with two potent electron-withdrawing groups: a cyano group (-CN) at the ortho position and a fluorine atom (-F) at the para position.

  • The Cyano Group (-CN): The cyano group is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect, where the π-system of the cyano group can delocalize electron density from the aromatic ring.[2]

  • The Fluorine Atom (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect. While it can participate in resonance as an electron-donating group, its inductive effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution but an activation of the carbonyl group towards nucleophilic attack. The introduction of fluorine into molecules can also confer desirable properties such as enhanced metabolic stability and bioavailability in drug candidates.[3]

The synergistic electron-withdrawing nature of both the cyano and fluoro groups significantly depletes electron density from the carbonyl carbon of this compound. This renders the aldehyde exceptionally electrophilic and, consequently, highly reactive towards nucleophiles.

Comparative Reactivity in Key Organic Transformations

The enhanced electrophilicity of this compound translates to increased reactivity in a variety of fundamental organic reactions compared to unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a hallmark reaction of aldehydes. The rate of this reaction is generally accelerated by electron-withdrawing substituents that increase the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.[4]

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5] The rate-determining step often involves the nucleophilic attack of the enolate of the active methylene compound on the aldehyde.[6] Benzaldehydes with electron-withdrawing groups exhibit enhanced reactivity in this transformation.[4][7]

Table 1: Comparative Reactivity in Knoevenagel Condensation

Benzaldehyde DerivativeSubstituent(s)Electronic EffectExpected Relative Reactivity
4-Methoxybenzaldehyde-OCH₃Strong EDGLowest
Benzaldehyde-HNeutralBaseline
4-Chlorobenzaldehyde-ClWeak EWGModerate
4-Nitrobenzaldehyde-NO₂Strong EWGHigh
This compound -CN, -FVery Strong EWGHighest

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[8][9] Experimental data indicates that benzaldehydes with electron-withdrawing groups show significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[4]

Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes

SubstituentRelative Rate Constant
p-OCH₃0.23
p-CH₃0.45
H1.00
p-Cl2.75
m-NO₂10.5
p-NO₂14.7
o-CN, p-F (Predicted) >15

Data for p-OCH₃, p-CH₃, H, p-Cl, m-NO₂, and p-NO₂ adapted from BenchChem.[4] The value for this compound is a prediction based on the strong electron-withdrawing nature of its substituents.

Oxidation Reactions

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The influence of substituents on the rate of oxidation can depend on the specific oxidizing agent and the reaction mechanism.[4] For instance, in oxidations involving pyridinium bromochromate, the reaction is promoted by hydrogen ions and is subject to steric acceleration by ortho-substituents.[10]

Table 3: Comparison of Oxidizing Agents for Fluorobenzaldehydes

Oxidizing AgentConditionsAdvantages
Potassium Permanganate (KMnO₄)Basic conditionsCost-effective, powerful
Oxone®Milder conditionsHigh yields, environmentally friendlier
Manganese(III) Oxide (Mn₂O₃) / H₂SO₄Acidic conditionsHigh yields, potential for continuous operation

Information compiled from various sources.[11][12]

Reduction Reactions

The reduction of benzaldehydes to benzyl alcohols can be achieved using a variety of reducing agents. The reactivity in these reactions is also influenced by the electronic nature of the substituents. For catalytic hydrogenation over an Au/Al₂O₃ catalyst, a Hammett plot analysis revealed a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[13]

Experimental Protocols

The following protocols are provided as representative examples for key transformations involving this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines the synthesis of (2-(2-cyano-4-fluorobenzylidene)malononitrile).

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product is expected to precipitate. If not, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent if necessary.

Knoevenagel_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactants Dissolve this compound and Malononitrile in Ethanol catalyst Add Piperidine reactants->catalyst Initiate Reaction stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor isolate Filter Precipitate monitor->isolate Reaction Complete purify Recrystallize isolate->purify

Caption: Workflow for the Knoevenagel Condensation.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of a stilbene derivative from this compound.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and syringe techniques

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or red).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig_Mechanism cluster_ylide Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination ylide_start [Ph₃P⁺-CH₂R]X⁻ ylide_end Ph₃P=CHR ylide_start->ylide_end + Strong Base (e.g., n-BuLi) carbonyl R'CHO oxaphosphetane Oxaphosphetane Intermediate ylide_end->oxaphosphetane carbonyl->oxaphosphetane alkene R'CH=CHR (Alkene) oxaphosphetane->alkene phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide

Caption: Simplified Mechanism of the Wittig Reaction.

Conclusion

This compound is a highly activated benzaldehyde derivative that exhibits enhanced reactivity in a range of important organic transformations, most notably nucleophilic addition reactions such as the Knoevenagel condensation and the Wittig reaction. This heightened reactivity is a direct consequence of the potent electron-withdrawing effects of the ortho-cyano and para-fluoro substituents, which significantly increase the electrophilicity of the carbonyl carbon. For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of the reactivity profile of this compound is invaluable. The strategic incorporation of this building block can facilitate the construction of novel molecular frameworks with potentially enhanced biological or material properties.

References

A Definitive Guide to the Structural Validation of 2-Cyano-4-fluorobenzaldehyde by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of 2-cyano-4-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For researchers and professionals in drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone technique for elucidating molecular structures in solution. This document will not only detail the theoretical and practical aspects of NMR analysis for this specific molecule but also objectively compare its efficacy against other common analytical methods, providing a comprehensive framework for robust chemical characterization.

The Molecular Blueprint: Predicting the NMR Landscape

Before stepping into the laboratory, a theoretical analysis of the this compound structure is crucial. This predictive exercise allows us to anticipate the spectral features, which is a key aspect of a self-validating experimental design. The molecule possesses a unique arrangement of substituents on the benzene ring: an aldehyde (-CHO), a cyano (-CN), and a fluorine (-F) atom. Each of these groups exerts distinct electronic effects (inductive and resonance) that influence the magnetic environment of every proton and carbon nucleus.

The structure contains three distinct aromatic protons (H3, H5, H6) and an aldehydic proton (H-formyl). We can predict that the electron-withdrawing nature of the aldehyde and cyano groups will shift the associated protons and carbons downfield (to higher ppm values). The fluorine atom, being highly electronegative, will also have a significant deshielding effect and, critically, will introduce spin-spin coupling to nearby proton and carbon nuclei.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is foundational to accurate structural elucidation. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra. The trustworthiness of this protocol lies in its adherence to established best practices, ensuring reproducibility and accuracy.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during acquisition.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved spectral lines.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse program is used. This removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon environment.[1] Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans is required to achieve an adequate signal-to-noise ratio.[1][2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Tube into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Standard experimental workflow for NMR spectroscopy.

Spectral Interpretation: Decoding the ¹H and ¹³C NMR Data

The resulting spectra contain a wealth of information. A logical, step-by-step interpretation, cross-referencing ¹H and ¹³C data, validates the proposed structure.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals for the aldehydic and aromatic protons. The integration of these signals should correspond to a 1:1:1:1 ratio.

  • Aldehydic Proton (H-formyl): A singlet is expected at a highly downfield position, typically δ 9.5-10.5 ppm . This significant deshielding is due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.

  • Aromatic Protons (H3, H5, H6): These protons appear in the aromatic region (δ 7.0-8.5 ppm ). Their multiplicities are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H3: This proton is ortho to the cyano group and meta to the fluorine. It will likely appear as a doublet of doublets due to coupling with H5 and the fluorine atom.

    • H5: This proton is ortho to the fluorine and meta to both the aldehyde and cyano groups. It will exhibit a complex multiplet, often a triplet of doublets or doublet of doublets of doublets, due to coupling with H6, H3, and the fluorine.

    • H6: This proton is ortho to the aldehyde group and meta to the fluorine. It will appear as a doublet of doublets due to coupling with H5 and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-formyl~10.0s (singlet)-
H6~7.9-8.1dd³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-6
H3~7.7-7.9dd⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 8-9
H5~7.3-7.5ddd³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10

Note: Predicted values are based on established substituent effects and data from analogous compounds like 4-fluorobenzaldehyde and 2-fluorobenzaldehyde.[3][4] The magnitude of nJHF coupling constants can vary.[5]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, eight distinct signals are expected. A key validation feature is the splitting of carbon signals due to coupling with the fluorine atom.

  • Aldehyde Carbon (C=O): Expected in the highly deshielded region of δ 185-195 ppm .

  • Cyano Carbon (C≡N): Typically appears around δ 115-120 ppm . This signal is often of lower intensity.

  • Aromatic Carbons: These six carbons appear between δ 110-170 ppm .

    • C4 (C-F): This carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹JCF ≈ 250-270 Hz) and will be shifted significantly downfield due to the electronegativity of fluorine.

    • C3 and C5: These carbons, ortho to the fluorine, will exhibit two-bond coupling (²JCF ≈ 20-25 Hz).

    • C2 and C6: These carbons, meta to the fluorine, will show smaller three-bond coupling (³JCF ≈ 5-10 Hz).

    • C1: This carbon, para to the fluorine, will have the smallest four-bond coupling (⁴JCF ≈ 1-3 Hz). Quaternary carbons (C1, C2, C4) generally show weaker signals due to longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J) in Hz
C=O~188d⁴J(C-F) ≈ 2-4
C4~165d¹J(C-F) ≈ 260
C1~135d⁴J(C-F) ≈ 3
C6~132d³J(C-F) ≈ 9
C5~120d²J(C-F) ≈ 22
C≡N~117s-
C3~115d²J(C-F) ≈ 25
C2~112d³J(C-F) ≈ 4

Note: Predictions are based on additivity rules and data from similar fluorinated aromatic compounds.[6][7]

G cluster_analysis Spectral Analysis cluster_interp Structural Interpretation rawData Raw Spectra 1H NMR 13C NMR analysis1H Chemical Shift (ppm) Integration (Proton Count) Multiplicity (Splitting) Coupling Constants (J-values) rawData:f1->analysis1H analysis13C Chemical Shift (ppm) Signal Count C-F Coupling rawData:f2->analysis13C assignH Assign Protons: - Aldehydic - Aromatic (H3, H5, H6) analysis1H->assignH assignC Assign Carbons: - C=O, C≡N - Aromatic (C1-C6) analysis13C->assignC validation Structure Validated assignH->validation assignC->validation

Caption: Logical flow of NMR data interpretation for structural validation.

A Comparative Perspective: NMR vs. Alternative Analytical Techniques

While NMR is exceptionally powerful, a multi-technique approach provides the most rigorous structural proof. The choice of technique depends on the specific information required.

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition (via High-Resolution MS), confirming the molecular formula C₈H₄FNO. Its fragmentation pattern can also offer structural clues that corroborate the NMR findings. LC-MS is a powerful tool for analyzing aldehydes in various matrices.[8]

  • Infrared (IR) Spectroscopy: This technique is excellent for rapidly confirming the presence of key functional groups. For this compound, strong characteristic absorptions for the aldehyde C=O stretch (~1700 cm⁻¹), the cyano C≡N stretch (~2230 cm⁻¹), and the C-F bond (~1250 cm⁻¹) would be expected.

  • X-ray Crystallography: Considered the definitive method for structural elucidation, it provides an unambiguous 3D map of the molecule in the solid state. However, its primary limitation is the absolute requirement for a single, high-quality crystal, which can be challenging and time-consuming to obtain.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
NMR Spectroscopy Detailed atom connectivity, 3D structure in solution, stereochemistrySoluble sample (mg scale)Unrivaled detail on molecular frameworkLower sensitivity, complex spectra can be challenging to interpret
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsSmall sample amount (µg-ng)High sensitivity, provides molecular formulaProvides limited connectivity information, isomers can be indistinguishable
IR Spectroscopy Presence of functional groupsSolid, liquid, or gas (µg-mg)Fast, simple, inexpensiveProvides no information on the overall molecular skeleton
X-ray Crystallography Unambiguous 3D solid-state structureSingle, high-quality crystal"Gold standard" for absolute structure proofRequires a suitable crystal, structure may differ from solution-state

Conclusion

The synergistic application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive validation of the structure of this compound. The detailed analysis of chemical shifts, signal integrations, and spin-spin coupling patterns—particularly the characteristic couplings to fluorine—allows for the unambiguous assignment of every proton and carbon within the molecule. This forms a self-consistent and trustworthy dataset. While alternative methods like Mass Spectrometry and IR Spectroscopy serve as excellent complementary tools for confirming molecular formula and functional groups, NMR remains the unparalleled technique for elucidating the precise atomic connectivity in solution. For any researcher in the chemical sciences, mastering the interpretation of these powerful spectra is not just a skill, but a necessity for ensuring scientific integrity.

References

  • PubChem. 5-Fluoro-2-formylbenzonitrile. National Center for Biotechnology Information. [Link]

  • I. Alkorta, J. Elguero. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry. [Link]

  • University of Regensburg. 13 Carbon NMR. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. [Link]

  • PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde, the simplest aromatic aldehyde, is a cornerstone of organic synthesis, serving as a versatile precursor for a vast array of molecules, from pharmaceuticals to polymers. In recent decades, the strategic incorporation of fluorine into organic molecules has emerged as a transformative strategy in drug discovery and materials science.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzaldehydes, exploring the fundamental principles governing their reactivity and offering practical, data-driven insights into their application in key synthetic transformations.

Theoretical Framework: The Profound Influence of Fluorine Substitution

The differences in reactivity between fluorinated and non-fluorinated benzaldehydes are primarily rooted in the powerful electronic and, to a lesser extent, steric effects of the fluorine atom.

Electronic Effects: The Dominance of Induction

Fluorine is the most electronegative element, exerting a potent electron-withdrawing effect through the sigma bond framework, known as the inductive effect (-I).[4] When substituted onto the benzene ring, this effect significantly depletes electron density from the aromatic system and, consequently, from the aldehyde group. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, rendering it significantly more electrophilic than the carbonyl carbon in non-fluorinated benzaldehyde.[5][6] While halogens can also donate electron density via resonance (+R), this effect is minimal for fluorine and is overwhelmingly outweighed by its inductive pull.[5]

This enhanced electrophilicity is the primary driver for the heightened reactivity of fluorinated benzaldehydes towards nucleophiles.[5][7]

Caption: Inductive effect of fluorine enhancing carbonyl electrophilicity.

Steric and Conformational Effects

Although fluorine has a relatively small van der Waals radius, its placement, particularly at the ortho position, can introduce steric hindrance that influences the preferred conformation of the aldehyde group and the trajectory of nucleophilic attack.[5][8][9] For instance, in 2-fluorobenzaldehyde, steric and electrostatic interactions favor the anti-conformer, where the carbonyl oxygen is oriented away from the fluorine atom.[9] This conformational locking can impact reaction rates and stereochemical outcomes.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest in tangible differences in reaction outcomes. Below, we compare the performance of fluorinated and non-fluorinated benzaldehydes in several fundamental synthetic reactions.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is a classic C-C bond-forming reaction.[10][11][12] The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes is expected to accelerate the rate of nucleophilic attack by the Grignard reagent.

Experimental Protocol: Grignard Reaction with 4-Fluorobenzaldehyde [11]

  • Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel under a positive pressure of an inert gas (e.g., Argon).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed to activate the magnesium surface. Allow the flask to cool.

  • Reagent Formation: Add anhydrous diethyl ether or THF. Slowly add a solution of the appropriate alkyl/aryl halide (e.g., bromobenzene, 1.1 equivalents) in the anhydrous solvent dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled Grignard reagent.

  • Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Data: Grignard Reaction Yields

Aldehyde SubstrateGrignard ReagentConditionsYield (%)Reference
BenzaldehydePhenylmagnesium BromideDiethyl ether, rt~80-90General Literature
4-FluorobenzaldehydePhenylmagnesium BromideAnhydrous THF, Reflux~90Adapted from[11]
4-FluorobenzaldehydeMethylmagnesium BromideDiethyl ether, 0 °C to rt~85-95Adapted from[11]
2-Chloro-6-fluorobenzaldehydeMethylmagnesium BromideAnhydrous THF, 0 °C to rtHighAdapted from[10]

Note: While yields are often comparable and high for both substrate types under optimized conditions, fluorinated substrates can react more readily, potentially requiring better temperature control to minimize side reactions.

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[8] The reaction rate is highly dependent on the electrophilicity of the aldehyde. Consequently, electron-withdrawing groups on the benzaldehyde ring, such as fluorine, significantly accelerate the reaction compared to unsubstituted benzaldehyde.[7]

Caption: General experimental workflow for a comparative Wittig reaction.

Experimental Protocol: Wittig Reaction with 4-Fluorobenzaldehyde (Strong Base) [13]

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change (typically to deep red or orange) indicates ylide formation. Stir at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Comparative Data: Wittig Reaction

Aldehyde SubstrateYlide TypeConditionsOutcomeReference
BenzaldehydeStabilizedToluene, RefluxSlower reaction rate[7]
4-ChlorobenzaldehydeStabilizedToluene, RefluxFaster reaction rate[7]
4-FluorobenzaldehydeNon-stabilizedTHF, n-BuLi, 0°C to rtEfficient reaction, favors Z-alkene[13]
Perfluorohalogenated BenzaldehydesStabilizedTHF, TMG (organic base)Efficient reaction[14][15]
Fluorinated BenzaldehydesStabilizedSolvent-free, 100°CExothermic, high E-selectivity[16]

Insight: The high reactivity of fluorinated benzaldehydes enables efficient reactions even under milder (e.g., organic base) or solvent-free conditions.[14][16] However, this reactivity can also increase susceptibility to base-catalyzed side reactions like the Cannizzaro reaction if conditions are not carefully controlled.[13]

C-C Bond Formation: The Aldol Condensation

In the Claisen-Schmidt variant of the aldol condensation, an aromatic aldehyde reacts with an enolizable ketone. The reaction rate is directly correlated with the electrophilicity of the aldehyde.[7] Therefore, fluorinated benzaldehydes are significantly more reactive electrophiles in this transformation.

Experimental Protocol: Solvent-Free Aldol Condensation [17]

  • Grinding: In a porcelain mortar, combine 4-fluorobenzaldehyde (1 equivalent), the desired acetophenone derivative (1 equivalent), and solid NaOH (1 equivalent).

  • Reaction: Grind the mixture with a pestle. The mixture will typically become a paste and may change color. The reaction is often complete within a few minutes.

  • Purification: Collect the solid by suction filtration and wash thoroughly with water to remove the NaOH catalyst.

  • The crude chalcone product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Comparative Data: Aldol Condensation

Aldehyde SubstrateKetoneCatalyst / ConditionsYield (%)Reference
BenzaldehydeAcetophenoneNaOH / EthanolGoodGeneral Literature
4-FluorobenzaldehydeAcetophenoneNaOH / Ethanol85[17]
4-Fluorobenzaldehyde4-MethylacetophenoneSolid NaOH / Solvent-free92[17]
4-Fluorobenzaldehyde4-ChloroacetophenoneSolid NaOH / Solvent-free90[17]

Insight: The enhanced reactivity of fluorinated benzaldehydes allows for the use of highly efficient and environmentally friendly solvent-free conditions, often leading to shorter reaction times and high yields of the corresponding chalcone derivatives.[17][18]

Applications in Drug Discovery and Materials Science

The distinct reactivity profiles of fluorinated benzaldehydes make them invaluable building blocks in applied chemistry.

  • Medicinal Chemistry: The fluorine atom can serve as a metabolic shield, blocking sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[2][10] Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups and alter binding interactions with biological targets, leading to improved potency and selectivity.[1][10]

  • Materials Science: In fields like organic light-emitting diodes (OLEDs), fluorination is used to fine-tune the HOMO/LUMO energy levels of organic molecules.[3] This control is critical for optimizing charge injection and transport, leading to more efficient and stable electronic devices.[3]

Conclusion

The substitution of hydrogen with fluorine on a benzaldehyde ring is not a trivial modification; it fundamentally alters the molecule's electronic character and synthetic behavior. Fluorinated benzaldehydes are consistently more reactive towards nucleophiles and in condensation reactions due to the powerful electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the carbonyl carbon. This heightened reactivity can be leveraged to achieve faster reactions, employ milder conditions, and enable efficient solvent-free protocols. However, researchers must remain cognizant of potential side reactions, such as the Cannizzaro reaction, which can be more prevalent under strongly basic conditions. By understanding these principles and comparative data, scientists can strategically select the appropriate benzaldehyde derivative to optimize synthetic routes and design next-generation molecules with tailored properties for pharmaceutical and material applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Fluorobenzaldehyde in Aldol Condensation Reactions.
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  • Benchchem. (n.d.). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde.
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  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Price, W. C., et al. (1954). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. ACS Publications. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. 2-Cyano-4-fluorobenzaldehyde has emerged as a particularly valuable starting material. The presence of three reactive sites—the aldehyde, the cyano group, and the fluorine-activated aromatic ring—provides a versatile platform for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological potential.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the cyano group offers a unique electronic signature and potential for further chemical modification.[1]

This guide provides a comparative analysis of the potential biological activities of key compound classes that can be synthesized from this compound. While direct, comprehensive experimental data for a complete series of derivatives from this specific starting material is not consolidated in a single source, this guide will extrapolate from robust studies on analogous compounds to project their likely efficacy. We will delve into the synthesis, proposed mechanisms of action, and comparative performance of Schiff bases, pyrimidines, and quinazolines, supported by experimental protocols and data from closely related derivatives.

Schiff Bases: Versatile Antimicrobial and Anticancer Agents

The condensation of the aldehyde group of this compound with various primary amines readily yields Schiff bases (imines). This class of compounds is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The imine linkage is crucial for their biological activity, often facilitating interactions with biological targets.[2]

Comparative Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have demonstrated significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cell wall synthesis.[4]

Below is a table of representative Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from various benzaldehydes, illustrating the expected potency of derivatives from this compound.

Compound ClassDerivative ExampleE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Schiff BasesBenzaldehyde derivative62.562.5250[5][6]
Anisaldehyde derivative25062.562.5[5][6]
4-Nitrobenzaldehyde derivative25062.5125[5][6]
Cinnamaldehyde derivative62.5>250125[5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [1]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the synthesized Schiff bases in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Schiff Base Synthesis and Antimicrobial Evaluation

A This compound C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Primary Amine B->C D Schiff Base Derivative C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F G Antimicrobial Susceptibility Testing (Microdilution Method) F->G H Determination of MIC values G->H

Caption: Workflow for Schiff Base Synthesis and Evaluation.

Pyrimidine Derivatives: Potent Anticancer and Anti-inflammatory Agents

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[7] Derivatives can be synthesized from chalcones, which are in turn prepared from benzaldehydes. These compounds often exhibit potent anticancer and anti-inflammatory activities.[5][7]

Comparative Anticancer Activity

Pyrimidine derivatives have been shown to exert cytotoxic effects on various cancer cell lines. Their mechanisms of action are diverse and can include inhibition of kinases, topoisomerases, or induction of apoptosis.[7][8]

The following table presents IC50 values for representative pyrimidine derivatives against different cancer cell lines, providing a benchmark for the potential of this compound-derived pyrimidines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine DerivativeLoVo (Colon)Varies[7]
Pyrimidine DerivativeLoVo/DX (Resistant Colon)Varies[7]
Pyrimidine DerivativeMCF-7 (Breast)Varies[7]
Pyrimidine DerivativeA549 (Lung)Varies[7]
Pyrimidine DerivativeHeLa (Cervical)Varies[7]

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Proposed Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Expression PGs Prostaglandins COX2->PGs Produces Pyrimidine Pyrimidine Derivative (from this compound) Pyrimidine->COX2 Inhibits

Caption: Inhibition of the NF-κB/COX-2 Pathway.

Quinazoline Derivatives: Emerging Antimicrobial and Antitumor Agents

Quinazolines are another class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][11] Their synthesis can be achieved through various methods, often involving precursors derived from benzaldehydes.

Comparative Antimicrobial and Cytotoxic Evaluation

Quinazoline derivatives have shown promising activity against various microbial strains and cancer cell lines.[12][13] The planar structure of the quinazoline ring allows for effective intercalation with DNA or binding to enzyme active sites.

The table below summarizes the biological activities of some quinazoline derivatives, indicating the potential of those synthesized from this compound.

Compound ClassBiological ActivityTarget/Cell LineMetricValueReference
Quinazoline DerivativeAntifungalC. albicansMICVaries[12]
Quinazoline DerivativeCytotoxicCNE-2 (Nasopharyngeal Cancer)IC509.3 ± 0.2 µM[13]
Quinazoline DerivativeCytotoxicPC-3 (Prostatic Carcinoma)IC509.8 ± 0.3 µM[13]
Quinazoline DerivativeCytotoxicSMMC-7721 (Liver Cancer)IC5010.9 ± 0.2 µM[13]

Experimental Protocol: Synthesis of Quinazoline Derivatives

A general approach involves the reaction of 2-aminobenzonitriles (which can be derived from 2-cyanobenzaldehydes) with various reagents to construct the pyrimidine ring of the quinazoline system. For instance, reaction with formamide or orthoesters can yield the quinazoline core.

Logical Relationship in Drug Discovery

Start This compound Synth Chemical Synthesis (e.g., Cyclocondensation) Start->Synth Lib Library of Derivatives (Schiff Bases, Pyrimidines, etc.) Synth->Lib Screen Biological Screening (Anticancer, Antimicrobial) Lib->Screen Hit Hit Compounds Screen->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound stands out as a promising and versatile scaffold for the development of novel bioactive compounds. The synthetic accessibility to key pharmacophores such as Schiff bases, pyrimidines, and quinazolines opens up avenues for exploring a wide range of therapeutic targets. While this guide has extrapolated the potential biological activities based on analogous structures, it underscores the need for dedicated synthesis and screening of a focused library of compounds derived from this compound. The comparative data presented herein, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to embark on such investigations, potentially leading to the discovery of next-generation therapeutic agents.

References

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A Comparative Guide to Impurity Profiling of 2-Cyano-4-fluorobenzaldehyde: The Definitive Power of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of starting materials is not merely a quality metric; it is the foundation of a safe and effective active pharmaceutical ingredient (API). Intermediates like 2-Cyano-4-fluorobenzaldehyde are critical building blocks where even trace impurities can propagate through a synthetic route, impacting yield, stability, and the safety profile of the final drug product. Regulatory bodies such as the FDA and ICH mandate rigorous impurity profiling, making the choice of analytical methodology a critical decision point.[1][2]

This guide provides an in-depth technical comparison, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for the comprehensive impurity profiling of this compound. We will explore the causality behind methodological choices, compare its performance against High-Performance Liquid Chromatography (HPLC), and provide the data-driven insights necessary for robust analytical strategy development.

The Analytical Imperative: Why Impurity Profiling of this compound Matters

This compound is a versatile intermediate. Its synthesis, however, can introduce a variety of impurities. Potential impurities may include unreacted starting materials, isomeric byproducts from the formylation or cyanation of the aromatic ring, and degradation products such as the corresponding carboxylic acid formed via oxidation.[3][4] Identifying and quantifying these volatile and semi-volatile species is paramount, and this is where the strengths of GC-MS become evident.[5]

Primary Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6][7] For a compound like this compound, this combination is ideal for resolving a complex mixture of structurally similar, volatile impurities.

Principle of Operation: A Two-Stage Approach
  • Gas Chromatography (GC): The sample, dissolved in a suitable solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column coated with a stationary phase. Separation occurs based on the analytes' boiling points and their relative affinities for the stationary phase. Less volatile compounds or those with stronger interactions move slower, resulting in a time-based separation.[6]

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These fragments are then separated by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular "fingerprint" for identification.[8]

Expert-Designed Experimental Protocol for GC-MS Analysis

This protocol is a robust starting point for the impurity profiling of this compound and can be adapted for specific instrumentation.

Instrumentation: A Gas Chromatograph equipped with a capillary column inlet, coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF system).[1][9]

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate to achieve a final concentration of 1 mg/mL.[4]

Chromatographic & Mass Spectrometric Conditions:

ParameterRecommended SettingRationale (The "Why")
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis non-polar column is highly versatile and robust, providing excellent separation for a wide range of semi-volatile aromatic compounds, including isomers and related substances.[4][8]
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is inert and provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading with the main component, ensuring better peak shape and resolution for trace-level impurities.[4]
Oven Program Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold allows for the separation of highly volatile impurities. The temperature ramp effectively elutes compounds across a range of boiling points, ensuring all relevant impurities are observed.[4][8]
Ionization Mode Electron Ionization (EI) at 70 eVThis is the standard EI energy, which produces extensive, reproducible fragmentation patterns that are ideal for comparison against established spectral libraries like NIST.[8]
Mass Range 40 - 350 amuThis range covers the molecular weight of the parent compound (149.12 g/mol ) and a wide array of potential lower and higher molecular weight impurities and fragments.
Ion Source Temp. 230 °CMaintains the analytes in the gas phase and prevents contamination of the source.[4]
Transfer Line Temp. 280 °CPrevents condensation of less volatile components as they travel from the GC column to the MS source.[8]
Data Interpretation Workflow: From Signal to Identification

The process of identifying impurities from the raw data is a systematic, self-validating workflow.

GCMS_Workflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_id Identification & Quantification Acq 1. GC-MS Analysis (Acquire Total Ion Chromatogram - TIC) Peak 2. Peak Integration (Identify all peaks in the TIC) Acq->Peak Deconv 3. Mass Spectrum Extraction (Generate mass spectrum for each peak) Peak->Deconv Lib 4. Library Search (Compare spectrum against NIST/Wiley database) Deconv->Lib Struct 5. Structural Elucidation (Confirm identity based on fragmentation pattern) Lib->Struct Quant 6. Quantification (Calculate % Area of each impurity) Struct->Quant

GC-MS Data Analysis Workflow

Performance Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS excels for volatile and semi-volatile compounds, HPLC is a powerful alternative, particularly for non-volatile or thermally unstable impurities.[7][8][10] The choice between them depends on the specific analytical challenge.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation of volatile compounds in the gas phase.[6]Separation of soluble compounds in a liquid phase.[7]
Applicability Excellent for volatile/semi-volatile impurities: starting materials, isomers, residual solvents, and many reaction byproducts.[8][11]Excellent for non-volatile impurities: oxidation products (e.g., 4-fluoro-2-cyanobenzoic acid), salts, and thermally labile compounds.[4][10]
Identification Power Definitive. Mass spectrum provides a structural fingerprint, enabling high-confidence identification of unknowns via library matching.[10]Presumptive. Identification is based on retention time relative to a reference standard. A Diode Array Detector (DAD) can provide UV spectra, which aids identification but is less specific than a mass spectrum.[7]
Sensitivity Very high, often reaching picogram (pg) levels.[10]High, typically in the nanogram (ng) to microgram (µg) range.[10]
Quantification Good precision, especially with an internal standard. Often uses % area for relative purity.Excellent precision and accuracy, considered the gold standard for quantitative analysis in quality control.[10]
Sample Prep Simple dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds but is less common for this analyte type.[12]Requires dissolution in the mobile phase. Method development can be more complex (e.g., gradient optimization, buffer selection).
Decision Logic: Selecting the Right Tool

For a comprehensive impurity profile of this compound, a dual-pronged approach is often the most authoritative strategy.[10] However, if resources are limited, the choice can be guided by the most likely impurities.

Decision_Tree Start What is the primary analytical goal? Goal1 Identify unknown volatile/ semi-volatile impurities? Start->Goal1 Identification Goal2 Quantify known non-volatile/ thermally labile impurities? Start->Goal2 Quantification Method_GCMS GC-MS is the superior choice (High identification power) Goal1->Method_GCMS Yes Method_HPLC HPLC is the preferred method (High quantitative precision) Goal2->Method_HPLC Yes

Decision tree for selecting the optimal analytical technique.

Ensuring Trustworthiness: A Self-Validating Protocol

To ensure the reliability and regulatory acceptance of this GC-MS method, it must be validated according to established guidelines, such as ICH Q2(R1).[13] This process establishes the method's performance characteristics and trustworthiness.

  • Specificity: The method must demonstrate that it can clearly separate the peaks of interest from the main component and any other potential impurities.[13] This is confirmed by analyzing a placebo, the main component, and spiked samples.

  • Limit of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration of an impurity that can be detected, while the LOQ is the lowest concentration that can be accurately quantified.[13] These are determined by injecting a series of dilute solutions and are critical for controlling trace impurities.

  • Linearity: This confirms a direct relationship between the concentration of an impurity and the instrument's response over a specified range.[13]

  • Accuracy & Precision: Accuracy measures how close the experimental value is to the true value, while precision measures the reproducibility of the results over multiple injections.[13]

Conclusion

For the in-depth impurity profiling of this compound, GC-MS is an indispensable and authoritative tool. Its unparalleled ability to separate and definitively identify unknown volatile and semi-volatile impurities provides a depth of characterization that is essential for modern drug development. While HPLC remains the workhorse for quantifying non-volatile impurities like the corresponding benzoic acid, GC-MS delivers the critical structural information needed to understand the complete impurity landscape.

By employing a well-designed and validated GC-MS method, researchers and drug development professionals can ensure the quality of their starting materials, mitigate downstream synthetic risks, and build a robust data package that satisfies the stringent requirements of global regulatory agencies. For the most comprehensive characterization, a complementary approach using both GC-MS and HPLC is recommended, providing a complete picture of all potential impurities.[9][10]

References

  • A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
  • A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde. Benchchem.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaguideline.
  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. ResearchGate.
  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. Drawell.
  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central (PMC), NIH.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies.
  • This compound | 77532-90-2. Benchchem.
  • Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Benchchem.
  • Common impurities in commercial 4-Fluorobenzaldehyde. Benchchem.
  • A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives. Benchchem.

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A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors synthesized from the 2-Cyano-4-fluorobenzaldehyde scaffold. Recognizing that publicly available data on this specific class of compounds is nascent, we will establish a robust testing paradigm. This will be achieved by comparing a hypothetical, yet plausible, novel inhibitor, designated CFB-K1 , against a well-characterized multi-kinase inhibitor, Sorafenib , which will serve as our reference standard. This approach ensures that researchers and drug development professionals can rigorously evaluate their synthesized compounds within a validated and comparative context.

The Scientific Imperative: Beyond Simple IC50 Values

In the realm of kinase inhibitor discovery, a single IC50 value is merely the beginning of the story. A thorough in vitro evaluation is a multi-faceted process designed to elucidate a compound's potency, selectivity, and mechanism of action. This guide is structured to walk you through this process, emphasizing the causality behind experimental choices to ensure the generation of reliable and comparable data.[1] The ultimate goal is to build a comprehensive profile of your compound that can confidently guide further preclinical and clinical development.

Foundational Concepts in Kinase Inhibition

Protein kinases are a vast family of enzymes that regulate a multitude of cellular processes by catalyzing the phosphorylation of substrate proteins.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Kinase inhibitors typically function by competing with ATP, the phosphate donor, for binding to the kinase's active site. The potency and selectivity of these inhibitors are critical determinants of their therapeutic efficacy and safety profile.

Part 1: The Experimental Blueprint for In Vitro Kinase Profiling

A successful in vitro testing cascade begins with a well-defined plan. The following workflow provides a logical progression from initial potency determination to a more nuanced understanding of your inhibitor's characteristics.

experimental_workflow cluster_synthesis Compound Synthesis cluster_primary_screen Primary Screening cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action synthesis Synthesis of CFB-K1 from This compound primary_assay Single-Dose Kinase Assay (e.g., against a key target kinase) synthesis->primary_assay Test Compound ic50 IC50 Determination (10-point dose response) primary_assay->ic50 Active Compounds panel Kinase Panel Screening (e.g., >100 kinases) ic50->panel Potent Compounds atp_competition ATP Competition Assay panel->atp_competition binding_assay Direct Binding Assay (e.g., TR-FRET) atp_competition->binding_assay MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates Raf Raf-1, B-Raf RAS->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Inhibitor Sorafenib / CFB-K1 Inhibitor->RTK Inhibits Inhibitor->Raf Inhibits

Caption: The MAPK/ERK signaling pathway, a key target for kinase inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of kinase inhibitors synthesized from this compound. By employing robust and well-validated assay formats and comparing novel compounds against established inhibitors, researchers can generate high-quality, comparable data. The journey from a promising scaffold to a clinical candidate is long and data-driven. A rigorous in vitro characterization, as outlined here, is the essential first step in that journey. Subsequent studies should focus on cell-based assays to confirm on-target activity in a more physiological context, followed by in vivo efficacy and safety studies.

References

  • van den Biggelaar, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Jo, H., et al. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(19), e1953. [Link]

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1445.e3. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • Lippens, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Chan, S. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1109. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Robert, A., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 133. [Link]

  • Abouzid, K. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(15), 4898. [Link]

Sources

A Comparative Guide to the Efficacy of Synthetic Routes for 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyano-4-fluorobenzaldehyde in Modern Chemistry

This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its trifunctional nature—an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that can modulate physicochemical properties—makes it a sought-after precursor for a variety of heterocyclic compounds and other advanced intermediates.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, including condensations, cycloadditions, and nucleophilic aromatic substitutions, enabling the construction of novel molecular scaffolds with enhanced biological activity and metabolic stability.

This guide provides a comparative analysis of different synthetic strategies to access this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a synthetic route that best aligns with their specific research and development needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. In this guide, we will explore three primary routes:

  • Route 1: Multi-step Synthesis via Bromination and Cyanation of 4-Fluorobenzaldehyde. This traditional approach involves the initial bromination of a readily available starting material, followed by a palladium-catalyzed cyanation.

  • Route 2: Directed Ortho-Metalation and Formylation of 3-Fluorobenzonitrile. A more modern and convergent strategy that leverages the directing effect of the fluorine atom to achieve regioselective formylation.

  • Route 3: Oxidation of a Toluene Precursor. This route begins with a substituted toluene and introduces the aldehyde functionality in the final step through oxidation.

The following table provides a high-level comparison of these three synthetic pathways:

Parameter Route 1: Bromination and Cyanation Route 2: Ortho-formylation Route 3: Oxidation of Toluene
Starting Material 4-Fluorobenzaldehyde3-Fluorobenzonitrile3-Fluoro-4-methylbenzonitrile
Number of Steps 212 (from the methylbenzonitrile)
Key Reagents N-Bromosuccinimide, Palladium Catalyst, Cyanide SourceStrong Base (e.g., LDA), Formylating Agent (e.g., DMF)Brominating Agent, Oxidizing Agent
Overall Yield (Estimated) ModerateGood to ExcellentModerate to Good
Key Advantages Utilizes readily available starting materials.Highly convergent and efficient.Avoids the use of highly toxic cyanide reagents in the final steps.
Key Disadvantages Multi-step process, use of palladium catalyst can be costly, handling of cyanide salts requires stringent safety precautions.Requires anhydrous and inert conditions, use of strong and pyrophoric bases.The starting material may be less readily available than those for other routes.

Route 1: A Classical Approach via Bromination and Palladium-Catalyzed Cyanation

This synthetic strategy represents a more traditional, linear approach to this compound. It commences with the regioselective bromination of the commercially available 4-fluorobenzaldehyde, followed by a palladium-catalyzed cyanation reaction to introduce the nitrile group.

Overall Reaction Scheme

start 4-Fluorobenzaldehyde intermediate 2-Bromo-4-fluorobenzaldehyde start->intermediate NBS, H2SO4 end_product This compound intermediate->end_product Pd(OAc)2, K4[Fe(CN)6]

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

This protocol is adapted from a similar bromination procedure.[2]

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluorobenzaldehyde.

Step 2: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluorobenzaldehyde

This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods.[3][4]

  • To a degassed mixture of 2-bromo-4-fluorobenzaldehyde (1.0 eq), potassium ferrocyanide(II) (K4[Fe(CN)6]) (0.5 eq), and sodium carbonate (2.0 eq) in a sealed tube, add a solution of palladium acetate (Pd(OAc)2) (2 mol%) and a suitable phosphine ligand (e.g., dppf) in a solvent such as DMA or DMF.

  • Seal the tube and heat the reaction mixture to 120-140°C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield this compound.

Mechanistic Insights

The initial bromination is an electrophilic aromatic substitution reaction. The strong electron-withdrawing effect of the aldehyde group directs the incoming electrophile (Br+) to the meta position, while the ortho,para-directing fluorine atom directs it to the ortho position. The position ortho to the fluorine and meta to the aldehyde is sterically and electronically favored.

The palladium-catalyzed cyanation proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst.

Route 2: Convergent Synthesis via Directed Ortho-Metalation

This route offers a more modern and efficient approach, leveraging the ortho-directing ability of the fluorine atom in 3-fluorobenzonitrile to achieve regioselective formylation. This strategy is highly convergent, installing the aldehyde group in a single step.

Overall Reaction Scheme

start 3-Fluorobenzonitrile end_product This compound start->end_product 1. LDA, THF, -78°C 2. DMF

Caption: Synthetic pathway for Route 2.

Experimental Protocol

This protocol is based on a well-established procedure for the ortho-formylation of fluorinated aromatics.[5]

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LDA solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous THF to the cooled LDA solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete metalation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Insights

This reaction proceeds via a directed ortho-metalation (DoM) mechanism. The fluorine atom, being a strong ortho-directing group for lithiation, facilitates the deprotonation of the adjacent C-H bond by the strong base (LDA). The resulting aryl lithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent workup hydrolyzes the intermediate to yield the final aldehyde product.

Route 3: A Toluene Oxidation Approach

This synthetic pathway involves the preparation of a substituted toluene precursor, followed by a final oxidation step to furnish the aldehyde. While potentially longer, this route can be advantageous if the starting toluene derivative is readily accessible and if it avoids the use of highly toxic reagents in the later stages.

Overall Reaction Scheme

start 3-Fluoro-4-methylbenzonitrile intermediate 4-Bromomethyl-3-fluorobenzonitrile start->intermediate NBS, AIBN end_product This compound intermediate->end_product DMSO, NaHCO3

Caption: Synthetic pathway for Route 3.

Experimental Protocol

The first step of this protocol is adapted from a patent describing a similar transformation.[6]

Step 1: Synthesis of 4-Bromomethyl-3-fluorobenzonitrile

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or dichloroethane.

  • Add N-bromosuccinimide (NBS) (1.1 eq) to the mixture.

  • Heat the reaction to reflux and irradiate with a UV lamp to initiate the radical bromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 4-bromomethyl-3-fluorobenzonitrile, which can often be used in the next step without further purification.

Step 2: Oxidation to this compound (Kornblum Oxidation)

  • Dissolve the crude 4-bromomethyl-3-fluorobenzonitrile from the previous step in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 2-4 hours.

  • Cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Mechanistic Insights

The first step is a free-radical bromination of the benzylic methyl group. The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from the methyl group. The resulting benzylic radical reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction.

The second step is a Kornblum oxidation. The benzylic bromide is displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a base (sodium bicarbonate), this intermediate undergoes an elimination reaction to form the aldehyde, dimethyl sulfide, and carbon dioxide.

Conclusion

The synthesis of this compound can be accomplished through several distinct synthetic strategies, each with its own set of advantages and challenges.

  • Route 1 (Bromination and Cyanation) is a classic, albeit longer, approach that relies on well-established reactions. Its primary drawbacks are the use of a costly palladium catalyst and the handling of toxic cyanide reagents.

  • Route 2 (Directed Ortho-Metalation) represents a more elegant and convergent solution. While it requires stringent anhydrous and inert conditions, its efficiency and high regioselectivity make it an attractive option for rapid access to the target molecule.

  • Route 3 (Toluene Oxidation) offers an alternative that avoids the direct use of metal cyanides in the final steps. The success of this route is highly dependent on the availability of the starting 3-fluoro-4-methylbenzonitrile.

The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, the technical capabilities of the laboratory, and the safety and environmental considerations. This guide provides the foundational information to enable researchers and professionals to make a well-informed decision tailored to their specific needs.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Kambe, N., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1329–1334. [Link]

  • Anderson, K. W., et al. (2006). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. The Journal of Organic Chemistry, 71(19), 7488–7491. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Syntheses, 92, 202-205. [Link]

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
  • Bridges, A. J., et al. (1993). Fluorine as an ortho-directing group in aromatic metalation: A two step preparation of substituted benzo[b]thiophene-2-carboxylates. Tetrahedron Letters, 34(15), 2465-2468. [Link]

  • A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde. CN109809977A.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). Molecules, 27(24), 8847. [Link]

  • This compound. PubChem. [Link]

  • ortho-Formylation of phenols. Organic Syntheses. [Link]

  • 3-Cyano-4-fluorobenzaldehyde. ChemBK. [Link]

  • Xu, L., et al. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 4(101), 58089-58123. [Link]

  • A kind of preparation method of 2- bromo- 4- fluorobenzaldehyde. CN109809977A.

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A Spectroscopic Guide to Differentiating Isomers of 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's efficacy, safety, and functionality. Positional isomers, such as those of 2-Cyano-4-fluorobenzaldehyde, possess the same molecular formula but differ in the spatial arrangement of their functional groups on the benzene ring. This subtle distinction can lead to profound differences in their biological activity and material properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount.

This comprehensive guide provides a detailed spectroscopic comparison of the key isomers of cyano-fluorobenzaldehyde, with a primary focus on this compound and its closely related positional isomers. We will delve into the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to distinguish these compounds. By presenting supporting experimental data and detailed methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools for confident isomer identification.

The Structural Basis for Spectroscopic Differentiation

The electronic environment of an aromatic ring is significantly influenced by the nature and position of its substituents. In the case of this compound and its isomers, the electron-withdrawing nature of the cyano (-C≡N) and aldehyde (-CHO) groups, coupled with the high electronegativity of the fluorine (-F) atom, creates unique electronic distributions for each isomer. These differences in electron density directly impact the vibrational modes of chemical bonds and the shielding of atomic nuclei, giving rise to distinct signatures in their respective FT-IR, UV-Vis, and NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The positions of the cyano, aldehyde, and fluoro substituents on the benzaldehyde ring will subtly influence the vibrational frequencies of key functional groups, providing a basis for differentiation.

The primary diagnostic regions in the IR spectrum for these isomers are the C≡N stretching frequency, the C=O stretching frequency of the aldehyde, and the C-F stretching frequency. The electronic interplay between the substituents affects bond strength and, consequently, the absorption frequency.

Comparative FT-IR Data
Vibrational ModeThis compound (cm⁻¹)4-Cyano-2-fluorobenzaldehyde (cm⁻¹)2-Cyano-5-fluorobenzaldehyde (cm⁻¹)
C≡N Stretch~2235 (strong, sharp)~2230 (strong, sharp)~2240 (strong, sharp)
C=O Stretch~1700 (strong)~1710 (strong)~1705 (strong)
Aldehyde C-H Stretch~2855 & ~2750 (two bands, weak)~2860 & ~2755 (two bands, weak)~2850 & ~2745 (two bands, weak)
Aromatic C=C Stretch~1600-1450 (multiple bands)~1600-1450 (multiple bands)~1600-1450 (multiple bands)
C-F Stretch~1250 (strong)~1230 (strong)~1260 (strong)

Note: The above data are representative values and may vary slightly based on the specific experimental conditions.

Experimental Protocol: FT-IR Analysis

A detailed methodology for acquiring high-quality FT-IR spectra is as follows:

  • Instrumentation : An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound isomer directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to running the sample.

  • Data Processing :

    • Perform an ATR correction if necessary.

    • Label the peaks corresponding to the key functional groups.

Caption: Workflow for FT-IR analysis of this compound isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents on the aromatic ring.

The spectra of substituted benzaldehydes typically exhibit absorptions arising from π→π* and n→π* transitions.[1] The relative positions of the electron-withdrawing cyano and fluoro groups will alter the energy levels of the molecular orbitals, leading to shifts in the λmax for each isomer.[2][3][4]

Comparative UV-Vis Data (in Ethanol)
Isomerλmax (π→π) (nm)λmax (n→π) (nm)
This compound~255~310
4-Cyano-2-fluorobenzaldehyde~250~305
2-Cyano-5-fluorobenzaldehyde~260~315

Note: These are estimated values and can be influenced by the solvent used.

Experimental Protocol: UV-Vis Analysis
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Sample Preparation :

    • Prepare a stock solution of the this compound isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Data Acquisition :

    • Use matched quartz cuvettes for the sample and a solvent blank.

    • Calibrate the instrument with the solvent blank.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

    • Compare the λmax values and the overall spectral shape to differentiate between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of isomers. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in this case). The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are highly sensitive to the positions of the substituents on the aromatic ring.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are significantly affected by the electron-withdrawing effects of the cyano, aldehyde, and fluoro groups. The aldehyde proton will typically appear as a singlet far downfield.

¹³C NMR Spectroscopy

The positions of the substituents will lead to distinct chemical shifts for each carbon atom in the aromatic ring, as well as for the carbonyl and nitrile carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful as it directly probes the fluorine atom. The chemical shift of the fluorine will be unique for each isomer due to the different electronic environments.

Comparative NMR Data (in CDCl₃)

¹H NMR Chemical Shifts (δ) in ppm

IsomerAldehydic Proton (s)Aromatic Protons (m)
This compound~10.47.2 - 8.0
4-Cyano-2-fluorobenzaldehyde~10.37.4 - 7.9
2-Cyano-5-fluorobenzaldehyde~10.57.3 - 8.1

¹³C NMR Chemical Shifts (δ) in ppm

IsomerC=OC-FC-CNC≡NOther Aromatic Carbons
This compound~188~165 (d)~115~117~110-140
4-Cyano-2-fluorobenzaldehyde~187~163 (d)~118~116~112-142
2-Cyano-5-fluorobenzaldehyde~189~164 (d)~114~118~109-138

¹⁹F NMR Chemical Shifts (δ) in ppm

Isomer¹⁹F Chemical Shift
This compound~ -105
4-Cyano-2-fluorobenzaldehyde~ -115
2-Cyano-5-fluorobenzaldehyde~ -110

Note: 'd' denotes a doublet due to C-F coupling. The exact chemical shifts and coupling constants will provide definitive identification.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition :

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

    • Ensure proper shimming of the magnetic field to obtain sharp peaks.

  • Data Processing and Analysis :

    • Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.

    • Reference the spectra to the internal standard.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants to assign the protons.

    • Assign the carbon and fluorine signals based on their chemical shifts and coupling patterns.

Caption: General workflow for NMR analysis of this compound isomers.

Conclusion

The differentiation of this compound isomers is readily achievable through a combination of standard spectroscopic techniques. While FT-IR and UV-Vis spectroscopy provide valuable initial insights and corroborating evidence, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, stands as the definitive method for unambiguous structural elucidation. The distinct electronic environments created by the varied placement of the cyano and fluoro substituents on the benzaldehyde framework provide a solid basis for their spectroscopic distinction. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently identify and characterize these important isomers in their work.

References

  • Ghosh, S., et al. (2015). Terahertz Spectroscopy and Solid-State Density Functional Theory Calculations of Cyanobenzaldehyde Isomers. The Journal of Physical Chemistry A, 119(27), 7796-7805. [Link]

  • Nenov, A., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4353-4362. [Link]

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  • Nenov, A., et al. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]

  • Rietjens, M., et al. (2001). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde by 4-hydroxyacetophenone monooxygenase. Journal of Molecular Catalysis B: Enzymatic, 15(1-3), 135-143. [Link]

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A Comparative Guide to Benchmarking the Performance of 2-Cyano-4-fluorobenzaldehyde-Derived Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Fluorinated Benzaldehydes in Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Within this chemical space, 2-Cyano-4-fluorobenzaldehyde has emerged as a particularly valuable scaffold.[3][4] Its constituent parts—a reactive aldehyde, an electron-withdrawing cyano group, and a strategically placed fluorine atom—provide a versatile platform for synthesizing novel therapeutics.[2][5]

While no drugs directly derived from this compound have reached market approval to date, the therapeutic potential of this structural motif is an active area of research. Structurally related fluorinated benzaldehydes are key intermediates in the synthesis of blockbuster drugs, including those for lowering cholesterol and treating depression.[6][7] Furthermore, derivatives of similar benzaldehydes have shown promise in oncology, particularly as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival and chemoresistance.[1]

This guide provides a comprehensive framework for benchmarking the performance of hypothetical drug candidates derived from the this compound scaffold. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but the underlying scientific rationale for a robust, multi-faceted evaluation. We will explore a logical progression of experiments designed to characterize and compare these compounds, from initial in vitro screening to more complex cellular and pharmacokinetic assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities.

The Benchmarking Framework: A Multi-Parameter Approach

A successful benchmarking strategy for novel drug candidates must be holistic. It is insufficient to excel in a single metric; a promising lead compound must demonstrate a balanced profile across several key performance indicators. Our evaluation will be structured around four pillars: Potency, Selectivity, Cellular Efficacy, and Druglikeness.

To illustrate this process, we will consider two hypothetical drug candidates derived from this compound, designated CFB-A and CFB-B . We will benchmark their performance against a known, well-characterized inhibitor of our hypothetical target, Aldehyde Dehydrogenase 1A3 (ALDH1A3), which we will refer to as "Standard-ALDH-Inhibitor" .

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material is critical. The properties of this compound itself influence the synthetic routes and the characteristics of its derivatives.

PropertyValueReference
CAS Number 77532-90-2[4]
Molecular Formula C₈H₄FNO[3]
Molecular Weight 149.12 g/mol [3]
Appearance Solid[3]

Pillar 1: In Vitro Potency Assessment

The first step is to determine if our compounds directly interact with and inhibit the intended molecular target. For this guide, our hypothetical target is the ALDH1A3 enzyme.

Causality of Experimental Choice:

An isolated enzyme assay is the cleanest method to measure direct target engagement. By removing the complexities of a cellular environment, we can be confident that any observed inhibition is due to the compound's interaction with the enzyme. We will use a well-established in vitro assay that measures the enzymatic activity of ALDH1A3.

Experimental Protocol: ALDH1A3 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺ (cofactor)

  • Aldehyde substrate (e.g., retinal)

  • Assay buffer (e.g., PBS with stabilizers)

  • Test compounds (CFB-A, CFB-B) and Standard-ALDH-Inhibitor, dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the standard inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In the wells of the 384-well plate, add 5 µL of the diluted compounds or DMSO (for the control).

  • Enzyme Addition: Add 20 µL of a solution containing the ALDH1A3 enzyme in assay buffer to each well.

  • Initiation: Initiate the enzymatic reaction by adding 25 µL of a solution containing the aldehyde substrate and NAD⁺. The final concentration of DMSO should be kept below 1% to avoid solvent effects.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition: Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Performance Data:
CompoundTargetIC50 (nM)
CFB-A ALDH1A375
CFB-B ALDH1A3450
Standard-ALDH-Inhibitor ALDH1A350

Interpretation: Based on this hypothetical data, CFB-A demonstrates potent inhibition of ALDH1A3, comparable to the standard inhibitor. CFB-B is significantly less potent.

Pillar 2: Selectivity Profiling

A potent drug is of little use if it interacts with numerous unintended targets, which can lead to off-target toxicity. Therefore, assessing selectivity is a critical step.

Causality of Experimental Choice:

We must assess our compounds against other related enzymes to ensure they are selective for our target of interest, ALDH1A3. We will test against other ALDH isoforms, such as ALDH1A1 and ALDH2. This is crucial because these isoforms have different physiological roles, and inhibiting them could lead to unwanted side effects.

Experimental Protocol: ALDH Isoform Selectivity Panel

The protocol is identical to the ALDH1A3 inhibition assay described above, but recombinant ALDH1A1 and ALDH2 enzymes are used in separate assays.

Hypothetical Performance Data:
CompoundALDH1A3 IC50 (nM)ALDH1A1 IC50 (nM)ALDH2 IC50 (nM)Selectivity (vs. 1A1)Selectivity (vs. 2)
CFB-A 75>10,000>10,000>133x>133x
CFB-B 450900>10,0002x>22x
Standard-ALDH-Inhibitor 50>5,000>5,000>100x>100x

Interpretation: CFB-A shows excellent selectivity for ALDH1A3 over the other tested isoforms. In contrast, CFB-B shows poor selectivity against ALDH1A1, suggesting a higher risk of off-target effects.

Pillar 3: Cellular Efficacy and Cytotoxicity

Potency in an enzymatic assay does not always translate to efficacy in a cellular context. The compound must be able to cross the cell membrane and engage its target within the complex intracellular environment.

Causality of Experimental Choice:

We will use a cancer cell line known to overexpress ALDH1A3 and rely on its activity for survival and proliferation. A cell viability assay will allow us to determine if inhibiting the target enzyme with our compounds leads to the desired biological outcome—the death of cancer cells. We will also test against a healthy, non-cancerous cell line to assess general cytotoxicity.

Experimental Protocol: Cell Viability (MTS) Assay

Materials:

  • ALDH1A3-high cancer cell line (e.g., a breast cancer stem cell line)

  • Healthy control cell line (e.g., normal human fibroblasts)

  • Cell culture medium and supplements

  • Test compounds and standard inhibitor

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer and healthy cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTS into a formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for the cancer cell line and the half-maximal cytotoxic concentration (CC50) for the healthy cell line.

Hypothetical Performance Data:
CompoundCancer Cell EC50 (µM)Healthy Cell CC50 (µM)Therapeutic Index (CC50/EC50)
CFB-A 0.5>50>100
CFB-B 2.5104
Standard-ALDH-Inhibitor 0.4>50>125

Interpretation: CFB-A demonstrates potent efficacy against the cancer cell line and a very high therapeutic index, indicating a wide window between the effective dose and a toxic dose. CFB-B is less effective and shows a much narrower therapeutic window, raising potential safety concerns.

Pillar 4: "Druglikeness" - Early Pharmacokinetic Profiling

A compound's journey in drug development is heavily influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8] Early in vitro assessment of these parameters is crucial to identify potential liabilities.

Causality of Experimental Choice:

Metabolic stability and cell permeability are two critical ADME parameters.[8][9] We will use in vitro models to predict how these compounds might behave in a living system.[10][11] Liver microsomes provide a source of key drug-metabolizing enzymes, allowing us to assess metabolic stability.[12] The Caco-2 cell monolayer model is a well-established method for predicting intestinal absorption of orally administered drugs.[10]

Experimental Protocol 1: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life (t½) of the compounds when exposed to liver enzymes.

Procedure:

  • Incubation: Incubate the test compounds at a low concentration (e.g., 1 µM) with human liver microsomes and an NADPH regenerating system (to support enzyme activity) at 37°C.

  • Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][14]

  • Calculation: Determine the in vitro half-life by plotting the natural log of the remaining compound concentration against time.

Experimental Protocol 2: Caco-2 Permeability Assay

Objective: To measure the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

Procedure:

  • Cell Culture: Culture Caco-2 cells on a porous membrane insert until a confluent monolayer is formed.

  • Compound Addition: Add the test compound to the apical (top) side of the monolayer.

  • Sampling: Take samples from the basolateral (bottom) side at various time points.

  • Analysis: Quantify the amount of compound that has crossed the monolayer using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

Hypothetical Performance Data:
CompoundIn Vitro Half-life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
CFB-A 4515
CFB-B 52
Standard-ALDH-Inhibitor 6520

Interpretation: CFB-A shows moderate metabolic stability and high permeability, suggesting it is likely to be stable enough to exert its effect and be well-absorbed if administered orally. CFB-B, however, is rapidly metabolized and has poor permeability, indicating potential issues with bioavailability in vivo.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical flow of the benchmarking process and the key decision points.

cluster_0 Initial Screening cluster_1 Selectivity & Early Safety cluster_2 Pharmacokinetic Profiling Compound Library (CFB-A, CFB-B) Compound Library (CFB-A, CFB-B) Pillar 1: Potency (IC50) Pillar 1: Potency (IC50) Compound Library (CFB-A, CFB-B)->Pillar 1: Potency (IC50) Pillar 2: Selectivity (Isoform Panel) Pillar 2: Selectivity (Isoform Panel) Pillar 1: Potency (IC50)->Pillar 2: Selectivity (Isoform Panel) Potent hits Pillar 3: Cellular Efficacy (EC50) Pillar 3: Cellular Efficacy (EC50) Pillar 2: Selectivity (Isoform Panel)->Pillar 3: Cellular Efficacy (EC50) Discard_2 Discard Pillar 2: Selectivity (Isoform Panel)->Discard_2 Non-selective Cytotoxicity (CC50) Cytotoxicity (CC50) Pillar 3: Cellular Efficacy (EC50)->Cytotoxicity (CC50) Pillar 4: ADME Pillar 4: ADME Cytotoxicity (CC50)->Pillar 4: ADME High Therapeutic Index Discard_3 Discard Cytotoxicity (CC50)->Discard_3 Toxic Metabolic Stability Metabolic Stability Pillar 4: ADME->Metabolic Stability Permeability Permeability Pillar 4: ADME->Permeability Lead Candidate Lead Candidate Pillar 4: ADME->Lead Candidate Discard_4 Discard Pillar 4: ADME->Discard_4 Poor PK Discard_1 Discard

Caption: A high-level workflow for benchmarking drug candidates.

cluster_workflow In Vitro ADME Protocol Flow cluster_stability Metabolic Stability cluster_permeability Caco-2 Permeability start Test Compound stability_1 Incubate with Liver Microsomes + NADPH start->stability_1 perm_1 Seed Caco-2 cells on transwell insert start->perm_1 stability_2 Time-point Sampling (0-60 min) stability_1->stability_2 stability_3 Quench Reaction (Acetonitrile) stability_2->stability_3 stability_4 LC-MS/MS Analysis stability_3->stability_4 stability_5 Calculate In Vitro t½ stability_4->stability_5 perm_2 Add compound to Apical side perm_1->perm_2 perm_3 Sample from Basolateral side perm_2->perm_3 perm_4 LC-MS/MS Analysis perm_3->perm_4 perm_5 Calculate Papp perm_4->perm_5

Caption: Experimental workflows for in vitro ADME assays.

Synthesis and Conclusion: Selecting a Lead Candidate

The comprehensive benchmarking process allows for a data-driven comparison of the hypothetical drug candidates.

MetricCFB-ACFB-BStandard-ALDH-InhibitorDesired Outcome
Potency (IC50, nM) 75 45050Low
Selectivity (>x vs. other ALDHs) >133x 2x>100xHigh
Cellular Efficacy (EC50, µM) 0.5 2.50.4Low
Therapeutic Index >100 4>125High
Metabolic Stability (t½, min) 45 565High
Permeability (Papp, 10⁻⁶ cm/s) 15 220High

Based on this comparative analysis, CFB-A emerges as the superior lead candidate. It demonstrates high potency, excellent selectivity, and promising cellular efficacy with a wide therapeutic window. Its ADME profile, while not as robust as the standard inhibitor, is acceptable for a lead compound and suggests a higher probability of success in subsequent in vivo studies.[15][16] In contrast, CFB-B's poor selectivity, lower efficacy, narrow therapeutic window, and significant metabolic instability make it a much less desirable candidate for further development.

This guide has outlined a structured, evidence-based approach to benchmarking the performance of novel drug candidates derived from the this compound scaffold. By systematically evaluating potency, selectivity, cellular efficacy, and key pharmacokinetic parameters, researchers can make informed decisions, prioritize the most promising compounds, and increase the likelihood of advancing a successful therapeutic into preclinical and clinical development.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Cyano-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. 2-Cyano-4-fluorobenzaldehyde is a key building block in synthesizing advanced organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature—an aldehyde for condensation, a cyano group for various transformations, and a fluorine atom susceptible to nucleophilic aromatic substitution—makes it a versatile reagent. However, this reactivity also demands a comprehensive understanding of its safe handling. This guide provides essential, field-tested information for the operational use and disposal of this compound, ensuring both scientific integrity and personal safety.

Hazard Identification and Risk Assessment

Based on analogous compounds such as 4-fluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde, we must assume that this compound presents the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Serious Eye Irritation : Expected to cause serious eye irritation.[1][2]

  • Skin Irritation : May cause skin irritation upon contact.[3][4]

  • Respiratory Irritation : As a solid, inhalation of dust may cause respiratory irritation.[4]

  • Aquatic Toxicity : Likely toxic to aquatic life with long-lasting effects.[1][2]

It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][2][5]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity, Oral May be harmful if ingested.Ingestion
Eye Damage/Irritation Causes serious eye irritation.Eyes
Skin Corrosion/Irritation May cause skin irritation.Skin
STOT-SE May cause respiratory irritation (as dust).Inhalation
Aquatic Hazard Toxic to aquatic life with long-lasting effects.Environmental Release

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be based on the specific laboratory operation being performed.

PPE Selection Matrix
Task Minimum Required PPE
Weighing and Aliquoting - Nitrile gloves- Chemical safety goggles- Lab coat- N95 dust mask (or higher)
Solution Preparation / Reactions - Nitrile gloves (or appropriate chemical-resistant gloves)- Chemical safety goggles and face shield- Lab coat (flame-retardant recommended)- Work within a certified chemical fume hood
Waste Handling and Disposal - Chemical-resistant gloves (e.g., nitrile)- Chemical safety goggles- Lab coat

Justification for PPE Selection:

  • Eye Protection : The high risk of serious eye irritation necessitates the use of chemical safety goggles at all times.[1][2][3][6] A face shield provides an additional layer of protection during procedures with a higher risk of splashing, such as when dissolving the solid or during a reaction quench.

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable starting point, but for prolonged handling or immersion, it is crucial to consult a glove compatibility chart. Always inspect gloves for any signs of degradation before use.[6][7]

  • Body Protection : A standard lab coat protects against incidental contact. For larger quantities or when working with other flammable materials, a flame-retardant lab coat is advisable.

  • Respiratory Protection : Since the compound is a solid, weighing and transferring can generate airborne dust. An N95-rated dust mask will minimize inhalation of particulates.[4] All other operations should be conducted within a chemical fume hood to control vapor and dust exposure.[6]

Operational and Handling Plan

Adherence to a strict operational plan minimizes exposure and ensures procedural safety.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Pre-weighing : Designate a specific area for weighing, preferably within a ventilated enclosure or a fume hood, to contain any dust.

  • Container Handling : Keep the container tightly closed when not in use.[6]

  • Transfer : Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid actions that could generate significant amounts of dust.

  • Dissolution : When preparing solutions, add the solid reagent to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate the work surface.

Storage Plan:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][3]

  • Store in a locked cabinet to restrict access.[3][6]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Emergency Workflow Diagram

Emergency_Workflow cluster_exposure Chemical Exposure cluster_first_aid Immediate First Aid cluster_spill Spill Response Exposure Exposure Event Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Identify Route Skin_Contact Skin Contact Exposure->Skin_Contact Identify Route Inhalation Inhalation Exposure->Inhalation Identify Route Ingestion Ingestion Exposure->Ingestion Identify Route Rinse_Eyes Rinse with water for 15+ min. Remove contacts if possible. Seek medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain spill with inert material (e.g., sand, vermiculite) PPE->Contain Collect Sweep up and place in a sealed container for disposal Contain->Collect Clean Clean spill area Collect->Clean

Caption: Emergency response workflow for exposure and spills.

First Aid Measures:
  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[1][2]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][5]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. Chemical waste generators must comply with local, regional, and national hazardous waste regulations.[3]

Waste Disposal Workflowdot

Disposal_Workflow Label Label Store Store Label->Store Secure Secure Store->Secure Segregate Segregate Segregate_Storage Segregate_Storage Secure->Segregate_Storage Arrange Arrange Segregate_Storage->Arrange

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-Cyano-4-fluorobenzaldehyde
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2-Cyano-4-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.